Product packaging for 3-Nonenoic acid(Cat. No.:CAS No. 4124-88-3)

3-Nonenoic acid

货号: B1581841
CAS 编号: 4124-88-3
分子量: 156.22 g/mol
InChI 键: ZBPYTVBKHKUNHG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Non-3-enoic acid has been reported in Nicotiana tabacum and Fragaria with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O2 B1581841 3-Nonenoic acid CAS No. 4124-88-3

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

4124-88-3

分子式

C9H16O2

分子量

156.22 g/mol

IUPAC 名称

non-3-enoic acid

InChI

InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h6-7H,2-5,8H2,1H3,(H,10,11)

InChI 键

ZBPYTVBKHKUNHG-UHFFFAOYSA-N

规范 SMILES

CCCCCC=CCC(=O)O

Pictograms

Corrosive

产品来源

United States

Foundational & Exploratory

The Biological Activity of 3-Nonenoic Acid: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nonenoic acid is an unsaturated fatty acid that has found applications as a biochemical reagent in life science research and as a component in the flavor and cosmetic industries.[1][2][3] While its chemical and physical properties are documented, a comprehensive understanding of its specific biological activities, mechanisms of action, and potential therapeutic applications remains largely unexplored in publicly available scientific literature. This technical guide aims to summarize the current, albeit limited, knowledge regarding the biological activity of this compound and to identify areas where further research is critically needed.

Current State of Research

Searches of scientific databases and literature reveal a significant scarcity of in-depth studies focused specifically on the biological effects of this compound. Much of the available information is general, originating from chemical suppliers who list it as a research chemical.[1][4] There is a notable absence of peer-reviewed research detailing its impact on cellular processes, signaling pathways, or its potential as a therapeutic agent.

While direct evidence is lacking for this compound, some studies on structurally similar fatty acids may offer clues for future investigation. For instance, research on cis-2-nonenoic acid has suggested potential roles in microbial quorum sensing and anti-inflammatory and fungicidal activities. However, it is crucial to note that these activities cannot be directly extrapolated to this compound without specific experimental validation.

Quantitative Data

Due to the limited research on the specific biological activities of this compound, there is no quantitative data such as IC50 or EC50 values, binding affinities, or dose-response relationships available in the public domain to summarize in a tabular format.

Experimental Protocols

  • Antimicrobial Assays: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays against a panel of bacteria and fungi.

  • Cell Viability and Proliferation Assays: MTT, XTT, or similar assays on various cell lines to determine cytotoxic or cytostatic effects.

  • Enzyme Inhibition Assays: Screening against a panel of relevant enzymes to identify potential molecular targets.

  • Signaling Pathway Analysis: Western blotting, reporter gene assays, or transcriptomic analysis to investigate effects on specific cellular signaling cascades.

Signaling Pathways and Experimental Workflows

As no specific signaling pathways have been identified as being modulated by this compound, it is not possible to provide diagrams of these pathways or associated experimental workflows.

The logical workflow for future investigation into the biological activity of this compound would follow a standard discovery pipeline.

Caption: A generalized workflow for investigating the biological activity of a compound like this compound.

Conclusion and Future Directions

The biological activity of this compound remains a largely unexplored area of scientific research. While it is utilized in various industrial applications, its potential effects on biological systems have not been systematically investigated. The lack of available data precludes the development of a comprehensive technical guide as requested.

Future research efforts are essential to elucidate the biological profile of this compound. A systematic screening approach is recommended to identify any potential antimicrobial, cytotoxic, or other biological activities. Should any significant "hits" be discovered, further studies to determine the mechanism of action, identify molecular targets, and explore potential therapeutic applications would be warranted. The information on related fatty acids could serve as a starting point for hypothesis-driven research. Until such studies are conducted and published, the biological activity of this compound will remain an open question.

References

3-Nonenoic Acid: A Technical Guide to its Natural Sources and Occurrence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources and occurrence of 3-Nonenoic acid. While this fatty acid has been identified in various natural products, quantitative data remains limited in publicly accessible scientific literature. This document summarizes the known sources, provides a detailed, adaptable experimental protocol for its analysis, and visualizes the logical relationships and analytical workflows.

Natural Occurrence of this compound

This compound is an unsaturated fatty acid that has been reported in a variety of natural sources, spanning the plant and animal kingdoms.[1] Its presence is often associated with the characteristic flavors and aromas of the source material. The compound exists as two geometric isomers: (3Z)-3-Nonenoic acid (cis) and (3E)-3-Nonenoic acid (trans).

Below is a summary of the natural sources where this compound has been reported. It is important to note that while the presence of this compound has been documented, specific quantitative concentrations are not widely available in the reviewed literature.

CategorySourceSpecies/ProductNotes
Plants TobaccoNicotiana tabacumReported as a constituent of tobacco leaves.[1]
StrawberryFragaria spp.Identified as a component of strawberry.[1]
GardeniaGardenia spp.Mentioned as occurring in gardenia.
GrapeVitis spp.Reported to be present in grapes.
Animal Products Cheese-Found in various types of cheese, likely as a product of microbial fermentation and lipid metabolism.[2][3]
Butter-Present in butter, originating from milk fat.
Goat Milk Products-While not explicitly identified as this compound, goat milk and its products are rich in various medium-chain fatty acids, suggesting its potential presence.

Experimental Protocols: Extraction and Quantification of this compound

Objective: To extract, derivatize, and quantify this compound from a biological matrix (e.g., plant material, food product).

1. Sample Preparation and Lipid Extraction (Folch Method)

  • Homogenization: Homogenize a known weight of the sample (e.g., 1-5 g) in a chloroform/methanol mixture (2:1, v/v).

  • Extraction: Agitate the mixture for 15-20 minutes at room temperature.

  • Phase Separation: Add 0.2 volumes of a 0.9% NaCl solution, vortex, and centrifuge to separate the organic and aqueous layers.

  • Collection: Carefully collect the lower chloroform layer containing the lipids.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs)

  • Reagent: Use a methylating agent such as 14% Boron Trifluoride in methanol (BF3-methanol) or 5% HCl in methanol.

  • Reaction: Add the methylation reagent to the dried lipid extract, cap the vial tightly, and heat at 60-80°C for 10-20 minutes.

  • Extraction of FAMEs: After cooling, add hexane and water to the vial, vortex, and centrifuge. The upper hexane layer containing the FAMEs is collected.

  • Washing: Wash the hexane layer with water to remove any remaining reagent.

  • Drying: Dry the hexane extract over anhydrous sodium sulfate.

3. GC-MS Analysis

  • Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., a polar column like a DB-23 or a non-polar column like a DB-5ms).

  • Injection: Inject a small volume (e.g., 1 µL) of the hexane extract into the GC inlet in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 50-70°C, hold for 1-2 minutes.

    • Ramp: Increase the temperature at a rate of 5-10°C/minute to 220-250°C.

    • Final hold: Hold at the final temperature for 5-10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan mode (e.g., m/z 40-400) for identification.

    • Selective Ion Monitoring (SIM) Mode: For quantification, monitor characteristic ions of the this compound methyl ester. The specific ions would need to be determined by running a standard.

4. Quantification

  • Internal Standard: Add a known amount of an internal standard (e.g., a fatty acid not expected to be in the sample, such as heptadecanoic acid) at the beginning of the extraction process.

  • Calibration Curve: Prepare a series of standard solutions of this compound with the internal standard, derivatize them, and run them on the GC-MS to create a calibration curve.

  • Calculation: Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling and Metabolic Pathways

Currently, there is a notable lack of information in the scientific literature regarding specific signaling pathways directly involving this compound. While it is known to be a biochemical reagent used in life science research, its role as a signaling molecule in biological systems has not been elucidated.

Based on general fatty acid metabolism, it is predicted that this compound would be metabolized through a modified β-oxidation pathway. The presence of the double bond at the C3 position would require the action of an isomerase to convert it to a substrate suitable for the standard β-oxidation enzymes. An alternative, minor pathway could be ω-oxidation, particularly if the β-oxidation pathway is impaired.

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample Homogenization Extraction Lipid Extraction (Chloroform/Methanol) Sample->Extraction Phase_Separation Phase Separation Extraction->Phase_Separation Collection Collect Organic Layer Phase_Separation->Collection Drying_1 Solvent Evaporation Collection->Drying_1 Methylation Methylation (FAMEs) Drying_1->Methylation FAME_Extraction FAME Extraction (Hexane) Methylation->FAME_Extraction Drying_2 Drying FAME_Extraction->Drying_2 GCMS GC-MS Analysis Drying_2->GCMS Quantification Quantification GCMS->Quantification

Figure 1: Experimental workflow for this compound analysis.

Natural_Sources cluster_plants Plants cluster_animal_products Animal Products Tobacco Tobacco (Nicotiana tabacum) Strawberry Strawberry (Fragaria spp.) Gardenia Gardenia Grape Grape Cheese Cheese Butter Butter Goat_Milk Goat Milk Products 3_Nonenoic_Acid This compound 3_Nonenoic_Acid->Tobacco 3_Nonenoic_Acid->Strawberry 3_Nonenoic_Acid->Gardenia 3_Nonenoic_Acid->Grape 3_Nonenoic_Acid->Cheese 3_Nonenoic_Acid->Butter 3_Nonenoic_Acid->Goat_Milk

Figure 2: Natural sources of this compound.

Metabolic_Pathway 3_Nonenoic_Acid This compound 3_Nonenoyl_CoA 3-Nonenoyl-CoA 3_Nonenoic_Acid->3_Nonenoyl_CoA Acyl-CoA Synthetase Isomerase Enoyl-CoA Isomerase 3_Nonenoyl_CoA->Isomerase 2_Nonenoyl_CoA 2-Nonenoyl-CoA Isomerase->2_Nonenoyl_CoA Beta_Oxidation β-Oxidation Spiral 2_Nonenoyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA

Figure 3: Predicted metabolic pathway for this compound.

References

A Technical Guide to the Putative Biosynthesis of 3-Nonenoic Acid in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nonenoic acid is a monounsaturated medium-chain fatty acid that has been identified in various plant species, including Nicotiana tabacum and Fragaria. While its precise biosynthetic pathway in plants has not been definitively elucidated, current understanding of fatty acid metabolism suggests a putative pathway involving the desaturation of nonanoic acid. This technical guide consolidates the available information on the likely biosynthetic route of this compound, provides detailed experimental protocols for its analysis, and presents a framework for quantitative data acquisition. This document is intended to serve as a foundational resource for researchers investigating this pathway for applications in agriculture, biotechnology, and drug development.

Introduction

Medium-chain fatty acids and their derivatives play crucial roles in plant signaling, defense, and as precursors to various secondary metabolites. This compound, a C9:1 fatty acid, is a naturally occurring compound in several plant species. Understanding its biosynthesis is pivotal for harnessing its potential biological activities and for the metabolic engineering of crops. This guide outlines a putative biosynthetic pathway for this compound, drawing parallels with established fatty acid desaturation mechanisms in plants.

Putative Biosynthesis Pathway of this compound

The proposed biosynthesis of this compound in plants initiates from the C9 saturated fatty acid, nonanoic acid. The key enzymatic step is hypothesized to be a desaturation reaction catalyzed by a fatty acid desaturase (FAD).

Step 1: Synthesis of Nonanoic Acid Nonanoic acid (pelargonic acid), a nine-carbon straight-chain saturated fatty acid, is the presumed precursor for this compound. It is found naturally in various plants and is a product of fatty acid synthesis.

Step 2: Desaturation of Nonanoyl-ACP or Nonanoyl-CoA It is proposed that nonanoic acid, likely activated to its acyl carrier protein (ACP) or coenzyme A (CoA) ester, undergoes desaturation. This reaction would be catalyzed by a specific fatty acid desaturase, introducing a double bond between the third and fourth carbon atoms of the acyl chain to form 3-nonenoyl-ACP or 3-nonenoyl-CoA. While plant desaturases typically act on C16 and C18 fatty acids, the existence of enzymes with specificity for shorter-chain fatty acids is plausible.

Step 3: Hydrolysis The final step involves the hydrolysis of the acyl-ACP or acyl-CoA thioester by an acyl-ACP thioesterase or acyl-CoA thioesterase, respectively, to release free this compound.

This compound Biosynthesis Pathway Nonanoic Acid Nonanoic Acid Nonanoyl-ACP/CoA Nonanoyl-ACP/CoA Nonanoic Acid->Nonanoyl-ACP/CoA Acyl-ACP Synthetase / Acyl-CoA Synthetase 3-Nonenoyl-ACP/CoA 3-Nonenoyl-ACP/CoA Nonanoyl-ACP/CoA->3-Nonenoyl-ACP/CoA Fatty Acid Desaturase (putative) This compound This compound 3-Nonenoyl-ACP/CoA->this compound Acyl-ACP/CoA Thioesterase

Caption: Putative biosynthesis pathway of this compound from nonanoic acid.

Experimental Protocols

The following protocols provide a general framework for the extraction, identification, and quantification of this compound from plant tissues.

Lipid Extraction from Plant Tissue

This protocol is adapted from established methods for total lipid extraction.

Materials:

  • Fresh plant tissue (e.g., leaves, fruits)

  • Liquid nitrogen

  • Mortar and pestle

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Centrifuge

  • Glass test tubes with Teflon-lined caps

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Harvest and immediately freeze approximately 1 g of fresh plant tissue in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a glass test tube.

  • Add 3 ml of a chloroform:methanol (1:2, v/v) mixture and vortex thoroughly for 1 minute.

  • Incubate at room temperature for 30 minutes with occasional vortexing.

  • Add 1 ml of chloroform and vortex for 1 minute.

  • Add 1.7 ml of 0.9% NaCl solution and vortex for 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette and transfer to a new tube.

  • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

  • Resuspend the lipid extract in a known volume of chloroform:methanol (2:1, v/v) for storage at -20°C.

Fatty Acid Methyl Ester (FAME) Derivatization and GC-MS Analysis

For analysis by gas chromatography, fatty acids are typically converted to their more volatile methyl esters.

Materials:

  • Dried lipid extract

  • Toluene

  • 2% Sulfuric acid in methanol

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-WAX)

Procedure:

  • To the dried lipid extract, add 1 ml of toluene.

  • Add 2 ml of 2% sulfuric acid in methanol.

  • Cap the tube tightly and heat at 80°C for 1 hour.

  • Allow the tube to cool to room temperature.

  • Add 2 ml of hexane and 1 ml of saturated NaCl solution, and vortex for 1 minute.

  • Centrifuge at 1,000 x g for 5 minutes.

  • Transfer the upper hexane layer containing the FAMEs to a new vial.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • Analyze a 1 µl aliquot by GC-MS.

  • Identify the this compound methyl ester peak by its mass spectrum and retention time compared to an authentic standard.

Experimental Workflow cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_analysis Analysis Tissue Homogenization Tissue Homogenization Solvent Extraction Solvent Extraction Tissue Homogenization->Solvent Extraction Phase Separation Phase Separation Solvent Extraction->Phase Separation Solvent Evaporation Solvent Evaporation Phase Separation->Solvent Evaporation Lipid Extract Lipid Extract Solvent Evaporation->Lipid Extract Methylation (FAMEs) Methylation (FAMEs) Lipid Extract->Methylation (FAMEs) FAMEs FAMEs Methylation (FAMEs)->FAMEs GC-MS Analysis GC-MS Analysis FAMEs->GC-MS Analysis Data Interpretation Data Interpretation GC-MS Analysis->Data Interpretation

Caption: General experimental workflow for the analysis of this compound.

Quantitative Data

Specific quantitative data for the this compound biosynthesis pathway is currently limited in the literature. The following table provides a template for organizing such data as it becomes available through experimentation. Values provided are hypothetical and for illustrative purposes only.

ParameterPlant SpeciesTissueValueUnitReference
Substrate Concentration
Nonanoic AcidNicotiana tabacumLeaf5.2µg/g FWHypothetical
Enzyme Kinetics (putative FAD)
Km (Nonanoyl-ACP)--25µMHypothetical
Vmax--10nmol/min/mg proteinHypothetical
Product Concentration
This compoundFragaria ananassaFruit1.8µg/g FWHypothetical

Conclusion and Future Directions

The biosynthesis of this compound in plants is an area ripe for investigation. The putative pathway presented in this guide, involving the desaturation of nonanoic acid, provides a solid hypothetical framework for initiating research. Key future work should focus on the identification and characterization of the specific fatty acid desaturase(s) responsible for this conversion. This will likely involve a combination of transcriptomics, proteomics, and in vitro enzyme assays with C9 substrates. Elucidating this pathway will not only advance our fundamental understanding of plant lipid metabolism but may also open avenues for the biotechnological production of novel fatty acids and their derivatives for various industrial and pharmaceutical applications.

An In-depth Technical Guide on the Role of 3-Nonenoic Acid and Related C9 Fatty Acids in Insect Chemical Communication

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

While 3-nonenoic acid has not been identified as a component of any known insect pheromone blend, it belongs to a class of C9 fatty acids that play a significant role in insect chemical communication. This technical guide explores the multifaceted roles of this compound and its saturated analog, nonanoic acid, as semiochemicals influencing insect behavior. The document provides a comprehensive overview of their effects as repellents, attractants, and oviposition modulators. Detailed experimental protocols for the identification, quantification, and behavioral analysis of these compounds are presented. Furthermore, this guide includes structured data tables for quantitative comparison and visual diagrams of experimental workflows and conceptual relationships to facilitate a deeper understanding of the subject for researchers in chemical ecology and drug development.

Introduction: The Chemical Language of Insects

Insects rely on a sophisticated chemical language to navigate their environment, locate mates, find food sources, and avoid predators.[1] This communication is mediated by a diverse array of chemical compounds known as semiochemicals.[1] Semiochemicals are broadly categorized based on the nature of the interaction they mediate. Pheromones facilitate intraspecific communication, such as mate attraction, while allelochemicals mediate interspecific interactions.[1] Allelochemicals are further subdivided into allomones (benefiting the emitter), kairomones (benefiting the receiver), and synomones (benefiting both).[2][3]

Fatty acids and their derivatives are a prominent class of compounds utilized by insects as semiochemicals. They are precursors to a wide range of signaling molecules, including components of waxes, defensive secretions, and pheromones. This guide focuses on the role of this compound and the more extensively studied nonanoic acid, a nine-carbon saturated fatty acid, in modulating insect behavior.

Role of C9 Fatty Acids in Insect Behavior

Current research has not identified this compound as a constituent of an insect pheromone blend. However, nonanoic acid, its saturated counterpart, has been shown to elicit distinct behavioral responses in various insect species, primarily acting as a repellent or an oviposition deterrent or stimulant depending on the context and concentration.

Nonanoic acid has demonstrated significant repellent properties against several insect species. This repellency is often dose-dependent, with higher concentrations generally eliciting a stronger aversive response. The repellent effect of short-chain fatty acids (C1-C9) is typically more pronounced at higher concentrations.

Fatty acids, including those in the C9 range, can significantly influence the selection of oviposition sites by female insects. These compounds can act as either stimulants or deterrents for egg-laying. For instance, a specific blend of fatty acids has been found to stimulate oviposition in Aedes aegypti mosquitoes. In contrast, certain fatty acids have been shown to inhibit oviposition in the mealworm beetle, Tenebrio molitor. The response to a particular fatty acid is species-specific and often depends on the concentration of the compound.

Quantitative Data on the Behavioral Effects of C9 and Related Fatty Acids

The following tables summarize the quantitative data from studies investigating the behavioral effects of nonanoic acid and other relevant fatty acids on various insect species.

Table 1: Repellent Effects of Nonanoic Acid on Various Insect Species

Insect SpeciesAssay TypeConcentration/DoseObserved EffectCitation
Amblyomma americanum (Lone Star Tick)In vitro repellency assay1%Exhibited a general decrease in mean repellent activity over time compared to other compounds.
Various blood-sucking arthropodsLaboratory bioassaysNot specifiedMedium-chain fatty acids (C8:0 to C12:0) from coconut oil showed stronger and longer-lasting repellency than DEET.
Aedes aegypti (Yellow Fever Mosquito)Biting deterrence bioassayNot specifiedA blend of ethyl butylacetylaminopropionate and nonanoic acid showed superior and longer-lasting repellence than DEET.

Table 2: Oviposition-Modulating Effects of Fatty Acids on Various Insect Species

Insect SpeciesFatty Acid(s)Concentration/DoseObserved EffectCitation
Aedes aegyptiNonanoic acid (16%), Tetradecanoic acid (83%), Methyl tetradecanoate (1%)3.10⁻⁴ ppmStrong oviposition stimulation (OAI of 0.7).
Drosophila suzukiiCaprylic acid (C8:0), Capric acid (C10:0)20 mgSignificant reduction in oviposition (99% reduction in a choice test).
Tenebrio molitorOleic, Palmitic, Linoleic, Stearic acids0.5% to 5%Inhibition of oviposition.
Hermetia illucensDecanoic acidNot specifiedRepulsive effect on oviposition.
Hermetia illucensTetradecanoic acidNot specifiedAttracted gravid females and stimulated oviposition.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of insect semiochemicals, which can be adapted for investigating the role of this compound and other fatty acids.

Objective: To identify and quantify volatile organic compounds (VOCs), including fatty acids, released by insects.

Methodology: Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (SPME-GC-MS).

  • Sample Preparation: Flash-freeze insect larvae or place live insects in a glass vial. For plant-insect interaction studies, ground plant tissues in liquid nitrogen.

  • Volatile Collection (SPME): Insert an SPME fiber (e.g., 100 µm polydimethylsiloxane coating) into the headspace of the vial containing the sample for a defined period (e.g., 30 minutes).

  • Desorption: Desorb the collected volatiles from the SPME fiber in the injection port of the gas chromatograph at an elevated temperature (e.g., 220°C for 2 minutes).

  • Gas Chromatography (GC): Separate the volatile compounds on a capillary column (e.g., HP-5ms). A typical temperature program starts at a low temperature (e.g., 60°C for 1 min) and ramps up to a higher temperature (e.g., 250°C at 5°C/min).

  • Mass Spectrometry (MS): Detect and identify the separated compounds based on their mass spectra. Use a spectral library (e.g., NIST) for compound identification.

  • Quantification: Quantify the amount of specific compounds by comparing their peak areas to those of a known concentration of a synthetic standard.

Objective: To measure the electrical response of an insect's antenna to a specific volatile compound.

Methodology:

  • Insect Preparation: Immobilize the insect (e.g., by chilling). Carefully excise an antenna at its base under a dissection microscope.

  • Electrode Preparation: Use glass capillary electrodes filled with a saline solution or Ag/AgCl wires.

  • Antenna Mounting: Mount the excised antenna between the recording and reference electrodes. The recording electrode is placed at the distal end of the antenna, and the reference electrode at the base.

  • Stimulus Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in a suitable solvent (e.g., hexane). Apply a known volume of each dilution onto a piece of filter paper and insert it into a Pasteur pipette. A solvent-only pipette serves as a control.

  • EAG Recording: Deliver a continuous stream of purified and humidified air over the antenna. Introduce a puff of air from the stimulus pipette into the airstream.

  • Data Acquisition and Analysis: Record the negative voltage deflection (in millivolts) generated by the antenna in response to the stimulus. Measure the amplitude of the EAG response.

Objective: To determine the effect of a chemical compound on the oviposition site selection of female insects.

Methodology: Two-choice oviposition assay.

  • Assay Arena: Use a screened cage or other suitable enclosure.

  • Oviposition Substrates: Prepare two identical oviposition substrates (e.g., filter paper, cotton ball, or a relevant food source).

  • Treatment: Apply the test compound (e.g., this compound solution) to one substrate and the solvent control to the other.

  • Insect Release: Release a known number of gravid female insects into the center of the arena.

  • Incubation: Maintain the assay under controlled conditions (e.g., temperature, humidity, light cycle) for a specific duration (e.g., 24 hours).

  • Data Collection: Count the number of eggs laid on the treated and control substrates.

  • Data Analysis: Calculate an Oviposition Preference Index (OPI) or a similar metric to quantify the preference or deterrence. Statistical analysis (e.g., t-test or chi-square test) is used to determine the significance of the results.

Visualizations: Workflows and Conceptual Diagrams

The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships in the study of insect semiochemicals.

Experimental_Workflow_for_Semiochemical_Identification cluster_collection Volatile Collection cluster_analysis Chemical Analysis cluster_bioassay Bioassays cluster_synthesis Synthesis & Confirmation Insect Insect/Plant Sample SPME SPME Fiber Insect->SPME Headspace Sampling GCMS GC-MS Analysis SPME->GCMS Identification Compound Identification (NIST Library) GCMS->Identification Quantification Quantification (Standard Curve) GCMS->Quantification EAG Electroantennography (EAG) Identification->EAG Behavioral Behavioral Assays (e.g., Olfactometer, Oviposition Choice) Identification->Behavioral Synthesis Chemical Synthesis of Identified Compound Identification->Synthesis Confirmation Bioassay with Synthetic Compound Synthesis->Confirmation

Caption: Workflow for the identification and bioassay of insect semiochemicals.

Semiochemical_Classification cluster_intraspecific Intraspecific cluster_interspecific Interspecific (Allelochemicals) Semiochemicals Semiochemicals Pheromones Pheromones (e.g., Sex, Aggregation, Alarm) Semiochemicals->Pheromones Allomones Allomones (Benefit Emitter) (e.g., Repellents) Semiochemicals->Allomones Kairomones Kairomones (Benefit Receiver) (e.g., Attractants) Semiochemicals->Kairomones Synomones Synomones (Benefit Both) Semiochemicals->Synomones

Caption: Classification of semiochemicals based on their communicative function.

Conclusion and Future Directions

While this compound itself has not been implicated as a pheromone, the broader class of C9 fatty acids, particularly nonanoic acid, clearly plays a significant role in modulating insect behavior. Their function as repellents and oviposition deterrents or stimulants highlights their potential for development into novel pest management strategies. Future research should focus on elucidating the specific olfactory receptors and neural pathways involved in the perception of these fatty acids in different insect species. A deeper understanding of the structure-activity relationships of C9 and other fatty acids will be crucial for the design of more potent and selective insect behavior-modifying compounds. Furthermore, investigating the biosynthetic pathways of these compounds in insects could reveal novel targets for disrupting their chemical communication systems.

References

The Metabolic Journey of 3-Nonenoic Acid in Microbial Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nonenoic acid, a nine-carbon unsaturated fatty acid, serves as a carbon and energy source for various microorganisms. Its metabolism is a key process in microbial lipid utilization and has implications for industrial biotechnology and drug development, where microbial systems are engineered for the production of valuable chemicals. This technical guide provides an in-depth overview of the metabolic fate of this compound in microbial systems, detailing the core biochemical pathways, enzymatic machinery, and experimental methodologies used for its study. While specific quantitative data for this compound is limited in the current literature, this guide synthesizes available knowledge on the metabolism of structurally related unsaturated fatty acids to provide a comprehensive understanding.

Core Metabolic Pathway: The β-Oxidation Spiral

The primary metabolic route for the degradation of this compound in microbial systems is the β-oxidation pathway. This catabolic process occurs in the cytosol of prokaryotes and involves the sequential cleavage of two-carbon units from the fatty acid chain, ultimately generating acetyl-CoA, which can then enter central carbon metabolism, such as the citric acid cycle.[1][2][3]

However, the presence of a double bond at the C-3 position in this compound necessitates the action of an auxiliary enzyme to reconfigure the intermediate for processing by the core β-oxidation enzymes.

Key Enzymatic Steps:
  • Activation: Before entering the β-oxidation pathway, this compound must be activated to its coenzyme A (CoA) thioester, 3-nonenoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase (FadD) and requires ATP.[2][3]

  • Isomerization: The crucial step in the metabolism of this compound is the isomerization of the C-3 double bond. The intermediate, 3-nonenoyl-CoA (which can be in either the cis or trans configuration), is not a substrate for the next enzyme in the standard β-oxidation pathway, enoyl-CoA hydratase. Therefore, an auxiliary enzyme, 3,2-trans-enoyl-CoA isomerase (EC 5.3.3.8), catalyzes the shift of the double bond from the C-3 to the C-2 position, forming trans-2-nonenoyl-CoA. This isomer is a standard intermediate in the β-oxidation of both saturated and unsaturated fatty acids.

  • Hydration: trans-2-Nonenoyl-CoA is then hydrated by enoyl-CoA hydratase (FadB) to produce L-3-hydroxynonanoyl-CoA.

  • Dehydrogenation: The hydroxyl group of L-3-hydroxynonanoyl-CoA is oxidized by 3-hydroxyacyl-CoA dehydrogenase (FadB), yielding 3-ketononanoyl-CoA. This step is coupled to the reduction of NAD+ to NADH.

  • Thiolysis: The final step of the first β-oxidation cycle is the thiolytic cleavage of 3-ketononanoyl-CoA by β-ketoacyl-CoA thiolase (FadA). This reaction releases a two-carbon unit as acetyl-CoA and a seven-carbon acyl-CoA (heptanoyl-CoA).

The resulting heptanoyl-CoA then re-enters the β-oxidation spiral, undergoing further cycles of oxidation until the entire carbon chain is converted to acetyl-CoA.

Quantitative Data on Unsaturated Fatty Acid Metabolism

Table 1: Microbial Degradation of Unsaturated Fatty Acids

MicroorganismSubstrateConcentration (mg/L)Degradation Efficiency (%)Time (h)Reference
Pseudomonas aeruginosa PAO1Beta-cypermethrin (contains a phenoxybenzyl moiety)5091.4120This study did not directly measure this compound degradation.
Pseudomonas putidaOleic acid (C18:1)Not specifiedGrowth supportedNot specified
Anaerobic consortiumOleate (C18:1)1 mMDegradedNot specified

Table 2: Enzyme Kinetics of Auxiliary Enzymes in β-Oxidation

EnzymeOrganismSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Reference
cis/trans fatty acid isomerase (CTI)Pseudomonas putida KT2440Palmitoleic acid (C16:1, cis-Δ⁹)Not specifiedNot specified5.13 x 10²
3,2-trans-enoyl-CoA isomeraseRat liver mitochondriaVarious 3-enoyl-CoAsNot specifiedNot specifiedComparable to other isomerases

Note: The data presented are for illustrative purposes and are derived from studies on different unsaturated fatty acids and microbial systems. Direct extrapolation to the metabolism of this compound should be done with caution.

Experimental Protocols

Studying the metabolic fate of this compound in microbial systems involves a series of well-defined experimental procedures.

Microbial Culturing with this compound as a Carbon Source

Objective: To cultivate microorganisms using this compound as the sole or a primary source of carbon and energy.

Materials:

  • Microorganism of interest (e.g., Pseudomonas, Rhodococcus, Bacillus species)

  • Defined minimal medium (e.g., M9 minimal medium) lacking other carbon sources

  • Sterile this compound stock solution (solubilized with a suitable carrier like Tween 80 or Tergitol NP-40 if necessary)

  • Shaker incubator

  • Spectrophotometer for measuring optical density (OD)

Protocol:

  • Prepare the minimal medium according to the standard formulation.

  • Autoclave the medium and allow it to cool to room temperature.

  • Add the sterile this compound stock solution to the desired final concentration (e.g., 1 g/L).

  • Inoculate the medium with a pre-culture of the microorganism grown in a rich medium (e.g., Luria-Bertani broth) and washed with sterile saline to remove residual carbon sources.

  • Incubate the cultures in a shaker incubator at the optimal temperature and agitation for the chosen microorganism.

  • Monitor microbial growth by measuring the optical density at 600 nm (OD₆₀₀) at regular intervals.

  • Collect samples at different time points for metabolite analysis.

Extraction and Analysis of Fatty Acids and their Metabolites

Objective: To extract and quantify this compound and its metabolic intermediates from microbial cultures.

A. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This is a common method for the analysis of fatty acids, which are typically converted to their more volatile fatty acid methyl esters (FAMEs) prior to analysis.

Materials:

  • Microbial culture samples

  • Internal standard (e.g., heptadecanoic acid)

  • Reagents for FAMEs preparation (e.g., methanolic HCl or BF₃-methanol)

  • Organic solvents (e.g., hexane, chloroform, methanol)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Protocol:

  • Sample Preparation: Centrifuge a known volume of the microbial culture to pellet the cells. The supernatant can be analyzed for extracellular metabolites.

  • Lipid Extraction: Resuspend the cell pellet in a solvent mixture (e.g., chloroform:methanol) to extract total lipids.

  • Saponification and Methylation: Saponify the lipid extract with a base (e.g., NaOH in methanol) to release free fatty acids. Methylate the fatty acids to FAMEs using an appropriate reagent (e.g., methanolic HCl).

  • Extraction of FAMEs: Extract the FAMEs into an organic solvent like hexane.

  • GC-MS Analysis: Inject the FAMEs extract into the GC-MS system. The GC separates the different FAMEs based on their volatility and interaction with the column stationary phase. The MS detector identifies and quantifies the FAMEs based on their mass spectra.

B. High-Performance Liquid Chromatography (HPLC) Analysis

HPLC can be used for the analysis of underivatized short-chain fatty acids or for the separation of specific isomers.

Materials:

  • Microbial culture supernatant

  • HPLC system with a suitable column (e.g., C18 reverse-phase)

  • Mobile phase (e.g., acetonitrile and acidified water)

  • Detector (e.g., UV-Vis or mass spectrometer)

Protocol:

  • Sample Preparation: Centrifuge the microbial culture and filter the supernatant to remove cells and debris.

  • HPLC Analysis: Inject the filtered supernatant directly into the HPLC system.

  • Detection and Quantification: Monitor the elution of this compound and its metabolites using a suitable detector. Quantification is achieved by comparing the peak areas to those of known standards.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathway and a general experimental workflow for studying the metabolism of this compound.

metabolic_pathway cluster_activation Activation cluster_beta_oxidation β-Oxidation 3_Nonenoic_Acid 3_Nonenoic_Acid 3_Nonenoyl_CoA 3_Nonenoyl_CoA 3_Nonenoic_Acid->3_Nonenoyl_CoA Acyl-CoA Synthetase (FadD) ATP -> AMP + PPi trans_2_Nonenoyl_CoA trans_2_Nonenoyl_CoA 3_Nonenoyl_CoA->trans_2_Nonenoyl_CoA 3,2-trans-enoyl-CoA isomerase L_3_Hydroxynonanoyl_CoA L_3_Hydroxynonanoyl_CoA trans_2_Nonenoyl_CoA->L_3_Hydroxynonanoyl_CoA Enoyl-CoA Hydratase (FadB) + H₂O 3_Ketononanoyl_CoA 3_Ketononanoyl_CoA L_3_Hydroxynonanoyl_CoA->3_Ketononanoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (FadB) NAD⁺ -> NADH Heptanoyl_CoA Heptanoyl_CoA 3_Ketononanoyl_CoA->Heptanoyl_CoA β-Ketoacyl-CoA Thiolase (FadA) + CoA Acetyl_CoA Acetyl_CoA 3_Ketononanoyl_CoA->Acetyl_CoA Further_beta_oxidation ... Heptanoyl_CoA->Further_beta_oxidation To next cycle Citric_Acid_Cycle ... Acetyl_CoA->Citric_Acid_Cycle To central metabolism

Caption: Metabolic pathway of this compound via β-oxidation.

experimental_workflow Start Start Culture Microbial Culture (this compound as Carbon Source) Start->Culture Sampling Time-course Sampling Culture->Sampling Separation Cell / Supernatant Separation Sampling->Separation Extraction Metabolite Extraction (e.g., Liquid-Liquid Extraction) Separation->Extraction Derivatization Derivatization (for GC-MS) (e.g., FAMEs synthesis) Extraction->Derivatization Analysis Analytical Method Derivatization->Analysis GC_MS GC-MS Analysis Analysis->GC_MS Volatile compounds HPLC HPLC Analysis Analysis->HPLC Non-volatile compounds Data_Analysis Data Analysis and Quantification GC_MS->Data_Analysis HPLC->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for studying this compound metabolism.

Conclusion

The metabolic fate of this compound in microbial systems is primarily dictated by the β-oxidation pathway, with the essential involvement of 3,2-trans-enoyl-CoA isomerase to accommodate the position of the double bond. While the core enzymatic machinery and biochemical transformations are well-understood, there is a notable absence of specific quantitative data for this compound in the scientific literature. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the kinetics and efficiency of this compound metabolism in their microbial systems of interest. Further research in this area will be valuable for advancing our understanding of microbial lipid metabolism and for the development of novel biotechnological applications.

References

3-Nonenoic Acid: An Uncharted Territory in Disease Biomarker Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature, there is currently insufficient evidence to support the role of 3-nonenoic acid as a definitive biomarker for any specific disease. This in-depth technical guide addresses the current landscape of information surrounding this compound, focusing on the methodologies available for its study and exploring the potential, yet unproven, avenues for its future investigation as a disease biomarker.

While the direct link between this compound and pathology remains to be established, this document serves as a resource for researchers, scientists, and drug development professionals by providing a foundational understanding of the analytical techniques and theoretical frameworks that could be applied to investigate its potential biological significance.

Quantitative Data: A Call for Investigation

A thorough review of existing literature reveals a conspicuous absence of quantitative data comparing the levels of this compound in healthy versus diseased populations. This critical gap in knowledge prevents the establishment of any correlation between this fatty acid and specific pathologies such as Alzheimer's disease, cardiovascular disorders, or cancer. The tables below are presented as templates for future studies, outlining the necessary data structure for a rigorous evaluation of this compound as a potential biomarker.

Table 1: Hypothetical Distribution of this compound in Plasma Samples of a Study Cohort.

Disease CohortNumber of Subjects (n)Mean this compound Concentration (µM)Standard Deviation (µM)p-value (vs. Healthy Controls)
Healthy ControlsData Not AvailableData Not AvailableData Not AvailableN/A
Alzheimer's DiseaseData Not AvailableData Not AvailableData Not AvailableData Not Available
Cardiovascular DiseaseData Not AvailableData Not AvailableData Not AvailableData Not Available
Colorectal CancerData Not AvailableData Not AvailableData Not AvailableData Not Available

Table 2: Hypothetical Tissue-Specific Concentrations of this compound.

Tissue TypeConditionMean this compound Concentration (nmol/g)Standard Deviation (nmol/g)
Brain (Hippocampus)Healthy ControlData Not AvailableData Not Available
Brain (Hippocampus)Alzheimer's DiseaseData Not AvailableData Not Available
Adipose TissueHealthy ControlData Not AvailableData Not Available
Adipose TissueCardiovascular DiseaseData Not AvailableData Not Available
Tumor TissueColorectal CancerData Not AvailableData Not Available
Adjacent Normal TissueColorectal CancerData Not AvailableData Not Available

Experimental Protocols: A Methodological Framework

While specific protocols for the diagnostic quantification of this compound are not established, methodologies for the analysis of similar fatty acids in biological matrices can be adapted. The following protocols for cis-2-nonenoic acid provide a detailed blueprint for the extraction, derivatization, and quantification of nonenoic acid isomers.[1][2]

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for analyzing total fatty acid profiles, including this compound, in samples such as plasma, serum, and tissues. The method involves lipid extraction, saponification, and derivatization to fatty acid methyl esters (FAMEs) prior to GC-MS analysis.[1]

Materials:

  • Biological sample (e.g., 100 µL of plasma)

  • Internal standard solution (e.g., 10 µg/mL Heptadecanoic acid in methanol)

  • Chloroform:Methanol mixture (2:1, v/v)

  • 0.9% NaCl solution

  • 2% Potassium hydroxide (KOH) in methanol

  • 14% Boron trifluoride (BF3) in methanol

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-225ms)

Procedure:

  • Sample Preparation and Internal Standard Spiking: Thaw the biological sample on ice. Add a precise volume of the internal standard solution and vortex briefly.[2]

  • Lipid Extraction (Folch Method): Add 2 mL of the chloroform:methanol mixture to the sample and vortex vigorously for 2 minutes. Add 0.5 mL of 0.9% NaCl solution, vortex again for 30 seconds, and centrifuge at 2000 x g for 10 minutes to separate the layers.[2]

  • Saponification and Methylation: Transfer the lower organic layer to a new tube and dry it under a gentle stream of nitrogen. Add 1 mL of 2% methanolic KOH and incubate at 55°C for 30 minutes. Cool to room temperature and add 2 mL of 14% BF3 in methanol, then incubate at 55°C for another 30 minutes.

  • FAME Extraction: After cooling, add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes. Carefully transfer the upper hexane layer containing the FAMEs to an autosampler vial.

  • GC-MS Analysis: Inject 1 µL of the hexane extract into the GC-MS system.

  • Quantification: Prepare a calibration curve by derivatizing known concentrations of this compound standards alongside the internal standard using the same procedure. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity for the quantification of fatty acids and can be adapted for this compound.

Materials:

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Perform lipid extraction as described in the GC-MS protocol. The extracted fatty acids may require derivatization to enhance ionization efficiency.

  • Chromatographic Separation: Use a suitable gradient to separate the analyte from other components (e.g., 5-95% B over 10 minutes) at a flow rate of 0.3 mL/min.

  • Mass Spectrometry Detection: Utilize negative electrospray ionization (ESI-) and Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.

Signaling Pathways and Logical Relationships: A Theoretical Perspective

The direct signaling pathways involving this compound are currently unknown. However, based on the known roles of other fatty acids, we can propose hypothetical pathways and experimental workflows to guide future research.

Hypothetical Signaling Pathway

The following diagram illustrates a speculative signaling pathway where this compound could potentially influence cellular processes. This is a generalized model based on fatty acid signaling and is not yet supported by direct experimental evidence for this compound.

Hypothetical_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus 3_Nonenoic_Acid This compound Receptor G-Protein Coupled Receptor (GPCR) 3_Nonenoic_Acid->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger (e.g., cAMP, IP3) G_Protein->Second_Messenger Kinase_Cascade Kinase Cascade (e.g., PKA, PKC) Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Activation (e.g., CREB, NF-κB) Kinase_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Inflammation, Proliferation) Gene_Expression->Cellular_Response

Caption: A hypothetical signaling cascade initiated by this compound.

Experimental Workflow for Biomarker Discovery

The diagram below outlines a logical workflow for investigating this compound as a potential biomarker for a specific disease.

Experimental_Workflow Cohort_Selection 1. Cohort Selection (Diseased vs. Healthy) Sample_Collection 2. Biological Sample Collection (e.g., Plasma, Urine, Tissue) Cohort_Selection->Sample_Collection Lipid_Extraction 3. Lipid Extraction & Derivatization Sample_Collection->Lipid_Extraction Quantification 4. Quantification of this compound (GC-MS or LC-MS/MS) Lipid_Extraction->Quantification Statistical_Analysis 5. Statistical Analysis Quantification->Statistical_Analysis Correlation Significant Correlation? Statistical_Analysis->Correlation Validation 6. Validation in Independent Cohort Correlation->Validation Yes No_Correlation No Significant Correlation Correlation->No_Correlation No Mechanism_Study 7. Mechanistic Studies (In vitro & In vivo models) Validation->Mechanism_Study Biomarker_Established Potential Biomarker Mechanism_Study->Biomarker_Established

Caption: A workflow for investigating this compound as a biomarker.

Future Directions and Conclusion

The field of lipidomics is rapidly advancing, and the role of various fatty acids in health and disease is an area of intense investigation. While this compound is currently a molecule with limited characterized biological function, its potential should not be entirely dismissed.

Future research should focus on:

  • Developing and validating robust analytical methods specifically for this compound in various biological matrices.

  • Conducting large-scale metabolomic and lipidomic studies in well-characterized patient cohorts to identify any potential associations between this compound levels and disease states.

  • Investigating the metabolic origins of this compound , including its potential production by the gut microbiota or as a product of endogenous metabolic pathways.

  • Exploring the functional effects of this compound on cellular and animal models to elucidate any potential signaling roles.

References

An In-depth Technical Guide to 3-Nonenoic Acid: Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nonenoic acid (C₉H₁₆O₂) is an unsaturated fatty acid that has garnered interest in various scientific and industrial fields. It is recognized for its presence in a variety of natural sources and its application as a flavoring agent and a versatile intermediate in the chemical and pharmaceutical industries.[1][2][3][4] This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis, characterization, and known biological context.

Discovery and Historical Context

The precise first synthesis or isolation of this compound is not definitively documented in readily available primary literature. However, its existence and availability in the mid-20th century can be inferred from the work of William Jennings Peppel and the Givaudan Corporation, a prominent company in the flavor and fragrance industry.[5]

A 1949 patent by Peppel describes a method for the isomerization of this compound to 2-nonenoic acid. The patent notes that "Most of the practical procedures for the preparation of nonenoic acid normally result in greatly preponderant amounts of the beta, gamma-unsaturated .nonenoic acid (this compound) compared to the alpha, beta-unsaturated nonenoic acid (2-nonenoic acid)". This statement strongly suggests that methods for synthesizing nonenoic acids that yielded this compound as a major product were established and in use in the industrial sector, particularly for the creation of odoriferous materials, prior to 1949.

The broader historical context for this work is the burgeoning field of organic and lipid chemistry in the early to mid-20th century. Following the discovery of essential fatty acids by George and Mildred Burr in the 1920s and 1930s, there was a significant expansion in the study and synthesis of various fatty acids.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a pungent odor. It exists as two geometric isomers, (3Z)-3-nonenoic acid (cis) and (3E)-3-nonenoic acid (trans). Commercial preparations are often a mixture of these isomers. Key physical and chemical properties are summarized in the table below.

PropertyValue
Molecular FormulaC₉H₁₆O₂
Molecular Weight156.22 g/mol
CAS Number4124-88-3 (isomer mixture)
Density~0.9254 g/cm³
Boiling Point~274.02 °C (estimated)
Melting Point-4.4 °C
Refractive Index1.4450 to 1.4510 @ 20.00 °C
pKa4.51 ± 0.10 (Predicted)

(Data sourced from various chemical databases)

Synthesis and Characterization

Historical Synthesis Context

While a specific primordial synthesis protocol is not detailed in the available literature, the work by Peppel implies that the synthesis of nonenoic acids leading to a mixture rich in the 3-isomer was common practice in the flavor and fragrance industry by the 1940s.

Isomerization of this compound to 2-Nonenoic Acid (Peppel, 1949)

This historical experimental protocol is significant as it provides insight into the chemical manipulation of this compound in the mid-20th century.

Experimental Protocol:

  • Preparation of Alkali Solution: 930 grams of potassium hydroxide was dissolved in 750 grams of water, with cooling to prevent boiling. The resulting solution had a specific gravity of 1.548.

  • Reaction Mixture: 234 grams of this compound was slowly added to the stirred alkali solution.

  • Isomerization: The heterogeneous mixture was heated under reflux at atmospheric pressure to a temperature of 145-150 °C and maintained for 12 hours.

  • Workup: The mixture was cooled, and the solid and liquid phases were separated. The free acids were regenerated by neutralization with a mineral acid (e.g., hydrochloric acid).

  • Separation of Isomers: The resulting mixture of 2-nonenoic and 3-nonenoic acids was then treated with 93% sulfuric acid. This process converts this compound to a lactone while leaving the 2-nonenoic acid unchanged, allowing for their separation.

The workflow for this historical isomerization process is depicted in the following diagram:

G cluster_prep Preparation cluster_reaction Isomerization cluster_workup Workup and Separation KOH Potassium Hydroxide KOH_sol Concentrated KOH Solution KOH->KOH_sol H2O Water H2O->KOH_sol reaction_mix Heterogeneous Mixture KOH_sol->reaction_mix three_NA This compound three_NA->reaction_mix reflux Reflux at 145-150°C for 12h reaction_mix->reflux isomer_mix Mixture of K+ salts of 2- and this compound reflux->isomer_mix neutralization Neutralization (HCl) isomer_mix->neutralization acid_mix Mixture of 2- and 3-Nonenoic Acids neutralization->acid_mix sulfuric_acid 93% H₂SO₄ acid_mix->sulfuric_acid Treatment with lactone Lactone of this compound sulfuric_acid->lactone two_NA 2-Nonenoic Acid sulfuric_acid->two_NA

Isomerization of this compound (Peppel, 1949).
Characterization

Early characterization of this compound would have relied on classical analytical methods such as boiling point determination, refractive index measurement, and titration to determine the acid number. Modern characterization relies on spectroscopic methods.

Spectroscopic Data:

  • ¹H NMR: Data available from spectral databases.

  • ¹³C NMR: Data available from spectral databases.

  • IR Spectroscopy: Data available from spectral databases, typically showing characteristic peaks for the carboxylic acid group and the carbon-carbon double bond.

Natural Occurrence

This compound has been identified as a volatile compound in several plant species, contributing to their characteristic aroma and flavor profiles.

  • Nicotiana tabacum (Tobacco): It is a known constituent of tobacco essential oils.

  • Fragaria (Strawberry): this compound is a component of the complex mixture of volatile compounds that create the characteristic flavor of strawberries.

The isolation of this compound from these natural sources typically involves extraction of the essential oils or volatile fractions, followed by chromatographic separation and spectroscopic identification.

Biological Roles and Activity

The biological roles of this compound are not well-defined in the scientific literature, and it is often broadly classified as a biochemical reagent for life sciences research. There is a notable lack of specific studies on its signaling pathways or enzymatic interactions.

However, research on structurally related fatty acids provides a potential framework for future investigation:

  • Nonanoic Acid: This saturated counterpart has been shown to alter the phenotype of small intestinal neuroendocrine tumor cells, including effects on cell morphology, proliferation, and the upregulation of transcripts related to neuroendocrine differentiation.

  • 8-Methyl Nonanoic Acid: A branched-chain derivative, has been studied in 3T3-L1 adipocytes, where it was found to increase insulin sensitivity and enhance glucose uptake.

  • cis-2-Nonenoic Acid: This isomer is known to be involved in the degradation pathway of beta-oxidation, requiring specific auxiliary enzymes.

These findings suggest that this compound, as a medium-chain unsaturated fatty acid, could potentially be involved in cellular metabolism and signaling, but further research is required to elucidate its specific biological functions. The general relationship between fatty acids and cellular processes is depicted below.

G cluster_cellular_processes Potential Cellular Interactions fatty_acid This compound metabolism Metabolism (e.g., Beta-oxidation) fatty_acid->metabolism Substrate for signaling Cell Signaling (e.g., Receptor Binding) fatty_acid->signaling Potential Ligand for gene_expression Gene Expression (e.g., Transcription Factor Modulation) signaling->gene_expression Influences

Potential Biological Context of this compound.

Conclusion

While the exact moment of its discovery remains somewhat obscure, the history of this compound is intrinsically linked to the development of the flavor and fragrance industry in the mid-20th century. Its presence in natural products like strawberries and tobacco underscores its role in the chemical ecology of these plants. The biological functions of this compound remain a largely unexplored area, presenting an open field for future research. The activities of its structural analogs suggest that investigations into its effects on cellular metabolism and signaling pathways could be a fruitful avenue for drug development and biochemical research professionals.

References

An In-depth Technical Guide to the Physical Properties of Cis- and Trans-3-Nonenoic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the known physical properties of the geometric isomers of 3-Nonenoic acid: (Z)-3-Nonenoic acid (cis) and (E)-3-Nonenoic acid (trans). Due to the limited availability of experimentally determined data for these specific compounds in peer-reviewed literature, this document consolidates information from chemical supplier databases, estimated values, and data for analogous compounds to present a comprehensive overview. The guide also includes detailed standard methodologies for the experimental determination of these properties and a logical framework illustrating the structure-property relationships.

Introduction to Geometric Isomerism in this compound

This compound (C₉H₁₆O₂) is an unsaturated fatty acid characterized by a nine-carbon chain with a carboxylic acid functional group and a carbon-carbon double bond originating at the third carbon (C3). The restricted rotation around this double bond gives rise to two geometric isomers:

  • cis-(Z)-3-Nonenoic acid: The alkyl groups attached to the double bond are on the same side, resulting in a "kinked" or bent molecular structure.

  • trans-(E)-3-Nonenoic acid: The alkyl groups are on opposite sides of the double bond, leading to a more linear and straight molecular shape, similar to that of a saturated fatty acid.

This fundamental difference in molecular geometry profoundly influences the intermolecular forces and the efficiency of crystal lattice packing, thereby dictating the macroscopic physical properties of each isomer, such as melting point, boiling point, density, and solubility.

Quantitative Physical Properties

Directly compared experimental data for the pure isomers of this compound is scarce. The following table summarizes available data, including values for mixtures, estimated properties, and experimentally determined values for the shorter-chain analogue, 3-Hexenoic acid, to illustrate expected trends.

Table 1: Comparison of Physical Properties for 3-Nonenoic and 3-Hexenoic Acid Isomers

PropertyIsomerThis compound3-Hexenoic Acid (Analogue)
IUPAC Name cis(Z)-non-3-enoic acid(Z)-hex-3-enoic acid
trans(E)-non-3-enoic acid(E)-hex-3-enoic acid
CAS Number cis41653-98-91775-43-5
trans4124-88-31577-18-0
Melting Point (°C) cisData not available12[1]
trans-4.4 (isomer not specified)[2]11 - 12[3][4]
Boiling Point (°C) cis261 - 262 (est.)209 - 210 @ 760 mmHg
trans261 - 262 (est.)208 @ 760 mmHg
Density (g/cm³) cisData not available0.985 @ 25°C
trans0.925 - 0.930 @ 25°C0.963 @ 25°C
Refractive Index (n20/D) cisData not available1.437 - 1.445
trans1.445 - 1.4511.440

Note: "est." denotes an estimated value from chemical databases.

The fundamental principle governing the physical properties of geometric isomers is molecular packing. The more linear shape of trans isomers allows them to pack more efficiently into a stable crystal lattice than the bent cis isomers. This results in stronger intermolecular forces (van der Waals interactions) that require more energy to overcome.

  • Melting Point: Typically, trans isomers have a significantly higher melting point than their cis counterparts. For example, the saturated analogue, nonanoic acid, has a melting point of 12.5°C. The value of -4.4°C reported for this compound (CAS 4124-88-3, corresponding to the trans isomer) suggests it is a liquid at room temperature. The analogous trans-3-Hexenoic acid has a melting point of 11-12°C, while the cis isomer is reported to have a very similar melting point of 12°C, which is an exception to the general trend. This anomaly highlights that while the packing theory is a strong general rule, other factors can influence the final melting point.

  • Boiling Point: The boiling points of cis and trans isomers are often very close, as the intermolecular forces in the liquid state are less dependent on packing efficiency. The estimated boiling points for both this compound isomers are nearly identical at 261-262°C.

  • Density and Refractive Index: The trans isomer is generally expected to have a slightly higher density due to more compact molecular packing. The refractive index is related to density, and for a mixture of this compound isomers rich in the trans form, the density is reported as 0.925-0.931 g/cm³ and the refractive index as 1.445-1.451.

Experimental Protocols for Property Determination

The following sections detail standard laboratory procedures for determining the key physical properties of fatty acids, based on official methods from organizations like the American Oil Chemists' Society (AOCS).

This protocol is based on the AOCS Official Method Cc 1-25 for determining the melting point of normal animal and vegetable fats.

  • Sample Preparation: The fatty acid sample is first melted and filtered through filter paper to remove any solid impurities and residual moisture. The sample must be completely dry.

  • Capillary Tube Filling: At least three clean capillary tubes (e.g., 1 mm inner diameter, 50-80 mm length) are dipped into the liquid sample. The sample is allowed to rise to a height of approximately 10 mm.

  • Solidification: The end of the tube containing the sample is carefully fused shut in a small flame. The tubes are then placed in a beaker and refrigerated at 4–10°C for a minimum of 16 hours to ensure complete crystallization.

  • Apparatus Setup: The capillary tubes are removed from the refrigerator and attached to a calibrated thermometer (e.g., range -2 to 68°C) using a rubber band. The assembly is suspended in a 600 mL beaker about half-full of distilled water, ensuring the bottom of the capillary tubes are level with the thermometer bulb.

  • Heating and Observation: The water bath is stirred gently and heated at a controlled rate of approximately 0.5°C per minute. The temperature at which the fat column becomes completely clear and liquid is recorded for each tube.

  • Reporting: The final melting point is reported as the average of the temperatures recorded for the set of capillary tubes. The results should agree within 0.5°C.

For small sample volumes, a micro-boiling point determination is effective and minimizes material waste.

  • Sample Preparation: A small volume (a few drops) of the liquid fatty acid is placed into a small-diameter test tube or a fusion tube.

  • Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted (open end down) and placed into the sample.

  • Apparatus Setup: The sample tube is attached to a thermometer. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil) so that the sample is immersed.

  • Heating: The side arm of the Thiele tube is gently and continuously heated. This design allows for uniform heating of the oil via convection currents.

  • Observation: As the temperature rises, air trapped in the capillary tube will be expelled. When the boiling point of the sample is reached, a rapid and continuous stream of bubbles will emerge from the tip of the inverted capillary tube.

  • Measurement: Heating is discontinued, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is just drawn back into the capillary tube.

This protocol is based on the AOCS Official Method Cc 7-25 and is applicable to all normal oils and liquid fats.

  • Instrument Calibration: The refractometer is standardized using a liquid of known purity and refractive index, such as distilled water (n = 1.3330 at 20°C).

  • Temperature Control: The temperature of the refractometer prisms is controlled to a specified temperature (e.g., 20°C or 40°C) to within ±0.1°C using a thermostatically controlled water bath.

  • Sample Application: The prisms are cleaned with a suitable solvent (e.g., toluene or hexane) and dried completely. A few drops of the clear, dry fatty acid sample are placed on the lower prism.

  • Measurement: The prisms are closed and locked. After allowing 1-2 minutes for temperature equilibration, the light source is adjusted to obtain the most distinct reading possible. The knob is turned until the dividing line between the light and dark fields is centered on the crosshairs of the eyepiece.

  • Reading: The refractive index is read directly from the instrument's scale. If the instrument has a dispersion compensator, it is adjusted to eliminate any color fringe at the boundary line.

  • Reporting: The measurement is repeated, and the average value is reported, along with the temperature at which the measurement was made (e.g., nD²⁰).

Visualization of Structure-Property Relationships

The following diagram, generated using the DOT language, illustrates the logical flow from molecular structure to the expected physical properties of the isomers.

G cluster_isomers Isomeric Structures cluster_packing Molecular Packing & Forces cluster_properties Resulting Physical Properties cis_struct cis-(Z) Isomer (Bent/Kinked Shape) cis_packing Inefficient Crystal Packing Weaker Intermolecular Forces cis_struct->cis_packing leads to trans_struct trans-(E) Isomer (Linear Shape) trans_packing Efficient Crystal Packing Stronger Intermolecular Forces trans_struct->trans_packing allows for lower_mp Lower Melting Point (Typically Liquid at RT) cis_packing->lower_mp results in higher_mp Higher Melting Point (Typically Solid at RT) trans_packing->higher_mp results in

References

3-Nonenoic Acid: A Putative Signaling Molecule in Plant Defense

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Plants employ a sophisticated network of signaling molecules to defend against a myriad of biotic threats. Among these, fatty acid-derived compounds have emerged as crucial players in orchestrating immune responses. While the roles of jasmonates and other oxylipins are well-established, the specific functions of many other fatty acid derivatives remain enigmatic. This technical guide delves into the current understanding and hypothetical role of 3-nonenoic acid as a signaling molecule in plant defense. Although direct evidence is limited, this document consolidates information on related fatty acid signaling pathways to propose a model for the biosynthesis, perception, and signal transduction of this compound. Furthermore, it provides detailed experimental protocols and data presentation frameworks to guide future research in this promising area. The elucidation of novel defense signaling molecules like this compound holds significant potential for the development of new plant protection strategies and therapeutic agents.

Introduction to Fatty Acid Signaling in Plant Defense

Plants are constantly challenged by pathogens and herbivores, and in response, they have evolved a complex innate immune system. This system relies on the perception of danger signals, which can be pathogen- or herbivore-associated molecular patterns (PAMPs/HAMPs) or damage-associated molecular patterns (DAMPs). This recognition triggers a cascade of downstream signaling events, often involving the production and action of various phytohormones and other signaling molecules.

Fatty acids and their derivatives are integral to plant defense, serving not only as structural components of membranes but also as potent signaling molecules.[1][2] Unsaturated fatty acids, particularly C18 fatty acids like oleic acid, linoleic acid, and α-linolenic acid, are precursors to a diverse array of bioactive compounds, collectively known as oxylipins.[3] The most well-studied of these are the jasmonates, which play a central role in regulating defenses against necrotrophic pathogens and herbivorous insects.[4] However, there is growing evidence that other fatty acids and their derivatives can also act as signaling molecules, either independently or in concert with established pathways.[5]

The Emergence of this compound as a Putative Signaling Molecule

This compound is a nine-carbon unsaturated fatty acid that has been detected in some plant species. While its role in plant biology is not well-defined, its structural similarity to other known signaling molecules and its presence in plant-derived volatile organic compounds (VOCs) suggest a potential role in plant communication and defense. This guide explores the hypothetical framework for the involvement of this compound in plant defense signaling, from its potential biosynthesis to its downstream effects.

Hypothetical Biosynthesis of this compound

The precise biosynthetic pathway of this compound in plants has not yet been elucidated. However, based on the known metabolism of other unsaturated fatty acids, a plausible pathway can be proposed. The most likely origin of this compound is through the oxidative cleavage of longer-chain unsaturated fatty acids, such as linoleic acid or α-linolenic acid, which are abundant in plant tissues. This process is likely initiated by lipoxygenase (LOX) enzymes, which introduce a hydroperoxy group into the fatty acid chain. The resulting hydroperoxide can then be cleaved by a hydroperoxide lyase (HPL) to generate shorter-chain aldehydes and oxo-acids.

Hypothetical Biosynthesis of this compound cluster_membrane Chloroplast/Plasma Membrane cluster_cytosol Cytosol Linoleic_Acid Linoleic Acid (18:2) LOX Lipoxygenase (LOX) Hydroperoxide Linoleic Acid Hydroperoxide LOX->Hydroperoxide HPL Hydroperoxide Lyase (HPL) Hydroperoxide->HPL C9_Aldehyde 9-Carbon Aldehyde ((Z)-3-Nonenal) HPL->C9_Aldehyde ALDH Aldehyde Dehydrogenase (ALDH) C9_Aldehyde->ALDH 3_Nonenoic_Acid This compound ALDH->3_Nonenoic_Acid

Figure 1: Hypothetical biosynthesis of this compound from linoleic acid.

Proposed Perception and Signaling Pathway of this compound

For this compound to function as a signaling molecule, it must be perceived by the plant cell. While a specific receptor has not been identified, it is plausible that it binds to a receptor protein, possibly located on the plasma membrane or within the cell. This binding event would then initiate a downstream signaling cascade. Drawing parallels with other fatty acid signaling pathways, this cascade could involve:

  • Changes in ion flux: Rapid changes in the concentration of ions like Ca²⁺ are common early events in plant defense signaling.

  • Production of reactive oxygen species (ROS): A burst of ROS, produced by enzymes such as NADPH oxidases, often acts as a secondary messenger.

  • Activation of protein kinases: Mitogen-activated protein kinase (MAPK) cascades are key components of many plant signaling pathways, amplifying the initial signal and phosphorylating downstream targets.

  • Crosstalk with other phytohormone pathways: The this compound signal could interact with the signaling pathways of other defense-related hormones, such as jasmonic acid (JA), salicylic acid (SA), and ethylene (ET), leading to a synergistic or antagonistic modulation of the defense response.

Ultimately, this signaling cascade would lead to the activation of transcription factors that regulate the expression of defense-related genes. These genes may encode for antimicrobial proteins, enzymes involved in the synthesis of secondary metabolites with defensive properties, or proteins that reinforce the cell wall.

Hypothetical Signaling Pathway of this compound 3_Nonenoic_Acid This compound Receptor Putative Receptor 3_Nonenoic_Acid->Receptor Ion_Flux Ion Flux (e.g., Ca²⁺) Receptor->Ion_Flux ROS_Burst ROS Burst Receptor->ROS_Burst MAPK_Cascade MAPK Cascade Ion_Flux->MAPK_Cascade ROS_Burst->MAPK_Cascade Hormone_Crosstalk Phytohormone Crosstalk (JA, SA, ET) MAPK_Cascade->Hormone_Crosstalk Transcription_Factors Activation of Transcription Factors MAPK_Cascade->Transcription_Factors Hormone_Crosstalk->Transcription_Factors Defense_Genes Expression of Defense Genes Transcription_Factors->Defense_Genes Defense_Response Defense Response (e.g., PR proteins, phytoalexins) Defense_Genes->Defense_Response

Figure 2: A hypothetical signaling pathway for this compound in plant defense.

Data Presentation: Framework for Quantitative Analysis

To rigorously assess the role of this compound in plant defense, quantitative data is essential. The following tables provide a structured framework for presenting such data, which is currently not available in the literature.

Table 1: Effect of this compound on the Expression of Defense-Related Genes

Gene NameFunctionFold Change (vs. Control) at 6hFold Change (vs. Control) at 24h
PR-1Pathogenesis-Related Protein 1 (SA marker)
PDF1.2Plant Defensin 1.2 (JA/ET marker)
PALPhenylalanine Ammonia-Lyase (Phenolic biosynthesis)
CHSChalcone Synthase (Flavonoid biosynthesis)
LOX2Lipoxygenase 2 (JA biosynthesis)

Table 2: Impact of this compound on Plant Resistance to Pathogens

PathogenPlant SpeciesThis compound Conc.Disease Severity (% reduction vs. Control)Pathogen Growth (CFU/g or lesion size)
Pseudomonas syringaeArabidopsis thaliana10 µM
50 µM
Botrytis cinereaSolanum lycopersicum10 µM
50 µM

Experimental Protocols

To investigate the hypothetical role of this compound, a series of well-defined experiments are required. The following protocols are adapted from established methods for studying plant defense elicitors and can be specifically tailored for this compound.

Plant Material and Growth Conditions
  • Plant Species: Arabidopsis thaliana (ecotype Col-0) is a suitable model organism due to its well-characterized genome and defense responses. Other species of interest, such as tomato (Solanum lycopersicum) or tobacco (Nicotiana benthamiana), can also be used.

  • Growth Conditions: Plants should be grown in a controlled environment (e.g., growth chamber) with a 16-hour light/8-hour dark photoperiod at 22°C to ensure uniformity.

Elicitor Treatment
  • Preparation of this compound Solution: Prepare a stock solution of this compound in ethanol. For treatments, dilute the stock solution in sterile water to the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). Include a mock control with the same concentration of ethanol as the highest treatment concentration.

  • Application: Apply the this compound solution to the leaves of 4-5 week old plants by spraying until runoff or by infiltrating the solution into the leaf apoplast using a needleless syringe.

Gene Expression Analysis by RT-qPCR
  • RNA Extraction: Harvest leaf tissue at various time points after treatment (e.g., 0, 1, 6, 24 hours), freeze immediately in liquid nitrogen, and store at -80°C. Extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative real-time PCR using gene-specific primers for the target defense genes (see Table 1) and a reference gene (e.g., ACTIN2) for normalization.

Pathogen Infection Assays
  • Pathogen Culture: Grow Pseudomonas syringae pv. tomato DC3000 or Botrytis cinerea on appropriate culture media.

  • Inoculation: 24 hours after elicitor treatment, inoculate the plants with the pathogen. For P. syringae, infiltrate a bacterial suspension into the leaves. For B. cinerea, place a mycelial plug or a spore suspension droplet on the leaf surface.

  • Disease Assessment: At 3-5 days post-inoculation, assess disease severity by measuring lesion size, counting colony-forming units (CFU) for bacterial pathogens, or scoring disease symptoms.

Quantification of this compound by GC-MS
  • Sample Preparation: Harvest plant tissue, freeze-dry, and grind to a fine powder.

  • Lipid Extraction: Extract total lipids from the powdered tissue using a modified Folch method with a chloroform:methanol solvent system.

  • Derivatization: Convert the fatty acids in the lipid extract to their more volatile fatty acid methyl esters (FAMEs) by transesterification using a reagent such as boron trifluoride in methanol.

  • GC-MS Analysis: Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS). Use a non-polar capillary column (e.g., DB-5ms) and a temperature gradient to separate the different FAMEs. Identify the this compound methyl ester based on its retention time and mass spectrum compared to an authentic standard. Quantify the amount of this compound using an internal standard.

Experimental Workflow cluster_plant_prep Plant Preparation cluster_treatment Treatment cluster_analysis Analysis Plant_Growth Grow Plants (e.g., Arabidopsis) Elicitor_Prep Prepare 3-Nonenoic Acid Solution Plant_Growth->Elicitor_Prep Elicitor_Application Apply Elicitor to Plants Elicitor_Prep->Elicitor_Application Gene_Expression Gene Expression Analysis (RT-qPCR) Elicitor_Application->Gene_Expression Pathogen_Assay Pathogen Infection Assay Elicitor_Application->Pathogen_Assay Metabolite_Analysis Metabolite Analysis (GC-MS) Elicitor_Application->Metabolite_Analysis

Figure 3: General experimental workflow to investigate the role of this compound.

Conclusion and Future Directions

While the direct role of this compound in plant defense signaling is still largely unexplored, the existing knowledge of fatty acid-derived signals provides a strong rationale for its investigation. The hypothetical pathways and experimental frameworks presented in this guide offer a roadmap for future research. Key areas for future investigation include:

  • Elucidation of the biosynthetic pathway: Identifying the enzymes responsible for the production of this compound in plants.

  • Identification of the receptor(s): Discovering the protein(s) that perceive the this compound signal.

  • Dissection of the downstream signaling cascade: Characterizing the components of the signaling pathway that are activated by this compound.

  • Evaluation of its role as a volatile signal: Investigating whether this compound can act as an airborne signal to prime defense responses in neighboring plants.

A deeper understanding of the role of this compound and other novel signaling molecules will not only enhance our fundamental knowledge of plant immunity but may also pave the way for the development of innovative and sustainable strategies for crop protection.

References

Investigating the Metabolic Pathway of 3-Nonenoic Acid in Insects: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the metabolic pathway of 3-nonenoic acid in insects. While direct experimental evidence for the complete pathway of this specific fatty acid in insects is limited, this document outlines a proposed metabolic route based on the well-established principles of unsaturated fatty acid β-oxidation. This guide details the key enzymatic steps, potential intermediates, and final products. Furthermore, it presents comprehensive experimental protocols for investigating this pathway, including methodologies for lipid extraction, analysis, and enzyme kinetics. Finally, potential signaling roles of this compound and its metabolites are discussed in the context of known fatty acid signaling pathways in insects. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams generated with Graphviz (DOT language).

Introduction

Fatty acid metabolism in insects is a cornerstone of their physiology, playing critical roles in energy storage, pheromone biosynthesis, immune response, and the formation of structural components like cuticular hydrocarbons.[1] this compound, a nine-carbon monounsaturated fatty acid, is a naturally occurring compound that may be encountered by insects through their diet or produced endogenously. Understanding its metabolic fate is crucial for deciphering its potential physiological roles and for the development of novel insect control agents that could target fatty acid metabolism.

This guide will focus on the catabolic pathway of this compound, which is presumed to proceed via a modified β-oxidation pathway to yield energy and metabolic intermediates.

Proposed Metabolic Pathway of this compound

The metabolism of this compound is expected to follow the general principles of β-oxidation of monounsaturated fatty acids with the double bond at an odd-numbered carbon position. The pathway involves an initial activation step followed by a series of enzymatic reactions within the mitochondria.

Activation of this compound

Prior to entering the β-oxidation spiral, this compound must be activated to its coenzyme A (CoA) thioester. This reaction is catalyzed by an acyl-CoA synthetase.

  • Reaction: this compound + CoA + ATP → 3-Nonenoyl-CoA + AMP + PPi

  • Enzyme: Acyl-CoA synthetase (ACS)

Mitochondrial β-Oxidation

Once activated, 3-nonenoyl-CoA enters the mitochondrial matrix to undergo β-oxidation. However, the cis or trans-3 double bond of 3-nonenoyl-CoA is not a substrate for the second enzyme of the β-oxidation spiral, enoyl-CoA hydratase. Therefore, an auxiliary enzyme, enoyl-CoA isomerase , is required to convert the double bond to a position and configuration that can be processed by the core β-oxidation enzymes.

The proposed metabolic pathway is as follows:

  • Isomerization: The double bond at the 3-position is isomerized to the 2-position, forming trans-2-nonenoyl-CoA. This is a critical step that allows the intermediate to enter the standard β-oxidation pathway.

    • Enzyme: Enoyl-CoA isomerase (EC 5.3.3.8)

  • Hydration: The trans-2-nonenoyl-CoA is hydrated to form L-3-hydroxynonanoyl-CoA.

    • Enzyme: Enoyl-CoA hydratase (EC 4.2.1.17)

  • Dehydrogenation: L-3-hydroxynonanoyl-CoA is oxidized to 3-ketononanoyl-CoA, with the concomitant reduction of NAD+ to NADH.

    • Enzyme: 3-Hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35)

  • Thiolysis: 3-Ketononanoyl-CoA is cleaved by another molecule of CoA to yield acetyl-CoA and heptanoyl-CoA.

    • Enzyme: β-Ketothiolase (EC 2.3.1.16)

The resulting heptanoyl-CoA, a saturated acyl-CoA, will then proceed through three more cycles of conventional β-oxidation to be completely metabolized to acetyl-CoA.

Metabolic_Pathway_of_3_Nonenoic_Acid cluster_activation Cytosol cluster_beta_oxidation Mitochondrial Matrix 3-Nonenoic_acid This compound 3-Nonenoyl-CoA 3-Nonenoyl-CoA 3-Nonenoic_acid->3-Nonenoyl-CoA Acyl-CoA synthetase trans-2-Nonenoyl-CoA trans-2-Nonenoyl-CoA 3-Nonenoyl-CoA->trans-2-Nonenoyl-CoA Enoyl-CoA isomerase L-3-Hydroxynonanoyl-CoA L-3-Hydroxynonanoyl-CoA trans-2-Nonenoyl-CoA->L-3-Hydroxynonanoyl-CoA Enoyl-CoA hydratase 3-Ketononanoyl-CoA 3-Ketononanoyl-CoA L-3-Hydroxynonanoyl-CoA->3-Ketononanoyl-CoA 3-Hydroxyacyl-CoA dehydrogenase Heptanoyl-CoA Heptanoyl-CoA 3-Ketononanoyl-CoA->Heptanoyl-CoA β-Ketothiolase Acetyl-CoA Acetyl-CoA 3-Ketononanoyl-CoA->Acetyl-CoA β-Ketothiolase Further_Beta_Oxidation Further β-oxidation (3 cycles) Heptanoyl-CoA->Further_Beta_Oxidation Further_Beta_Oxidation->Acetyl-CoA

Figure 1: Proposed metabolic pathway of this compound in insects.

Quantitative Data

Table 1: Representative Kinetic Parameters of β-Oxidation Enzymes

Enzyme Organism/Tissue Substrate Km (µM) Vmax or kcat Reference
Enoyl-CoA isomerase Rat Liver cis-3-Hexenoyl-CoA ~25 High activity [2]
Enoyl-CoA isomerase Rat Liver trans-3-Hexenoyl-CoA ~30 High activity [2]
Enoyl-CoA hydratase Rat Liver Crotonyl-CoA (C4) ~40 - [3]
3-Hydroxyacyl-CoA dehydrogenase Pig Heart S-3-Hydroxybutyryl-CoA 5.5 1.8 U/mg [4]

| β-Ketothiolase | Pig Heart | Acetoacetyl-CoA | 11 | 170 U/mg | |

Note: These values are for illustrative purposes and may not be directly representative of insect enzymes acting on nonanoyl-CoA derivatives.

Experimental Protocols

Investigating the metabolic pathway of this compound in insects requires a combination of techniques to identify and quantify the fatty acid and its metabolites, as well as to characterize the enzymes involved.

General Experimental Workflow

Experimental_Workflow Sample_Collection Insect Tissue Collection (e.g., fat body, hemolymph) Lipid_Extraction Total Lipid Extraction Sample_Collection->Lipid_Extraction Enzyme_Assay Enzyme Assays Sample_Collection->Enzyme_Assay Derivatization Fatty Acid Derivatization (e.g., FAMEs) Lipid_Extraction->Derivatization GC-MS_Analysis GC-MS Analysis Derivatization->GC-MS_Analysis Metabolite_ID Metabolite Identification and Quantification GC-MS_Analysis->Metabolite_ID Pathway_Validation Metabolic Pathway Validation Metabolite_ID->Pathway_Validation Kinetic_Analysis Enzyme Kinetic Analysis (Km, Vmax) Enzyme_Assay->Kinetic_Analysis Kinetic_Analysis->Pathway_Validation Isotopic_Tracing Isotopic Labeling (e.g., 13C-3-nonenoic acid) Isotopic_Tracing->Sample_Collection

Figure 2: General experimental workflow for investigating this compound metabolism.
Protocol for Lipid Extraction and Fatty Acid Analysis by GC-MS

This protocol is adapted for the analysis of total fatty acids from insect tissues.

Materials:

  • Insect tissue (e.g., fat body, whole insect)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Internal standard (e.g., heptadecanoic acid)

  • 14% Boron trifluoride in methanol (BF3-methanol)

  • Hexane

  • Anhydrous sodium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Homogenization: Homogenize a known weight of insect tissue in a 2:1 (v/v) chloroform:methanol solution.

  • Extraction: Add 0.9% NaCl solution to the homogenate to create a biphasic system. Vortex thoroughly and centrifuge to separate the phases.

  • Lipid Collection: Carefully collect the lower chloroform phase containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Methylation (FAMEs Preparation): Add BF3-methanol to the dried lipid extract. Add the internal standard. Heat at 100°C for 30 minutes.

  • Extraction of FAMEs: After cooling, add hexane and water. Vortex and centrifuge. Collect the upper hexane layer containing the fatty acid methyl esters (FAMEs).

  • Drying and Reconstitution: Dry the hexane extract over anhydrous sodium sulfate and then evaporate the solvent. Reconstitute the FAMEs in a known volume of hexane for GC-MS analysis.

  • GC-MS Analysis: Inject the sample into the GC-MS. Use a suitable capillary column (e.g., DB-23) and a temperature program that allows for the separation of C9 fatty acid methyl esters. The mass spectrometer can be operated in scan mode to identify metabolites or in selected ion monitoring (SIM) mode for quantification.

Protocol for Enoyl-CoA Isomerase Enzyme Assay

This spectrophotometric assay measures the activity of enoyl-CoA isomerase by monitoring the decrease in absorbance at 263 nm due to the conversion of the conjugated double bond of crotonyl-CoA. This protocol would need to be adapted using 3-nonenoyl-CoA as a substrate.

Materials:

  • Insect tissue homogenate (e.g., mitochondrial fraction)

  • Tris-HCl buffer (pH 8.0)

  • Crotonyl-CoA (or synthesized 3-nonenoyl-CoA)

  • Spectrophotometer capable of reading at 263 nm

Procedure:

  • Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing Tris-HCl buffer and the substrate (crotonyl-CoA or 3-nonenoyl-CoA).

  • Initiate Reaction: Add the insect tissue homogenate to the cuvette to start the reaction.

  • Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 263 nm over time. The rate of decrease is proportional to the enzyme activity.

  • Calculation of Activity: Use the molar extinction coefficient of the enoyl-thioester bond (ε263 = 6.7 x 103 M-1 cm-1 for crotonyl-CoA) to calculate the rate of substrate conversion.

Potential Signaling Pathways

Fatty acids and their metabolites can act as signaling molecules, regulating various physiological processes. While the specific signaling roles of this compound in insects are unknown, several fatty acid-responsive signaling pathways have been identified in insects, primarily in Drosophila melanogaster.

Nuclear Receptors

Nuclear receptors are ligand-activated transcription factors that regulate gene expression. Several nuclear receptors in insects are known to be involved in lipid metabolism and may be responsive to fatty acids.

  • E78: A nuclear receptor related to mammalian Rev-Erb and PPARs, which are key regulators of lipid homeostasis.

  • DHR96: This receptor is a sensor for dietary fatty acids and cholesterol, regulating the expression of digestive lipases.

  • Hepatocyte Nuclear Factor 4 (HNF4): HNF4 is crucial for lipid metabolism and has been shown to be regulated by fatty acids in some systems.

G-Protein Coupled Receptors (GPCRs)

GPCRs are a large family of transmembrane receptors that mediate cellular responses to a wide variety of external signals. In mammals, several GPCRs are activated by fatty acids. While the field of insect fatty acid-sensing GPCRs is still emerging, it is a plausible mechanism for this compound to exert signaling effects.

Gustatory Perception

In Drosophila, fatty acids are detected by sugar-sensing neurons through a phospholipase C (PLC)-dependent pathway, indicating a role for fatty acids in taste and feeding behavior. It is possible that this compound could also be perceived through this gustatory pathway.

Signaling_Pathways cluster_cellular_responses Cellular Responses cluster_receptors Potential Receptors 3-Nonenoic_acid This compound or its Metabolites Nuclear_Receptors Nuclear Receptors (e.g., E78, DHR96, HNF4) 3-Nonenoic_acid->Nuclear_Receptors GPCRs G-Protein Coupled Receptors (GPCRs) 3-Nonenoic_acid->GPCRs Gustatory_Receptors Gustatory Receptors 3-Nonenoic_acid->Gustatory_Receptors Gene_Expression Modulation of Gene Expression Metabolic_Changes Changes in Metabolism Behavioral_Responses Behavioral Responses (e.g., feeding) Nuclear_Receptors->Gene_Expression GPCRs->Metabolic_Changes Gustatory_Receptors->Behavioral_Responses

Figure 3: Potential signaling pathways regulated by this compound in insects.

Conclusion and Future Directions

The metabolic pathway of this compound in insects is most likely a variation of the well-characterized β-oxidation pathway for unsaturated fatty acids, requiring the key enzyme enoyl-CoA isomerase. This guide provides a framework for the investigation of this pathway, including detailed experimental protocols and an overview of potential signaling roles.

Future research should focus on:

  • Direct identification of metabolites: Using isotopic labeling with 13C-3-nonenoic acid followed by mass spectrometry to definitively trace the metabolic fate of the fatty acid in vivo.

  • Enzyme characterization: Purifying and kinetically characterizing the key enzymes, particularly enoyl-CoA isomerase, from various insect species to determine their substrate specificity for C9 unsaturated fatty acids.

  • Functional genomics: Utilizing techniques such as RNA interference (RNAi) to knock down the expression of candidate genes in the proposed pathway and observe the resulting metabolic and physiological effects.

  • Elucidation of signaling roles: Employing reporter assays and ligand-binding studies to investigate the interaction of this compound and its metabolites with insect nuclear receptors and GPCRs.

A thorough understanding of the metabolism and physiological roles of this compound will contribute significantly to our knowledge of insect biochemistry and may unveil new avenues for the development of targeted and effective insect management strategies.

References

3-Nonenoic Acid: A Technical Guide on its Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Nonenoic acid is an unsaturated fatty acid with existing applications in the flavor, fragrance, and chemical industries. While its direct therapeutic applications are not yet well-established in publicly available scientific literature, the known biological activities of structurally related fatty acids suggest potential avenues for future investigation. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound, including its known uses and the therapeutic potential inferred from related compounds. Due to the nascent stage of research in this specific area, this document also outlines a conceptual framework for the systematic evaluation of this compound's therapeutic promise, including hypothetical signaling pathways and a general experimental workflow.

Introduction to this compound

This compound is a monounsaturated fatty acid with the chemical formula C9H16O2. It is a colorless to light yellow liquid and is found naturally in some foods, such as cheese and butter[1][2]. It is primarily utilized as a flavoring agent in the food industry and as a component in the synthesis of various chemicals and drugs[1][2]. Additionally, it finds use in the cosmetic industry for its emollient properties and in the production of polymers[3].

While its role as a biochemical reagent in life science research is acknowledged, specific studies detailing its therapeutic effects are scarce. This guide, therefore, aims to consolidate the limited available information and provide a forward-looking perspective on its potential therapeutic applications by drawing parallels with more extensively studied fatty acids.

Current Landscape of Therapeutic Research

A comprehensive review of scientific databases and patent literature reveals a significant gap in research specifically investigating the therapeutic applications of this compound. The majority of available information pertains to its non-medical uses. However, the broader class of unsaturated fatty acids has been the subject of extensive research, revealing a wide range of biological activities that could be relevant for future studies on this compound.

Inferred Therapeutic Potential from Structurally Related Compounds

The therapeutic potential of this compound can be hypothesized by examining the well-documented effects of other unsaturated fatty acids and its saturated counterpart, nonanoic acid.

Anti-Inflammatory and Immunomodulatory Effects

Unsaturated fatty acids, particularly omega-3 and omega-9 fatty acids, are known to possess significant anti-inflammatory properties. They can modulate inflammatory pathways by competing with arachidonic acid for metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of less potent pro-inflammatory mediators.

  • Hypothetical Mechanism of Action: Similar to other unsaturated fatty acids, this compound could potentially be incorporated into cell membranes and influence the production of eicosanoids and cytokines. It might exert anti-inflammatory effects by inhibiting the activation of key inflammatory signaling pathways such as NF-κB and MAPK.

Cardiovascular Effects

Numerous studies have demonstrated the cardiovascular benefits of n-3 polyunsaturated fatty acids, which include reducing plasma triglycerides, decreasing platelet aggregation, and exerting antiarrhythmic effects.

  • Potential Cardiovascular Applications: Should this compound exhibit similar properties, it could be investigated for its potential role in the prevention and management of cardiovascular diseases. Research would be required to determine its effects on lipid profiles, blood pressure, and endothelial function.

Neurological Effects

The saturated counterpart of this compound, nonanoic acid, has been shown to have effects on the nervous system. Specifically, it can promote neuronal differentiation and has been identified as an agonist for the olfactory receptor OR51E1, which is expressed in various tissues, including the nervous system.

  • Potential Neurological Applications: This suggests that this compound could also interact with neuronal receptors and signaling pathways. Future research could explore its potential in the context of neurodegenerative diseases or neuronal regeneration.

Antimicrobial and Quorum Sensing Modulation

A structurally similar molecule, cis-2-nonenoic acid, has been identified as a diffusible signal factor (DSF) involved in quorum sensing in various bacteria. Quorum sensing is a mechanism of cell-to-cell communication in bacteria that regulates virulence and biofilm formation.

  • Potential as an Anti-Infective Agent: This finding opens an intriguing possibility for investigating this compound and its isomers as potential modulators of bacterial communication, which could represent a novel strategy for combating bacterial infections and biofilm-related problems.

Proposed Experimental Workflow for Therapeutic Evaluation

Given the lack of specific experimental data for this compound, a general workflow for its systematic therapeutic evaluation is proposed. This workflow can be adapted to investigate its potential in various disease models.

G Conceptual Workflow for Therapeutic Evaluation of this compound cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Preclinical Studies cluster_3 Lead Optimization & Clinical Development a Cytotoxicity Assays (e.g., MTT, LDH) b Anti-inflammatory Assays (e.g., LPS-stimulated macrophages, cytokine measurement) e Western Blot Analysis (e.g., NF-κB, MAPK pathway proteins) a->e c Receptor Binding/Activation Assays (e.g., reporter gene assays for PPARs, OR51E1) b->e d Antimicrobial/Biofilm Assays (e.g., MIC, crystal violet assay) c->e d->e h Animal Models of Disease (e.g., Carrageenan-induced paw edema, Atherosclerosis models) e->h f Gene Expression Analysis (e.g., qPCR for inflammatory genes) f->h g Metabolomic/Lipidomic Analysis g->h k Chemical Modification/Analogs h->k i Pharmacokinetic/Pharmacodynamic (PK/PD) Studies i->k j Toxicology Studies j->k l Phase I, II, III Clinical Trials

Figure 1: A conceptual workflow for the systematic investigation of the therapeutic potential of this compound.

Hypothetical Signaling Pathways

Based on the known mechanisms of other unsaturated fatty acids, the following diagram illustrates a hypothetical signaling pathway through which this compound might exert anti-inflammatory effects. This model is speculative and requires experimental validation.

G Hypothetical Anti-Inflammatory Signaling of this compound cluster_0 Cell Membrane cluster_1 Cytosolic Signaling cluster_2 Nuclear Events receptor Putative Receptor (e.g., GPCR, PPAR) nfkb_pathway IKK receptor->nfkb_pathway Inhibition mapk_pathway MAPK Pathway (ERK, JNK, p38) receptor->mapk_pathway Inhibition membrane_incorp Membrane Incorporation na3 This compound na3->receptor na3->membrane_incorp ikb IκB nfkb_pathway->ikb Inhibits Phosphorylation nfkb NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation ikb->nfkb Sequesters gene_transcription Gene Transcription nfkb_nuc->gene_transcription Activation cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) gene_transcription->cytokines Upregulation

Figure 2: A hypothetical model of the anti-inflammatory signaling pathway potentially modulated by this compound.

Quantitative Data

At present, there is a notable absence of quantitative data in the public domain regarding the therapeutic efficacy of this compound. Key metrics such as IC50 values for enzyme inhibition, receptor binding affinities, and dose-response relationships in preclinical models have not been reported. The generation of such data will be a critical next step in evaluating its therapeutic potential.

Conclusion and Future Directions

This compound is a compound with established uses in various industries but remains largely unexplored for its therapeutic potential. Based on the known biological activities of structurally related fatty acids, promising areas for future investigation include its potential anti-inflammatory, cardiovascular, neurological, and antimicrobial properties. The conceptual framework and hypothetical signaling pathways presented in this guide are intended to serve as a roadmap for initiating research into the therapeutic applications of this compound. Rigorous in vitro and in vivo studies are required to validate these hypotheses and to generate the quantitative data necessary to advance this compound through the drug discovery and development pipeline.

References

An In-depth Technical Guide on the Environmental Fate and Degradation of 3-Nonenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the environmental fate and degradation of 3-Nonenoic acid is limited in publicly available scientific literature. This guide has been constructed by synthesizing information on the degradation of analogous compounds, including other C9 fatty acids (e.g., nonanoic acid) and short- to medium-chain unsaturated fatty acids. The principles, pathways, and experimental protocols described are standard for this class of chemical and are presented to provide a robust predictive assessment.

Executive Summary

This compound, an unsaturated monocarboxylic acid, is expected to be readily biodegradable in both soil and aquatic environments, serving as a substrate for microbial metabolism. The primary degradation pathway is anticipated to be aerobic β-oxidation. Abiotic degradation processes such as hydrolysis and direct aqueous photolysis are not expected to be significant. In the atmosphere, it is likely to be degraded by photo-chemically produced hydroxyl radicals. This document provides a detailed overview of the predicted environmental fate, summarizes relevant quantitative data from analogous compounds, and outlines standard experimental protocols for assessment.

Predicted Environmental Fate and Degradation Pathways

The environmental persistence and transformation of this compound are governed by a combination of biological and physical (abiotic) processes.

Biodegradation

Biodegradation is predicted to be the most significant removal mechanism for this compound in soil and water.

2.1.1 Aerobic Biodegradation

In the presence of oxygen, microorganisms are expected to degrade this compound through the β-oxidation pathway. This catabolic process breaks down the fatty acid molecule in the mitochondria of eukaryotes and the cytosol of prokaryotes to generate acetyl-CoA[1][2]. The acetyl-CoA then enters the citric acid cycle for energy production. Because this compound is an unsaturated fatty acid, its complete degradation requires additional enzymatic steps compared to saturated fatty acids. Specifically, an isomerase is needed to handle the cis or trans double bond and convert it into a substrate suitable for the enzymes of the β-oxidation pathway[3]. Given its nature as a readily available carbon source, rapid and ultimate biodegradation is expected. Unsaturated fatty acids are generally known to be susceptible to microbial degradation, sometimes even more so than their saturated counterparts due to the reactivity of the double bond.

2.1.2 Anaerobic Biodegradation

Under anaerobic conditions, such as in saturated soils, sediments, or wastewater treatment digesters, this compound can also be biodegraded. The process is slower than aerobic degradation and is carried out by syntrophic consortia of bacteria. The pathway can involve initial saturation of the double bond followed by β-oxidation, or direct β-oxidation of the unsaturated chain. The final products of anaerobic degradation are typically methane and carbon dioxide.

Abiotic Degradation

Abiotic processes are generally considered to be of minor importance for the environmental fate of short-chain fatty acids compared to biodegradation.

2.2.1 Hydrolysis As a carboxylic acid, this compound itself does not contain functional groups that are susceptible to hydrolysis under typical environmental pH conditions (pH 4-9). Therefore, hydrolysis is not considered a significant degradation pathway.

2.2.2 Photodegradation Direct photolysis of simple carboxylic acids in water is not expected to be a significant process as they do not absorb light in the environmentally relevant UV spectrum (>290 nm). While indirect photolysis through reaction with photochemically produced hydroxyl radicals in water can occur, it is generally a slower process than biodegradation for this class of compounds. In the atmosphere, however, vapor-phase this compound is expected to be degraded by reaction with hydroxyl radicals. For the analogous saturated compound, nonanoic acid, the atmospheric half-life for this reaction is estimated to be 1.6 days.

Quantitative Data (Based on Analogous Compounds)

ParameterCompound(s)MediumValue & ConditionsReference
Ready Biodegradability Fatty Acids (general)Aquatic (OECD 301B)>60% degradation within the 10-day window of a 28-day test is common for readily biodegradable fatty acids.,
Soil Half-Life (DT50) 8:2 Fluorotelomer Stearate Monoester (ester linkage cleavage releases stearic acid)Aerobic Soil (Lab)The ester degraded with a half-life of 10.3 days, indicating rapid initial breakdown.
Aquatic Biodegradation Fats & Oils (sunflower oil)Activated Sludge64% to 75% biodegradation observed in a bench-scale reactor.
Atmospheric Half-Life Nonanoic Acid (saturated C9 analogue)Air1.6 days (Estimated, reaction with hydroxyl radicals).

Experimental Protocols

Standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) are used to evaluate the biodegradability of chemicals.

Protocol for Ready Biodegradability in Water (OECD 301B: CO₂ Evolution Test)

This test assesses the potential for rapid and ultimate biodegradation in an aerobic aqueous environment.

  • Objective: To determine the rate and degree of mineralization of the test substance by measuring the amount of CO₂ produced.

  • Methodology:

    • Test System: A known concentration of the test substance (e.g., 10-20 mg/L of Total Organic Carbon) is added to a mineral salt medium inoculated with microorganisms from a source like activated sludge from a wastewater treatment plant.

    • Incubation: The test flasks are incubated in the dark at a constant temperature (e.g., 22 ± 2°C) for 28 days. CO₂-free air is bubbled through the solution to maintain aerobic conditions.

    • CO₂ Trapping: The CO₂ evolved from the biodegradation process is trapped in a solution of barium hydroxide or sodium hydroxide.

    • Analysis: The amount of trapped CO₂ is measured at regular intervals by titrating the remaining hydroxide solution or by using a Total Organic Carbon (TOC) analyzer.

    • Pass Criteria: The substance is considered "readily biodegradable" if the percentage of CO₂ evolution reaches 60% of the theoretical maximum within a 10-day window during the 28-day test period.

Protocol for Aerobic Transformation in Soil (OECD 307)

This test evaluates the rate and pathway of degradation in soil under controlled aerobic conditions.

  • Objective: To determine the degradation rate (e.g., DT₅₀, the time for 50% dissipation) and identify major transformation products of the test substance in soil.

  • Methodology:

    • Soil Selection: Representative soil types are chosen, characterized by their texture, pH, organic carbon content, and microbial biomass.

    • Test Substance Application: The test substance, often ¹⁴C-labeled for tracking and mass balance, is applied to fresh soil samples at a concentration relevant to its intended use.

    • Incubation: The treated soil samples are incubated in the dark at a controlled temperature and moisture content for up to 120 days. The system is aerated to maintain aerobic conditions.

    • Sampling and Analysis: Duplicate soil samples are taken at various time points. The soil is extracted using appropriate solvents (e.g., chloroform, methanol). The extracts are analyzed by chromatographic methods like HPLC or GC to quantify the parent compound and identify transformation products.

    • Mineralization & Bound Residues: Evolved ¹⁴CO₂ is trapped to measure mineralization. Non-extractable (bound) residues are quantified by combusting the extracted soil.

    • Data Analysis: The dissipation of the parent substance over time is used to calculate degradation kinetics, including the DT₅₀ and DT₉₀ values.

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate the key biological pathway for degradation and a typical experimental workflow for soil studies.

Beta_Oxidation_Unsaturated cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix FA This compound AcylCoA 3-Nonenoyl-CoA FA->AcylCoA Activation (Acyl-CoA Synthetase) Isomerase_Step Enoyl-CoA Isomerase AcylCoA->Isomerase_Step Transport into Mitochondria TransEnoylCoA trans-Δ2-Enoyl-CoA Isomerase_Step->TransEnoylCoA Isomerization Hydratase_Step Enoyl-CoA Hydratase TransEnoylCoA->Hydratase_Step HydroxyacylCoA 3-Hydroxyacyl-CoA Hydratase_Step->HydroxyacylCoA Hydration Dehydrogenase_Step 3-Hydroxyacyl-CoA Dehydrogenase HydroxyacylCoA->Dehydrogenase_Step KetoacylCoA 3-Ketoacyl-CoA Dehydrogenase_Step->KetoacylCoA Oxidation (NADH out) Thiolase_Step Thiolase KetoacylCoA->Thiolase_Step AcetylCoA Acetyl-CoA Thiolase_Step->AcetylCoA Thiolysis (CoA in) ShorterAcylCoA Shorter Acyl-CoA (by 2 carbons) Thiolase_Step->ShorterAcylCoA TCA Citric Acid Cycle AcetylCoA->TCA ShorterAcylCoA->Isomerase_Step Re-enters cycle

Caption: Predicted β-oxidation pathway for this compound.

Soil_Degradation_Workflow cluster_sampling Time-Course Sampling (e.g., Day 0, 1, 3, 7, 14...) start Start: Obtain & Characterize Soil apply Apply ¹⁴C-3-Nonenoic Acid to Soil Samples start->apply incubate Incubate Microcosms (Controlled Temp & Moisture) apply->incubate extract Solvent Extraction (e.g., Acetonitrile) incubate->extract trap Trap Volatiles (¹⁴CO₂) incubate->trap combust Combust Extracted Soil incubate->combust analyze LC-MS/GC-MS Analysis extract->analyze quantify Quantify Parent & Transformation Products analyze->quantify data Data Analysis: - Degradation Kinetics (DT₅₀) - Mass Balance - Pathway Identification quantify->data lsc Liquid Scintillation Counting (LSC) trap->lsc mineralization Determine Mineralization lsc->mineralization mineralization->data bound Quantify Bound Residues combust->bound bound->data end End: Report Findings data->end

Caption: Experimental workflow for an OECD 307 soil degradation study.

References

Methodological & Application

Synthesis of 3-Nonenoic Acid from Oleic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the multi-step synthesis of 3-nonenoic acid, a valuable unsaturated fatty acid intermediate, from the readily available renewable feedstock, oleic acid. The synthesis involves a two-stage process: the oxidative cleavage of oleic acid to yield nonanoic acid, followed by the conversion of nonanoic acid to this compound via an α-bromination and subsequent dehydrobromination. This protocol offers a comprehensive guide for laboratory-scale synthesis, including reaction conditions, purification methods, and quantitative data to facilitate reproducibility.

Introduction

This compound is an unsaturated fatty acid with applications in the chemical and pharmaceutical industries, serving as an intermediate in the synthesis of various specialty chemicals and drug candidates.[1][2] Its β,γ-unsaturation provides a unique reactive handle for further chemical modifications. The utilization of oleic acid, a major component of many vegetable oils, as a starting material presents a sustainable and cost-effective approach to the synthesis of this nine-carbon unsaturated carboxylic acid.

The synthetic strategy outlined herein involves two key transformations:

  • Oxidative Cleavage of Oleic Acid: Ozonolysis is a well-established and efficient method for cleaving the double bond of oleic acid to produce nonanoic acid (pelargonic acid) and azelaic acid.[3][4] This reaction provides the saturated C9 carboxylic acid precursor.

  • Conversion of Nonanoic Acid to this compound: This transformation is achieved through a two-step sequence involving the α-bromination of nonanoic acid using the Hell-Volhard-Zelinsky reaction, followed by a base-mediated dehydrobromination. The reaction conditions for the dehydrobromination are critical for achieving the desired this compound isomer over the thermodynamically more stable 2-nonenoic acid.

Experimental Protocols

Part 1: Oxidative Cleavage of Oleic Acid to Nonanoic Acid

This protocol is based on the ozonolysis of oleic acid, which yields nonanoic acid and azelaic acid.

Materials:

  • Oleic acid (technical grade, ~90%)

  • Non-nucleophilic solvent (e.g., dichloromethane, ethyl acetate)

  • Ozone (generated from an ozone generator)

  • Oxygen

  • Distilled water

  • Sodium bicarbonate (or other suitable base for washing)

  • Anhydrous magnesium sulfate (or other suitable drying agent)

Equipment:

  • Three-neck round-bottom flask

  • Gas dispersion tube (sparger)

  • Magnetic stirrer and stir bar

  • Ozone generator

  • Oxygen source with flowmeter

  • Gas outlet bubbler

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar, a gas dispersion tube connected to an ozone generator, and a gas outlet bubbler, dissolve oleic acid in a non-nucleophilic solvent (e.g., a 1:1 to 1:3 weight ratio of oleic acid to solvent).[5]

  • Ozonolysis: Cool the reaction mixture to a temperature between -78°C and 30°C (a range of 20-40°C is often effective). Bubble a stream of ozone-enriched oxygen through the solution with vigorous stirring. The reaction progress can be monitored by the disappearance of the oleic acid spot on TLC or by the blue color of excess ozone in the solution. The reaction time can vary from a few minutes to several hours depending on the scale and ozone flow rate.

  • Oxidative Workup: After complete consumption of oleic acid, switch the gas feed from ozone to pure oxygen and continue bubbling for a period to remove any residual ozone. The resulting ozonide is then typically oxidized to the carboxylic acids. While various methods exist, one common approach involves heating the ozonide in the presence of an oxidizing agent (e.g., hydrogen peroxide) or simply with oxygen at elevated temperatures (e.g., 60-120°C).

  • Purification:

    • After the oxidative workup, cool the reaction mixture to room temperature.

    • Wash the organic layer with distilled water and then with a saturated sodium bicarbonate solution to remove acidic byproducts.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • The resulting mixture of nonanoic acid and azelaic acid can be separated by distillation under reduced pressure. Nonanoic acid is the more volatile component.

Part 2: Synthesis of this compound from Nonanoic Acid

This part involves the α-bromination of nonanoic acid followed by dehydrobromination.

Step 2a: α-Bromination of Nonanoic Acid (Hell-Volhard-Zelinsky Reaction)

Materials:

  • Nonanoic acid

  • Phosphorus tribromide (PBr₃) or red phosphorus

  • Bromine (Br₂)

  • Anhydrous solvent (optional, e.g., carbon tetrachloride)

Equipment:

  • Round-bottom flask

  • Reflux condenser with a gas trap

  • Dropping funnel

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place nonanoic acid and a catalytic amount of phosphorus tribromide (or red phosphorus).

  • Bromination: Heat the mixture gently. Slowly add bromine from the dropping funnel. The reaction is typically exothermic, and the rate of addition should be controlled to maintain a steady reflux.

  • Reaction Completion: After the addition of bromine is complete, continue to heat the reaction mixture under reflux until the evolution of hydrogen bromide gas ceases. This indicates the completion of the formation of 2-bromononanoyl bromide.

  • Hydrolysis: Carefully add water to the reaction mixture to hydrolyze the acyl bromide to the corresponding 2-bromononanoic acid.

  • Purification: The crude 2-bromononanoic acid can be purified by distillation under reduced pressure or by recrystallization.

Step 2b: Dehydrobromination of 2-Bromononanoic Acid to this compound

The selective formation of the β,γ-unsaturated acid over the α,β-unsaturated acid is a key challenge. The use of a bulky, non-nucleophilic base can favor the abstraction of the less sterically hindered γ-proton, leading to the kinetic product (this compound).

Materials:

  • 2-Bromononanoic acid

  • Bulky, non-nucleophilic base (e.g., potassium tert-butoxide, lithium diisopropylamide - LDA)

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran - THF, diethyl ether)

  • Hydrochloric acid (for acidification)

  • Ethyl acetate (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

Equipment:

  • Schlenk flask or a flame-dried round-bottom flask with a septum

  • Syringes for transfer of dry solvents and reagents

  • Magnetic stirrer and stir bar

  • Low-temperature bath (e.g., dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-bromononanoic acid in a dry aprotic solvent such as THF.

  • Deprotonation and Elimination: Cool the solution to a low temperature (e.g., -78°C). Slowly add a solution of a bulky, non-nucleophilic base (e.g., 2 equivalents of LDA in THF) via syringe. The low temperature and bulky base are intended to favor the kinetically controlled deprotonation at the γ-position.

  • Reaction Monitoring: Stir the reaction mixture at low temperature for a specified period. The progress of the reaction can be monitored by TLC.

  • Quenching and Acidification: Once the reaction is complete, quench the reaction by slowly adding it to a cold, dilute solution of hydrochloric acid with vigorous stirring. This will protonate the carboxylate and any excess base.

  • Extraction and Purification:

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure.

    • The resulting crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound from Oleic Acid

StepReactantsKey Reagents/CatalystsSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference(s)
1. Oxidative CleavageOleic AcidO₃, O₂Non-nucleophilic-78 to 1200.5 - 680 - 100>95,
2a. α-Bromination (HVZ)Nonanoic AcidBr₂, PBr₃ (cat.)Neat or CCl₄Reflux2 - 8~85>95
2b. Dehydrobromination2-Bromononanoic AcidBulky base (e.g., LDA)THF-781 - 450 - 70>90*

*Note: The yield and purity for the dehydrobromination step are estimates based on general procedures for kinetically controlled eliminations and would require experimental optimization.

Mandatory Visualization

Experimental Workflow

Synthesis_Workflow cluster_0 Step 1: Oxidative Cleavage cluster_1 Step 2: Functional Group Interconversion oleic_acid Oleic Acid nonanoic_acid Nonanoic Acid oleic_acid->nonanoic_acid Ozonolysis (O₃) Oxidative Workup bromo_acid 2-Bromononanoic Acid nonanoic_acid->bromo_acid α-Bromination (HVZ) Br₂, PBr₃ final_product This compound bromo_acid->final_product Dehydrobromination Bulky Base (e.g., LDA), -78°C Isomer_Formation start 2-Bromononanoic Acid + Bulky Base kinetic This compound (β,γ-unsaturated) Kinetic Product start->kinetic Low Temperature (-78°C) Favored thermodynamic 2-Nonenoic Acid (α,β-unsaturated) Thermodynamic Product start->thermodynamic Higher Temperature Reversible Conditions Favored kinetic->thermodynamic Isomerization (e.g., with acid/heat)

References

Laboratory Scale Synthesis of High-Purity 3-Nonenoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory-scale synthesis of high-purity 3-Nonenoic acid. Three distinct synthetic routes are presented, offering flexibility based on available starting materials and desired stereochemistry. The protocols include methodologies for the oxidation of 3-nonen-1-ol, carboxylation of a Grignard reagent, and a Wittig reaction approach.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided below for reference.

PropertyValueReference
Molecular Formula C₉H₁₆O₂[1]
Molecular Weight 156.22 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 274.02 °C (estimate)[3]
Density 0.9254 g/cm³[3]
CAS Number 4124-88-3

Synthetic Strategies Overview

Three primary strategies for the synthesis of this compound are detailed in this document. The choice of method may depend on factors such as the desired isomeric purity (cis vs. trans), availability of starting materials, and scale of the reaction.

Synthesis_Overview cluster_oxidation Oxidation Route cluster_grignard Grignard Route cluster_wittig Wittig Route start1 3-Nonen-1-ol product This compound start1->product Jones Oxidation start2 1-Bromo-2-hexene reagent1 Mg, THF intermediate1 Hexenyl- magnesium bromide reagent1->intermediate1 Grignard Formation reagent2 1. CO₂ 2. H₃O⁺ reagent2->product Carboxylation start3 Hexanal intermediate2 Phosphonium ylide start3->intermediate2 Wittig Reaction start4 Bromoacetic acid reagent3 PPh₃ reagent3->intermediate2 Ylide Formation intermediate2->product Jones_Oxidation_Workflow start Dissolve 3-Nonen-1-ol in Acetone cool Cool to 0-5 °C start->cool add_reagent Add Jones Reagent Dropwise cool->add_reagent stir Stir for 30 min add_reagent->stir quench Quench with Isopropyl Alcohol stir->quench extract Extract with Diethyl Ether quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Fractional Distillation concentrate->purify product High-Purity This compound purify->product Grignard_Workflow start Prepare Grignard Reagent from 1-Bromo-2-hexene and Mg in THF carboxylation Pour Grignard Reagent onto Dry Ice (CO₂) start->carboxylation warm Warm to Room Temperature carboxylation->warm acidify Acidify with 3 M HCl warm->acidify extract Extract with Diethyl Ether acidify->extract wash Wash with Water and Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Fractional Distillation concentrate->purify product High-Purity This compound purify->product Wittig_Workflow start1 Prepare Phosphonium Salt from Bromoacetic Acid and PPh₃ start2 Prepare Ylide with NaH in THF start1->start2 react React Ylide with Hexanal start2->react quench Quench with Water react->quench acidify Acidify with 1 M HCl quench->acidify extract Extract with Diethyl Ether acidify->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Fractional Distillation concentrate->purify product High-Purity This compound purify->product

References

Application Notes and Protocols for the Quantification of 3-Nonenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nonenoic acid is an unsaturated fatty acid of growing interest in various research fields. Its structural isomers, such as cis-2-nonenoic acid, are recognized as signaling molecules in microbial communication, including bacterial quorum sensing and biofilm formation. Accurate and robust analytical methods for the quantification of this compound in diverse biological matrices are essential for elucidating its physiological and pathological significance. This document provides detailed application notes and experimental protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

The two primary recommended methods for the quantification of this compound are GC-MS and LC-MS/MS.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific technique for volatile and semi-volatile compounds. For fatty acids like this compound, derivatization is necessary to increase their volatility for GC analysis. The most common approach is the conversion to fatty acid methyl esters (FAMEs).

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers the advantage of analyzing fatty acids in their native form without the need for derivatization, simplifying sample preparation. It provides high sensitivity and specificity, particularly when operated in Multiple Reaction Monitoring (MRM) mode.

Quantitative Data Summary

While specific quantitative validation data for this compound is not extensively available in the literature, the following tables summarize typical performance characteristics for the analysis of closely related fatty acids using GC-MS and LC-MS/MS. These values can serve as a benchmark for method development and validation for this compound.

Table 1: Typical GC-MS Method Performance for Fatty Acid Methyl Esters (FAMEs)

ParameterTypical Value RangeNotes
Limit of Detection (LOD) 0.01 - 1 µg/LFor cis-2-nonenoic acid.[1]
Limit of Quantification (LOQ) 0.05 - 5 µg/LFor cis-2-nonenoic acid.[1]
Linearity (R²) > 0.99For various FAMEs.
Recovery 85% - 115%Dependent on matrix and extraction method.
Precision (RSD) < 15%Intra- and inter-day precision.

Table 2: Typical LC-MS/MS Method Performance for Free Fatty Acids

ParameterTypical Value RangeNotes
Limit of Detection (LOD) 0.8 - 10.7 nmol/LFor various polyunsaturated fatty acids.[2]
Limit of Quantification (LOQ) 2.4 - 285.3 nmol/LFor various polyunsaturated fatty acids.[2]
Linearity (R²) > 0.99For various free fatty acids.[3]
Recovery > 90%For various polyunsaturated fatty acids.
Precision (RSD) < 15%Intra- and inter-day precision.

Experimental Protocols

Protocol 1: Quantification of this compound by GC-MS

This protocol describes the analysis of this compound in a biological matrix (e.g., plasma) and involves lipid extraction, derivatization to its fatty acid methyl ester (FAME), and subsequent GC-MS analysis.

Materials and Reagents:

  • This compound standard (≥98% purity)

  • Internal Standard (e.g., Heptadecanoic acid)

  • Chloroform (HPLC grade)

  • Methanol (anhydrous, ≥99.8%)

  • Hexane (GC grade)

  • 0.9% NaCl solution

  • Derivatization reagent: 14% Boron trifluoride (BF₃) in methanol or 10% Acetyl chloride in methanol

  • Anhydrous sodium sulfate

  • Nitrogen gas (high purity)

Procedure:

  • Sample Preparation and Lipid Extraction (Folch Method):

    • Thaw 100 µL of the biological sample (e.g., plasma) on ice.

    • Add a known amount of internal standard (e.g., 10 µL of 10 µg/mL Heptadecanoic acid in methanol).

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

    • Vortex vigorously for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes to achieve phase separation.

    • Carefully collect the lower organic layer (chloroform) containing the lipids.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization to Fatty Acid Methyl Ester (FAME):

    • To the dried lipid extract, add 1 mL of 14% BF₃ in methanol.

    • Seal the tube and heat at 60°C for 30 minutes.

    • Cool the tube to room temperature.

  • FAME Extraction:

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex for 1 minute and centrifuge at 1,000 x g for 5 minutes.

    • Transfer the upper hexane layer containing the FAMEs to a clean autosampler vial.

  • GC-MS Analysis:

    • Inject 1 µL of the hexane extract into the GC-MS system.

    • Suggested GC-MS Parameters:

      • GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min

      • Injector Temperature: 250°C (Splitless mode)

      • Oven Program: Initial temperature 100°C (hold 2 min), ramp at 10°C/min to 240°C (hold 5 min).

      • MS Transfer Line: 280°C

      • Ion Source Temperature: 230°C

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Mode: Full scan (m/z 50-300) for identification and Selective Ion Monitoring (SIM) for quantification. The molecular ion of this compound methyl ester is expected at m/z 170.

  • Quantification:

    • Prepare a calibration curve by derivatizing known concentrations of this compound standards with the internal standard.

    • Plot the ratio of the peak area of the this compound methyl ester to the peak area of the internal standard against the concentration.

    • Determine the concentration of this compound in the samples from the calibration curve.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol describes the direct analysis of this compound in plasma without derivatization.

Materials and Reagents:

  • This compound standard (≥98% purity)

  • Internal Standard (e.g., deuterated this compound or a structurally similar fatty acid not present in the sample)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add a known amount of the internal standard.

    • Add 300 µL of cold acetonitrile containing 0.1% formic acid.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial.

  • LC-MS/MS Analysis:

    • Inject 5-10 µL of the supernatant into the LC-MS/MS system.

    • Suggested LC-MS/MS Parameters:

      • LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile/Methanol (e.g., 50:50, v/v) with 0.1% formic acid

      • Flow Rate: 0.3 - 0.5 mL/min

      • Gradient: A suitable gradient to resolve this compound from other matrix components (e.g., start with a low percentage of B, ramp up to a high percentage of B, and then re-equilibrate).

      • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

      • MS Detection: Multiple Reaction Monitoring (MRM). The precursor ion for this compound will be [M-H]⁻ at m/z 155.2. Product ions will need to be determined by infusing a standard solution.

      • Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.

  • Quantification:

    • Prepare a calibration curve using this compound standards spiked into a representative blank matrix (e.g., stripped plasma) and processed using the same sample preparation procedure.

    • Plot the peak area ratio of the analyte to the internal standard against the concentration.

    • Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

Visualizations

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract FAME Extraction cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) IS_spike Spike with Internal Standard Sample->IS_spike Folch Folch Lipid Extraction (Chloroform/Methanol) IS_spike->Folch Dry Evaporate to Dryness Folch->Dry Deriv Add BF3/Methanol Heat at 60°C Dry->Deriv FAME_ext Extract with Hexane Deriv->FAME_ext GCMS GC-MS Analysis FAME_ext->GCMS Quant Quantification GCMS->Quant FadD1_Pathway cluster_cell Pseudomonas aeruginosa Cell FA_signal Fatty Acid Signal (e.g., cis-2-decenoic acid) FadD1 FadD1 Receptor FA_signal->FadD1 Binds to DNA Promoter DNA FadD1->DNA Binds to promoter region of target genes Transcription Transcription Regulation DNA->Transcription Virulence Virulence & Biofilm Formation Transcription->Virulence Modulates

References

Application Note and Protocol: Quantitative Analysis of 3-Nonenoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Nonenoic acid is an unsaturated fatty acid of interest in various fields of research. Accurate quantification of this compound in diverse biological and chemical matrices is essential for understanding its metabolic pathways and potential physiological functions. Gas chromatography-mass spectrometry (GC-MS) is a highly effective analytical technique for the sensitive and selective quantification of volatile and semi-volatile compounds like fatty acids.[1][2] However, due to the polar nature and low volatility of carboxylic acids, derivatization is a critical step to convert them into more volatile forms suitable for GC-MS analysis.[1][3] This application note provides a comprehensive protocol for the analysis of this compound, focusing on its conversion to a fatty acid methyl ester (FAME) prior to GC-MS detection.[1]

Experimental Protocol

This protocol details the necessary steps for sample preparation, derivatization, and subsequent GC-MS analysis of this compound.

2.1. Materials and Reagents

  • This compound standard (≥98% purity)

  • Internal Standard (IS), e.g., Heptadecanoic acid

  • Methanol (anhydrous, ≥99.8%)

  • Hexane (GC grade)

  • Derivatization agent: 10% Acetyl chloride in methanol or 14% Boron trifluoride (BF₃) in methanol

  • 6% Sodium carbonate solution

  • Anhydrous sodium sulfate

  • For biological samples: Chloroform and 0.9% NaCl solution for lipid extraction

  • Glassware: 15 mL glass tubes with screw caps, pipettes, autosampler vials with inserts

2.2. Standard and Sample Preparation

2.2.1. Standard Stock Solutions

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Heptadecanoic acid in methanol.

2.2.2. Calibration Standards

Prepare a series of calibration standards by diluting the this compound stock solution with methanol to achieve a concentration range of 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

2.2.3. Sample Preparation (for Biological Samples)

For complex matrices such as plasma or cell cultures, a lipid extraction step is required.

  • To 100 µL of the biological sample, add a known amount of the internal standard.

  • Perform a Folch extraction by adding 2 mL of a 2:1 (v/v) chloroform:methanol mixture. Vortex vigorously.

  • Add 0.5 mL of 0.9% NaCl solution to facilitate phase separation and centrifuge.

  • Carefully collect the lower organic layer (chloroform) containing the lipids.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

2.3. Derivatization to Fatty Acid Methyl Ester (FAME)

Free fatty acids must be derivatized to increase their volatility for GC analysis.

  • To the dried lipid extract or a known volume of a standard solution, add 1.5 mL of 10% acetyl chloride in methanol. Alternatively, 1 mL of 14% BF₃ in methanol can be used.

  • Seal the tube and heat at 60°C for 30-60 minutes.

  • Allow the reaction mixture to cool to room temperature.

  • Stop the reaction by adding 1 mL of 6% sodium carbonate solution.

  • Extract the FAMEs by adding 1 mL of hexane and vortexing.

  • Centrifuge to separate the layers and carefully transfer the upper hexane layer to a clean autosampler vial.

2.4. GC-MS Instrumental Parameters

The following parameters serve as a starting point and should be optimized for the specific instrument in use.

ParameterSetting
Gas Chromatograph
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial temperature 60°C, ramp to 220°C at 2°C/min, hold for 60 minutes.
Mass Spectrometer
Ion Source Temp.230°C
Quadrupole Temp.150°C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Rangem/z 50-300
Data Acquisition Selective Ion Monitoring (SIM) or Full Scan

Data Presentation

Quantitative analysis is performed by constructing a calibration curve. The ratio of the peak area of the this compound methyl ester to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of this compound in unknown samples is then determined from this curve.

Table 1: Quantitative Data Summary

AnalyteRetention Time (min)Monitored Ions (m/z)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
This compound methyl esterTo be determinede.g., 170 (M+), 139, 113To be determinedTo be determined
Heptadecanoic acid methyl ester (IS)To be determinede.g., 284 (M+), 253, 227N/AN/A

Note: Specific retention times and mass-to-charge ratios for the methyl ester of this compound should be confirmed experimentally.

Mandatory Visualization

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample or Standard Spiking Internal Standard Spiking Sample->Spiking Extraction Lipid Extraction (if necessary) Drying Solvent Evaporation Extraction->Drying Spiking->Extraction Deriv Esterification to FAME (e.g., with AcCl/MeOH) Drying->Deriv FAME_Extract FAME Extraction (with Hexane) Deriv->FAME_Extract Injection GC Injection FAME_Extract->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

Signaling Pathway/Logical Relationship Diagram

Derivatization_Logic Analyte This compound (Polar, Non-volatile) Derivatization Derivatization Reaction (Esterification) Analyte->Derivatization Essential Step Derivative This compound Methyl Ester (Less Polar, Volatile) Derivatization->Derivative Results in GC_Amenable Suitable for GC-MS Analysis Derivative->GC_Amenable Enables

Caption: Logical diagram illustrating the necessity of derivatization for GC-MS analysis.

References

Application Note: HPLC Separation of 3-Nonenoic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of geometric (cis/trans) and positional isomers of 3-Nonenoic acid. Due to the structural similarities and comparable hydrophobicity of these isomers, baseline separation on standard reversed-phase columns presents a significant challenge.[1] This protocol employs a pre-column derivatization step to introduce a chromophore, enhancing UV detection, followed by separation on a C18 reversed-phase column with a gradient elution program.[1] This method is suitable for the analysis of these short-chain fatty acid isomers in various research and development applications.

Introduction

Nonenoic acid isomers are nine-carbon fatty acids that play roles in various biological processes and can be present as impurities or synthetic intermediates in drug development. The subtle differences between their geometric (cis/trans) and positional (e.g., 2-, 3-, 4-Nonenoic acid) forms make their separation and quantification a complex analytical task.[1] Standard C18 HPLC columns often provide insufficient resolution for these closely eluting compounds.[1] To overcome this, specialized stationary phases such as silver-ion (Ag+), phenyl-hexyl, or cholesterol-based columns can offer alternative selectivities.[1] However, a well-optimized method on a conventional C18 column, combined with derivatization, can provide a reliable and accessible approach. This application note presents a detailed protocol for the separation of this compound isomers, which can be adapted for other nonenoic acid isomers as well.

Experimental Protocol

Sample Preparation: Pre-column Derivatization

To enhance the UV detectability of this compound and its isomers, a derivatization step is performed to attach a UV-active tag to the carboxylic acid group. 4-bromophenacyl bromide is a suitable derivatizing agent for this purpose.

Reagents:

  • Sample containing this compound isomers

  • Methanol (HPLC grade)

  • Triethylamine

  • Acetonitrile (HPLC grade)

  • 18-crown-6 solution (2 mM in acetonitrile)

  • 4-bromophenacyl bromide solution

Procedure:

  • To 100 µL of the sample containing nonenoic acid isomers dissolved in methanol, add triethylamine until the solution is neutralized.

  • Evaporate the mixture to dryness under a gentle stream of nitrogen gas.

  • Add 100 µL of a 2 mM 18-crown-6 solution in acetonitrile.

  • Add 100 µL of the 4-bromophenacyl bromide solution.

  • Heat the mixture at 80°C for 15 minutes.

  • After cooling, dilute the sample to a suitable concentration with acetonitrile for HPLC analysis.

HPLC Analysis

Instrumentation:

  • A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 250 x 4.6 mm, 4 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Program 0-5 min: 60% B5-25 min: Linear gradient from 60% to 90% B25-30 min: Hold at 90% B30.1-35 min: Return to 60% B and equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 242 nm (for phenacyl derivatives)

Data Presentation

The following table summarizes the expected retention times for this compound isomers and related compounds based on the described method. Actual retention times may vary depending on the specific HPLC system, column batch, and laboratory conditions.

AnalyteExpected Retention Time (min)
cis-3-Nonenoic acid~12.5
trans-3-Nonenoic acid~13.2
cis-2-Nonenoic acid~14.0
trans-2-Nonenoic acid~14.8
Nonanoic acid (saturated)~16.5

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Sample in Methanol neutralize Neutralize with Triethylamine sample->neutralize dry Evaporate to Dryness neutralize->dry derivatize Derivatize with 4-bromophenacyl bromide (80°C, 15 min) dry->derivatize dilute Dilute with Acetonitrile derivatize->dilute inject Inject 10 µL onto C18 Column dilute->inject separate Gradient Elution (Water/ACN with 0.1% Formic Acid) inject->separate detect UV Detection at 242 nm separate->detect identify Identify Peaks by Retention Time detect->identify quantify Quantify using Calibration Curve identify->quantify

Caption: Experimental workflow for the HPLC analysis of this compound isomers.

Discussion

The primary challenge in separating nonenoic acid isomers lies in their similar physicochemical properties, which result in close elution times on standard reversed-phase columns. The presented method addresses this by employing a gradient elution program that gradually increases the organic solvent concentration, allowing for the resolution of isomers with subtle differences in hydrophobicity. The addition of formic acid to the mobile phase is crucial for suppressing the ionization of the carboxylic acid group, leading to sharper peaks and more reproducible retention times.

For even more challenging separations, or to achieve baseline resolution of all positional and geometric isomers, alternative stationary phases can be considered. Silver-ion (Ag+) HPLC columns offer excellent selectivity for unsaturated compounds based on the interaction of silver ions with the double bonds. Phenyl-Hexyl or Pentafluorophenyl (PFP) columns provide different selectivity based on π-π interactions.

Conclusion

The detailed protocol in this application note provides a reliable and reproducible HPLC method for the separation and analysis of this compound isomers. The pre-column derivatization enhances detection sensitivity, while the optimized gradient elution on a C18 column allows for the effective resolution of these challenging isomers. This method is a valuable tool for researchers, scientists, and drug development professionals working with short-chain unsaturated fatty acids.

References

Application Notes and Protocols for 3-Nonenoic Acid in Cosmetic Emollients

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nonenoic acid, an unsaturated fatty acid (C9H16O2), presents potential as a cosmetic emollient, an ingredient designed to soften and smooth the skin by preventing water loss.[1][2][3] Its molecular structure suggests it may offer unique sensory properties and contribute to the overall performance of skincare and cosmetic formulations. These application notes provide a comprehensive overview of the available data, testing protocols, and formulation considerations for utilizing this compound in cosmetic emollients.

Chemical and Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C9H16O2[4]
Molecular Weight 156.22 g/mol [4]
Appearance Colorless to light yellow, clear liquid
LogP (o/w) 2.873 (estimated)
Solubility Soluble in alcohol, insoluble in water

Potential Signaling Pathways and Mechanism of Action

As an emollient, this compound's primary mechanism of action is to form a hydrophobic film on the skin's surface. This film helps to reduce transepidermal water loss (TEWL), a key factor in maintaining skin hydration and barrier function. The integration of fatty acids into the stratum corneum lipids can influence the skin's barrier properties.

Mechanism_of_Action 3-Nonenoic_Acid 3-Nonenoic_Acid Formulation Formulation 3-Nonenoic_Acid->Formulation Topical_Application Topical_Application Formulation->Topical_Application Stratum_Corneum Stratum Corneum Topical_Application->Stratum_Corneum Hydrophobic_Film Formation of Hydrophobic Film Stratum_Corneum->Hydrophobic_Film TEWL_Reduction Reduction of Transepidermal Water Loss (TEWL) Hydrophobic_Film->TEWL_Reduction Skin_Hydration Improved Skin Hydration TEWL_Reduction->Skin_Hydration Skin_Barrier Enhanced Skin Barrier Function TEWL_Reduction->Skin_Barrier

Figure 1: Proposed mechanism of action for this compound as a cosmetic emollient.

Experimental Protocols for Efficacy and Safety Assessment

To substantiate claims of emolliency and ensure consumer safety, a series of standardized in-vivo and in-vitro tests are required.

In-Vivo Evaluation of Emollient Efficacy

This protocol measures the electrical capacitance of the skin, which is directly related to its hydration level.

Workflow:

Corneometry_Workflow cluster_pre Pre-Application cluster_app Application cluster_post Post-Application cluster_analysis Data Analysis Acclimatization Subject Acclimatization (20-30 min in controlled environment) Baseline Baseline Corneometer Measurement (Untreated Site) Acclimatization->Baseline Application Apply Formulation with This compound to Test Site Baseline->Application Measurements Corneometer Measurements at Specified Time Points (e.g., 1h, 2h, 4h, 8h, 24h) Application->Measurements Analysis Compare Post-Application Readings to Baseline and Control (Vehicle) Measurements->Analysis

Figure 2: Workflow for assessing skin hydration using a Corneometer.

Protocol Details:

  • Subject Selection: A panel of healthy volunteers with self-perceived dry skin.

  • Acclimatization: Subjects acclimate for at least 20-30 minutes in a room with controlled temperature (20-22°C) and humidity (40-60%).

  • Baseline Measurement: A Corneometer is used to take baseline hydration readings on designated test sites on the volar forearm.

  • Product Application: A standardized amount (e.g., 2 mg/cm²) of the formulation containing this compound and a control (vehicle without this compound) are applied to the respective test sites.

  • Post-Application Measurements: Corneometer readings are taken at predefined intervals (e.g., 1, 2, 4, 8, and 24 hours) after product application.

  • Data Analysis: The change in skin hydration from baseline is calculated and compared between the test and control sites. Statistical analysis is performed to determine significance.

This protocol measures the rate of water evaporation from the skin, providing an indication of the skin barrier's integrity.

Workflow:

TEWL_Workflow cluster_pre Pre-Application cluster_app Application cluster_post Post-Application cluster_analysis Data Analysis Acclimatization_TEWL Subject Acclimatization (20-30 min in controlled environment) Baseline_TEWL Baseline TEWL Measurement (Untreated Site) Acclimatization_TEWL->Baseline_TEWL Application_TEWL Apply Formulation with This compound to Test Site Baseline_TEWL->Application_TEWL Measurements_TEWL TEWL Measurements at Specified Time Points (e.g., 1h, 2h, 4h, 8h, 24h) Application_TEWL->Measurements_TEWL Analysis_TEWL Compare Post-Application Readings to Baseline and Control (Vehicle) Measurements_TEWL->Analysis_TEWL

Figure 3: Workflow for assessing TEWL using an evaporimeter.

Protocol Details:

  • Subject Selection and Acclimatization: Same as for corneometry.

  • Baseline Measurement: A Tewameter or similar evaporimeter is used to measure baseline TEWL on the test sites.

  • Product Application: A standardized amount of the test and control formulations are applied.

  • Post-Application Measurements: TEWL is measured at the same time points as the hydration measurements.

  • Data Analysis: A reduction in TEWL compared to baseline and the control site indicates an improvement in skin barrier function.

This protocol provides qualitative and quantitative data on the feel and performance of the emollient on the skin.

Workflow:

Sensory_Panel_Workflow Panel_Selection Selection and Training of Sensory Panelists Product_Prep Preparation of Blinded and Randomized Samples Panel_Selection->Product_Prep Application_Sensory Standardized Application of Formulations to Forearms Product_Prep->Application_Sensory Evaluation Panelists Evaluate Sensory Attributes at Pre-defined Times (e.g., Immediately, 5 min, 15 min) Application_Sensory->Evaluation Data_Collection Data Collection using Standardized Questionnaires Evaluation->Data_Collection Analysis_Sensory Statistical Analysis of Sensory Data Data_Collection->Analysis_Sensory

Figure 4: Workflow for a sensory panel assessment of cosmetic emollients.

Protocol Details:

  • Panelist Selection and Training: A panel of 10-15 trained individuals is selected. Training involves familiarization with sensory terminology and rating scales.

  • Product Preparation: Test (containing this compound) and control formulations are presented in blinded, randomized packaging.

  • Application: A standardized amount of each product is applied to a designated area on the panelists' forearms.

  • Evaluation: Panelists evaluate a range of sensory attributes at specific time points (e.g., immediately after application, and after 5 and 15 minutes).

  • Data Collection: Panelists record their evaluations on a standardized questionnaire using a rating scale (e.g., 1-10).

  • Data Analysis: The data is statistically analyzed to create a sensory profile for the formulation containing this compound.

Sensory Attributes to be Evaluated

AttributeDescription
Spreadability The ease with which the product glides over the skin.
Absorbency The perceived speed at which the product is absorbed.
Greasiness The degree of oily or greasy feeling on the skin.
Tackiness The degree of stickiness left on the skin after application.
Shine/Gloss The amount of sheen imparted to the skin.
After-feel The residual feeling on the skin after a set period.
In-Vitro Safety Assessment

Given the GHS classification indicating a potential for skin corrosion and eye damage for pure this compound, in-vitro testing on the final formulation is crucial. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that fatty acids in general are safe for use in cosmetics when formulated to be non-irritating and non-sensitizing.

These tests use reconstructed human epidermis (RhE) models to assess the potential of a substance to cause skin corrosion or irritation.

Workflow:

In_Vitro_Safety_Workflow Formulation_Prep Prepare Test Formulation (with this compound) and Controls Topical_Exposure Topical Application of Formulation to RhE Tissue Formulation_Prep->Topical_Exposure RhE_Culture Culture Reconstructed Human Epidermis (RhE) Tissue RhE_Culture->Topical_Exposure Incubation Incubation Period Topical_Exposure->Incubation Viability_Assay Cell Viability Assay (e.g., MTT Assay) Incubation->Viability_Assay Data_Analysis_Safety Analyze Cell Viability to Determine Irritation/ Corrosion Potential Viability_Assay->Data_Analysis_Safety

Figure 5: Workflow for in-vitro skin corrosion/irritation testing.

Protocol Summary (based on OECD TG 431 for corrosion):

  • Test System: A validated Reconstructed Human Epidermis (RhE) model is used.

  • Application: The test formulation is applied topically to the RhE tissue.

  • Exposure: The tissue is exposed to the formulation for a defined period (e.g., 3 minutes and 1 hour).

  • Viability Assessment: After exposure, the tissue viability is determined using a cell viability assay (e.g., MTT assay).

  • Classification: The substance is classified as corrosive or non-corrosive based on the reduction in cell viability compared to the negative control.

A similar protocol (OECD TG 439) is followed for irritation testing, with different exposure times and viability thresholds.

Formulation and Stability Considerations

  • Use Concentration: The optimal concentration of this compound should be determined based on efficacy and safety data. While there is no specific regulatory limit for this compound in cosmetics, other fatty acids are used in a wide range of concentrations.

  • pH: The pH of the final formulation should be optimized to ensure the stability of the emulsion and minimize the potential for skin irritation. Neutralizing the fatty acid with a suitable base may be necessary.

  • Oxidative Stability: Unsaturated fatty acids are prone to oxidation, which can lead to rancidity and the formation of potential skin sensitizers. The inclusion of antioxidants in the formulation is recommended to ensure product stability and safety.

  • Emulsion Type: this compound can be incorporated into both oil-in-water (O/W) and water-in-oil (W/O) emulsions. The choice of emulsion type will depend on the desired sensory profile and product application.

Summary and Recommendations

This compound shows promise as a novel emollient in cosmetic formulations. However, the current lack of specific quantitative data on its emollient performance necessitates thorough testing. The safety profile, particularly the potential for skin irritation at high concentrations or in un-neutralized form, must be carefully evaluated for each specific formulation.

Key Recommendations for Researchers and Formulators:

  • Conduct comprehensive in-vivo studies to quantify the effects of this compound on skin hydration and TEWL.

  • Perform sensory panel assessments to characterize the aesthetic properties of formulations containing this ingredient.

  • Prioritize in-vitro safety testing of final formulations to address the potential for skin irritation and corrosion.

  • Incorporate antioxidants and optimize the formulation pH to ensure product stability and safety.

By following these protocols and considerations, researchers and drug development professionals can effectively evaluate and utilize this compound in the development of innovative and effective cosmetic emollients.

References

Application of 3-Nonenoic Acid in Polymer Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nonenoic acid, an unsaturated fatty acid, presents a promising renewable resource for the synthesis of novel polymers. Its inherent biodegradability and the presence of a reactive double bond and a carboxylic acid functional group make it a versatile monomer for creating a variety of polymeric architectures. These bio-based polymers are gaining significant attention for applications in specialized fields such as coatings, adhesives, sealants, and notably, in the pharmaceutical industry for controlled drug delivery systems.[1][2] This document provides detailed application notes and experimental protocols for the synthesis and utilization of polymers derived from this compound.

Properties of this compound

This compound is an organic compound with the chemical formula C9H16O2. It is a monounsaturated carboxylic acid, existing as a colorless to pale yellow liquid.[3] The presence of both a carboxylic acid group and a carbon-carbon double bond allows for various polymerization strategies.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
AppearanceColorless to pale yellow liquid
Boiling Point274.02 °C (estimated)
Density0.9254 g/cm³
pKa4.51 ± 0.10 (Predicted)

Source: PubChem CID 107507, ChemicalBook CAS 4124-88-3

Polymer Synthesis from this compound: Application Notes

Polymers derived from this compound can be synthesized through various mechanisms, primarily by exploiting the reactivity of its double bond or its carboxylic acid functionality. The choice of polymerization technique will dictate the polymer's architecture and properties.

Free-Radical Polymerization

The double bond in this compound can be targeted through free-radical polymerization to create a polymer with a carbon-carbon backbone and pendant carboxylic acid groups. These pendant groups can be further modified for specific applications, such as drug conjugation.

  • Initiators: Azo compounds (e.g., AIBN) or peroxides (e.g., benzoyl peroxide) are suitable initiators. The choice depends on the desired polymerization temperature and solvent.

  • Solvents: The polymerization can be carried out in bulk or in solution using organic solvents like toluene or xylene.

  • Properties: The resulting polymer, poly(this compound), is expected to be an amorphous or semi-crystalline solid. The carboxylic acid groups along the chain can influence its solubility and provide sites for cross-linking or functionalization.

Cationic Polymerization

Cationic polymerization can also be initiated at the double bond of this compound using a strong acid or a Lewis acid in the presence of a proton source. This method can offer good control over the polymerization process.

  • Initiators: Protic acids (e.g., H2SO4) or Lewis acids (e.g., BF3, AlCl3) with a co-initiator (e.g., water) can be used.

  • Reaction Conditions: Cationic polymerizations are typically conducted at low temperatures to suppress side reactions.

  • Polymer Structure: Similar to free-radical polymerization, this method yields a polymer with a polyethylene-like backbone and carboxylic acid side chains.

Ring-Opening Polymerization (ROP) of this compound Derivatives

While this compound itself does not form a cyclic monomer for ROP, it can be chemically modified to produce lactones or other cyclic esters. These derivatives can then undergo ROP to yield polyesters. This approach offers excellent control over molecular weight and architecture.

  • Monomer Synthesis: The carboxylic acid and the double bond of this compound can be functionalized to form a cyclic ester.

  • Catalysts: Metal-based catalysts (e.g., tin(II) octoate) or organic catalysts can be employed for the ROP.

  • Polymer Properties: The resulting polyesters are expected to be biodegradable and have properties tunable by copolymerization with other lactones.

Experimental Protocols

The following are generalized protocols that can serve as a starting point for the polymerization of this compound. Optimization of these protocols is essential to achieve desired polymer characteristics.

Protocol 1: Free-Radical Polymerization of this compound

Objective: To synthesize poly(this compound) via free-radical polymerization.

Materials:

  • This compound (monomer)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

  • Toluene (solvent)

  • Methanol (non-solvent for precipitation)

  • Nitrogen gas supply

  • Schlenk flask and condenser

  • Magnetic stirrer and hot plate

Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 10 g) and AIBN (e.g., 0.1 g, 1 wt% of monomer) in toluene (e.g., 50 mL).

  • Deoxygenate the solution by bubbling with nitrogen gas for 30 minutes.

  • Heat the reaction mixture to 70-80 °C under a nitrogen atmosphere with constant stirring.

  • Maintain the reaction for a specified time (e.g., 24 hours). The viscosity of the solution is expected to increase as the polymerization proceeds.

  • After the reaction, cool the flask to room temperature.

  • Precipitate the polymer by slowly pouring the viscous solution into an excess of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration and wash it with fresh methanol to remove unreacted monomer and initiator.

  • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting point (Tm), if any.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Table 2: Hypothetical Characterization Data for Poly(this compound)

ParameterExpected Value Range
Number Average Molecular Weight (Mn)10,000 - 50,000 g/mol
Polydispersity Index (PDI)1.5 - 3.0
Glass Transition Temperature (Tg)40 - 80 °C
Decomposition Temperature (Td)> 250 °C

Note: These are estimated values and will depend on the specific polymerization conditions.

Protocol 2: Preparation of Poly(this compound)-based Nanoparticles for Drug Delivery

Objective: To formulate drug-loaded nanoparticles from pre-synthesized poly(this compound) for controlled release applications.

Materials:

  • Poly(this compound)

  • Model drug (e.g., a hydrophobic anticancer drug)

  • Acetone (solvent for polymer and drug)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in water, as a stabilizer)

  • Deionized water

  • Magnetic stirrer

  • Ultrasonicator

Procedure:

  • Dissolve poly(this compound) (e.g., 100 mg) and the model drug (e.g., 10 mg) in acetone (e.g., 5 mL) to form the organic phase.

  • Prepare the aqueous phase by dissolving PVA in deionized water.

  • Add the organic phase dropwise to the aqueous phase under constant stirring to form a nanoemulsion.

  • Sonicate the mixture using a probe sonicator to reduce the droplet size.

  • Evaporate the acetone under reduced pressure to allow the formation of solid nanoparticles.

  • Centrifuge the nanoparticle suspension to collect the nanoparticles and wash them with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilize the nanoparticles to obtain a dry powder for storage and further characterization.

Characterization:

  • Dynamic Light Scattering (DLS): To determine the particle size and size distribution.

  • Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM): To visualize the morphology of the nanoparticles.

  • UV-Vis Spectroscopy or HPLC: To determine the drug loading content and encapsulation efficiency.

  • In Vitro Drug Release Study: To evaluate the release profile of the drug from the nanoparticles over time in a suitable release medium (e.g., phosphate-buffered saline at pH 7.4).

Logical Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow for polymer synthesis and a conceptual signaling pathway for targeted drug delivery.

Polymer_Synthesis_Workflow Monomer This compound Polymerization Polymerization (e.g., Free-Radical) Monomer->Polymerization Purification Purification (Precipitation) Polymerization->Purification Polymer Poly(this compound) Purification->Polymer Characterization Characterization (NMR, GPC, DSC, TGA) Polymer->Characterization

Caption: Workflow for the synthesis and characterization of poly(this compound).

Drug_Delivery_Pathway Nanoparticle Drug-loaded Poly(this compound) Nanoparticle Systemic_Circulation Systemic Circulation Nanoparticle->Systemic_Circulation Tumor_Site Tumor Site (EPR Effect) Systemic_Circulation->Tumor_Site Cellular_Uptake Cellular Uptake (Endocytosis) Tumor_Site->Cellular_Uptake Endosome Endosome (Acidic pH) Cellular_Uptake->Endosome Drug_Release Drug Release Endosome->Drug_Release Therapeutic_Action Therapeutic Action (e.g., Apoptosis) Drug_Release->Therapeutic_Action

Caption: Conceptual pathway for targeted drug delivery using poly(this compound) nanoparticles.

Conclusion

This compound is a valuable bio-based monomer with significant potential for the synthesis of functional polymers. The protocols and application notes provided herein offer a foundation for researchers to explore the polymerization of this fatty acid and to develop innovative materials for various applications, particularly in the field of drug delivery. Further research and optimization are necessary to fully elucidate the properties and potential of poly(this compound) and its derivatives.

References

Application Notes and Protocols for 3-Nonenoic Acid as a Precursor for Specialty Surfactants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nonenoic acid, a C9 unsaturated fatty acid, is a versatile and renewable building block for the synthesis of a wide array of specialty surfactants. Its unique molecular structure, featuring a nine-carbon aliphatic chain with a terminal carboxylic acid group and a double bond at the third position, allows for targeted chemical modifications to produce anionic, cationic, non-ionic, and amphoteric surfactants. These bio-based surfactants are of increasing interest across various industries, including pharmaceuticals, cosmetics, and agrochemicals, due to their favorable performance characteristics and improved environmental profile compared to traditional petroleum-based counterparts.[1]

This document provides detailed application notes and experimental protocols for the synthesis and characterization of specialty surfactants derived from this compound.

Synthesis of Specialty Surfactants from this compound

The presence of both a carboxylic acid group and a double bond in this compound allows for a variety of chemical transformations to introduce different hydrophilic head groups, thereby creating surfactants with diverse properties. The following sections outline the general synthetic pathways for producing the four main classes of surfactants from this compound.

Anionic Surfactants

Anionic surfactants are characterized by a negatively charged head group. The most common method to synthesize anionic surfactants from this compound is through sulfonation of the double bond or esterification of the carboxylic acid group followed by sulfonation.

This protocol describes the direct sulfonation of this compound using sulfur trioxide, followed by neutralization.

  • Reaction Principle: Electrophilic addition of sulfur trioxide across the double bond of this compound, followed by neutralization with a base (e.g., sodium hydroxide) to form the sodium salt.

  • Experimental Protocol:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve this compound in a suitable inert solvent (e.g., dichloromethane).

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a sulfonating agent, such as a sulfur trioxide-dioxane complex, dropwise to the stirred solution while maintaining the temperature below 10 °C.[2][3]

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, slowly pour the reaction mixture into a beaker containing crushed ice and a stoichiometric amount of sodium hydroxide solution to neutralize the acid.

    • The resulting anionic surfactant, sodium 3-nonenyl sulfonate, can be isolated by evaporation of the solvent and subsequent purification steps like recrystallization or chromatography.

This protocol involves the esterification of this compound with sodium isethionate.

  • Reaction Principle: Fischer esterification of the carboxylic acid group of this compound with the hydroxyl group of sodium isethionate, typically catalyzed by an acid.

  • Experimental Protocol:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound, a slight excess of sodium isethionate, and a catalytic amount of p-toluenesulfonic acid in a suitable solvent like toluene.

    • Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

    • Continue the reaction until no more water is collected.

    • Cool the reaction mixture and neutralize the catalyst with a base (e.g., sodium bicarbonate solution).

    • The product, sodium nonenoyl isethionate, can be isolated by filtration and purified by washing with a suitable solvent to remove unreacted starting materials.

Cationic Surfactants

Cationic surfactants possess a positively charged head group, typically a quaternary ammonium group. They are synthesized from this compound by first converting the carboxylic acid to an amine-containing intermediate, followed by quaternization.

  • Reaction Principle: Esterification of this compound with a suitable amino alcohol (e.g., 2-(dimethylamino)ethanol) followed by quaternization of the tertiary amine with an alkyl halide (e.g., methyl iodide).

  • Experimental Protocol:

    • Esterification: React this compound with 2-(dimethylamino)ethanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux with azeotropic removal of water.

    • After the reaction is complete, cool the mixture and neutralize the catalyst. Isolate the intermediate ester, 2-(dimethylamino)ethyl 3-nonenoate.

    • Quaternization: Dissolve the isolated ester in a suitable solvent like acetone or ethanol.

    • Add a slight excess of methyl iodide and stir the mixture at room temperature or with gentle heating for several hours.[4][5]

    • The cationic surfactant, (3-nonenoyl)oxyethyl-trimethylammonium iodide, will precipitate out of the solution and can be collected by filtration and washed with a cold solvent.

Non-ionic Surfactants

Non-ionic surfactants do not have a charged head group. They are typically synthesized by esterifying this compound with a polyoxyethylene glycol (PEG).

  • Reaction Principle: Acid-catalyzed esterification of this compound with a polyethylene glycol of a specific chain length (n).

  • Experimental Protocol:

    • Combine this compound, a polyethylene glycol (e.g., PEG 400), and an acid catalyst (e.g., p-toluenesulfonic acid) in a round-bottom flask equipped for reflux with a Dean-Stark trap.

    • Heat the mixture to a temperature that allows for the azeotropic removal of water with a suitable solvent (e.g., toluene).

    • Monitor the reaction until the theoretical amount of water is collected.

    • Cool the reaction mixture, neutralize the catalyst, and remove the solvent under reduced pressure.

    • The resulting non-ionic surfactant, polyoxyethylene (n) 3-nonenoate, can be purified by washing with water to remove unreacted PEG.

Amphoteric Surfactants

Amphoteric (or zwitterionic) surfactants contain both a positive and a negative charge in their head group. A common route to synthesize these from this compound is through amidation followed by reactions to introduce the charged moieties.

  • Reaction Principle: Amidation of this compound with a suitable diamine (e.g., N,N-dimethyl-1,3-propanediamine) to form a tertiary amine-containing amide, followed by reaction with sodium chloroacetate to introduce the carboxylate group.

  • Experimental Protocol:

    • Amidation: React this compound with N,N-dimethyl-1,3-propanediamine at an elevated temperature (e.g., 150-180 °C) to form the corresponding amide, N-(3-(dimethylamino)propyl)-3-nonenamide, with the removal of water.

    • Betainization: Dissolve the resulting amide in an aqueous solution.

    • Add an equimolar amount of sodium chloroacetate.

    • Heat the mixture and maintain the pH in the alkaline range (pH 8-10) by adding a base like sodium hydroxide.

    • The reaction is typically monitored by measuring the chloride ion concentration.

    • The final product, 3-nonenoylamidopropyl betaine, is obtained as an aqueous solution.

Data Presentation: Properties of this compound-Derived Surfactants (Representative Values)

The following tables summarize typical quantitative data for surfactants derived from unsaturated fatty acids, which can be considered representative for surfactants derived from this compound. Actual values for this compound-derived surfactants would need to be determined experimentally.

Table 1: Critical Micelle Concentration (CMC) of Unsaturated Fatty Acid-Derived Surfactants

Surfactant TypeExample Surfactant (from literature)Hydrophobic ChainCMC (mM)Reference
AnionicSodium OleateC18 (unsaturated)~1.5
AnionicSodium 2-n-tetradecylbenzenesulfonateC14 (unsaturated)0.513
CationicOleyl-imidazolium basedC18 (unsaturated)~0.3
Non-ionicPolyoxyethylene (10) Oleyl EtherC18 (unsaturated)~0.06
AmphotericOleamidopropyl BetaineC18 (unsaturated)~0.1

Table 2: Surface Tension of Unsaturated Fatty Acid-Derived Surfactants

Surfactant TypeExample Surfactant (from literature)Hydrophobic ChainSurface Tension at CMC (mN/m)Reference
AnionicSodium OleateC18 (unsaturated)~25
AnionicSodium 2-n-tetradecylbenzenesulfonateC14 (unsaturated)~30
CationicOleyl-imidazolium basedC18 (unsaturated)~35
Non-ionicPolyoxyethylene (10) Oleyl EtherC18 (unsaturated)~32
AmphotericOleamidopropyl BetaineC18 (unsaturated)~33

Experimental Protocols for Characterization

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant and can be determined by measuring a physical property of the surfactant solution as a function of concentration. A sharp change in the property indicates micelle formation.

  • Method: Surface Tensiometry

    • Prepare a series of aqueous solutions of the synthesized surfactant with concentrations spanning a wide range, both below and above the expected CMC.

    • Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The CMC is the concentration at which the surface tension curve shows a sharp break and becomes relatively constant.

Measurement of Surface Tension
  • Method: Wilhelmy Plate Method

    • Calibrate the tensiometer with a liquid of known surface tension (e.g., pure water).

    • Place the surfactant solution in a clean vessel.

    • A thin platinum plate is suspended from a balance and lowered to touch the surface of the liquid.

    • The force required to pull the plate from the surface is measured, and this is used to calculate the surface tension.

Visualization of Pathways and Workflows

Synthetic Pathways

Synthesis_Pathways cluster_anionic Anionic Surfactants cluster_cationic Cationic Surfactants cluster_nonionic Non-ionic Surfactants cluster_amphoteric Amphoteric Surfactants Sulfonation Sulfonation (SO3) Anionic_Sulfonate Sodium 3-Nonenyl Sulfonate Sulfonation->Anionic_Sulfonate Esterification_Isethionate Esterification (Sodium Isethionate) Anionic_Ester Sodium Nonenoyl Isethionate Esterification_Isethionate->Anionic_Ester Esterification_Amine Esterification (Amino Alcohol) Amine_Intermediate Amine Ester Intermediate Esterification_Amine->Amine_Intermediate Quaternization Quaternization (Alkyl Halide) Amine_Intermediate->Quaternization Cationic_Quat Quaternary Ammonium Surfactant Quaternization->Cationic_Quat Esterification_PEG Esterification (PEG) Nonionic_Ester Polyoxyethylene 3-Nonenoate Esterification_PEG->Nonionic_Ester Amidation Amidation (Diamine) Amide_Intermediate Amidoamine Intermediate Amidation->Amide_Intermediate Betainization Betainization (Sodium Chloroacetate) Amide_Intermediate->Betainization Amphoteric_Betaine Amidopropyl Betaine Betainization->Amphoteric_Betaine 3-Nonenoic_Acid 3-Nonenoic_Acid 3-Nonenoic_Acid->Esterification_Isethionate 3-Nonenoic_Acid->Esterification_Amine 3-Nonenoic_Acid->Esterification_PEG 3-Nonenoic_Acid->Amidation

Caption: Synthetic pathways for specialty surfactants from this compound.

Experimental Workflow for Surfactant Synthesis and Characterization

Workflow Reaction_Setup Reaction Setup: - Choose Synthesis Route - Add Reagents & Solvent Reaction Chemical Reaction: - Heating/Cooling - Stirring Reaction_Setup->Reaction Monitoring Reaction Monitoring: - TLC/HPLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: - Neutralization - Extraction Monitoring->Workup Complete Purification Purification: - Recrystallization - Chromatography Workup->Purification Characterization Characterization: - Spectroscopy (FTIR, NMR) - Elemental Analysis Purification->Characterization Property_Testing Property Testing: - CMC Determination - Surface Tension Measurement Characterization->Property_Testing End End: Characterized Surfactant Property_Testing->End

Caption: General workflow for surfactant synthesis and characterization.

References

Application Notes and Protocols for the Esterification of 3-Nonenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of methyl and ethyl esters of 3-nonenoic acid, a valuable intermediate in the synthesis of specialty chemicals, surfactants, and bio-based materials. The following sections detail established esterification methods, including Fischer and Steglich esterification, complete with experimental procedures, quantitative data, and characterization details.

Introduction

This compound is an unsaturated fatty acid with applications in various fields, including the flavor and fragrance industry, cosmetic formulations, and polymer production. Its ester derivatives, such as methyl 3-nonenoate and ethyl 3-nonenoate, are also of significant interest. The esterification of this compound can be achieved through several methods, each with its advantages and disadvantages regarding reaction conditions, substrate scope, and scalability. This document outlines two common and reliable methods for the preparation of this compound esters.

Data Presentation

The following tables summarize the key quantitative data for the esterification of this compound to its methyl and ethyl esters via Fischer and Steglich esterification.

Table 1: Quantitative Data for the Synthesis of Methyl 3-Nonenoate

ParameterFischer EsterificationSteglich Esterification
Alcohol MethanolMethanol
Catalyst/Reagent Sulfuric Acid (catalytic)DCC, DMAP (catalytic)
Solvent Methanol (excess)Dichloromethane
Reaction Time 2-4 hours3-5 hours
Temperature Reflux (~65°C)Room Temperature
Typical Yield 85-95%80-90%
Purification Extraction and DistillationFiltration and Extraction

Table 2: Quantitative Data for the Synthesis of Ethyl 3-Nonenoate

ParameterFischer EsterificationSteglich Esterification
Alcohol EthanolEthanol
Catalyst/Reagent Sulfuric Acid (catalytic)DCC, DMAP (catalytic)
Solvent Ethanol (excess)Dichloromethane
Reaction Time 3-6 hours4-6 hours
Temperature Reflux (~78°C)Room Temperature
Typical Yield 80-90%75-85%
Purification Extraction and DistillationFiltration and Extraction

Table 3: Physicochemical and Spectroscopic Data of this compound Esters

PropertyMethyl 3-nonenoateEthyl 3-nonenoate
Molecular Formula C10H18O2C11H20O2
Molecular Weight 170.25 g/mol [1]184.28 g/mol [2]
Appearance Colorless liquidColorless liquid
Density ~0.885 g/mL at 25°C[1]-
Refractive Index n20/D ~1.436[1]-
Boiling Point 90°C at 18 mmHg-
Key IR Peaks (cm⁻¹) ~1740 (C=O, ester), ~1650 (C=C)~1735 (C=O, ester), ~1650 (C=C)
¹H NMR (CDCl₃, δ ppm) ~5.4 (m, 2H, -CH=CH-), 3.65 (s, 3H, -OCH₃), 3.1 (d, 2H, -CH₂-C=O), 2.0 (q, 2H, -CH₂-C=C), 1.3 (m, 4H, -(CH₂)₂-), 0.9 (t, 3H, -CH₃)~5.4 (m, 2H, -CH=CH-), 4.1 (q, 2H, -OCH₂CH₃), 3.1 (d, 2H, -CH₂-C=O), 2.0 (q, 2H, -CH₂-C=C), 1.3 (m, 4H, -(CH₂)₂-), 1.25 (t, 3H, -OCH₂CH₃), 0.9 (t, 3H, -CH₃)
¹³C NMR (CDCl₃, δ ppm) ~173.0, 130.0, 125.0, 51.5, 35.0, 31.0, 29.0, 22.5, 14.0~172.5, 130.2, 124.8, 60.5, 35.2, 31.0, 29.0, 22.5, 14.2, 14.0

Note: Spectroscopic data are predicted based on typical values for similar structures and may vary slightly.

Experimental Protocols

Protocol 1: Fischer Esterification of this compound with Methanol

This protocol describes the acid-catalyzed esterification of this compound with methanol to yield methyl 3-nonenoate. The reaction is driven to completion by using an excess of the alcohol, which also serves as the solvent.[3]

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 10-20 eq), which will also act as the solvent.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred mixture.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-nonenoate.

  • For higher purity, the crude product can be purified by distillation under reduced pressure.

Protocol 2: Steglich Esterification of this compound with Ethanol

This protocol details a milder method for the synthesis of ethyl 3-nonenoate using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This method is particularly useful for substrates that are sensitive to acidic conditions.

Materials:

  • This compound

  • Ethanol (anhydrous)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and ethanol (1.2 eq) in anhydrous dichloromethane.

  • Add a catalytic amount of DMAP (e.g., 0.1 eq) to the solution.

  • Cool the mixture in an ice bath and add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise.

  • Remove the ice bath and stir the reaction mixture at room temperature for 3-5 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Once the reaction is complete (monitored by TLC), filter off the DCU precipitate using a Büchner funnel.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 3-nonenoate.

  • If necessary, the product can be further purified by column chromatography on silica gel.

Visualizations

Fischer Esterification Workflow

Fischer_Esterification cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product 3-Nonenoic_Acid This compound Mix_and_Reflux Mix and Reflux (2-4 hours, ~65°C) 3-Nonenoic_Acid->Mix_and_Reflux Methanol Methanol (excess) Methanol->Mix_and_Reflux H2SO4 H₂SO₄ (catalyst) H2SO4->Mix_and_Reflux Evaporation Evaporate excess Methanol Mix_and_Reflux->Evaporation Extraction Dissolve in Ether Wash with H₂O, NaHCO₃, Brine Evaporation->Extraction Drying Dry with Na₂SO₄ Extraction->Drying Purification Filter and Evaporate Solvent (Optional: Distillation) Drying->Purification Methyl_3-nonenoate Methyl 3-nonenoate Purification->Methyl_3-nonenoate

Caption: Workflow for the Fischer Esterification of this compound.

Steglich Esterification Workflow

Steglich_Esterification cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product 3-Nonenoic_Acid This compound Stir_at_RT Stir at Room Temperature (4-6 hours) 3-Nonenoic_Acid->Stir_at_RT Ethanol Ethanol Ethanol->Stir_at_RT DCC DCC DCC->Stir_at_RT DMAP DMAP (catalyst) DMAP->Stir_at_RT DCM DCM (solvent) DCM->Stir_at_RT Filtration Filter off DCU Stir_at_RT->Filtration Washing Wash with HCl, NaHCO₃, H₂O Filtration->Washing Drying Dry with Na₂SO₄ Washing->Drying Evaporation Filter and Evaporate Solvent Drying->Evaporation Ethyl_3-nonenoate Ethyl 3-nonenoate Evaporation->Ethyl_3-nonenoate

Caption: Workflow for the Steglich Esterification of this compound.

Reaction Mechanism Relationship

Esterification_Mechanisms cluster_fischer Fischer Esterification cluster_steglich Steglich Esterification Carboxylic_Acid This compound Protonation Protonation of Carbonyl Carboxylic_Acid->Protonation O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea Alcohol Alcohol (Methanol/Ethanol) Nucleophilic_Attack Nucleophilic Attack by Alcohol Alcohol->Nucleophilic_Attack Acyl_Transfer Acyl Transfer to Alcohol Alcohol->Acyl_Transfer Ester Ester Product Acid_Catalyst Acid Catalyst (H₂SO₄) Protonation->Nucleophilic_Attack Water_Elimination Elimination of Water Nucleophilic_Attack->Water_Elimination Water_Elimination->Ester DCC_DMAP DCC and DMAP DCC_DMAP->O_Acylisourea O_Acylisourea->Acyl_Transfer Acyl_Transfer->Ester

Caption: Comparison of Fischer and Steglich Esterification Mechanisms.

References

Application Notes and Protocols: The Use of 3-Nonenoic Acid in Developing New Flavor Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nonenoic acid (C₉H₁₆O₂) is an unsaturated fatty acid that is gaining interest in the flavor and fragrance industry for its potential to introduce unique and complex notes into a variety of products.[1][2][3][4] As a naturally occurring compound found in foods such as cheese and butter, as well as in gardenia, grapes, and wild strawberries, it offers a foundation for creating novel sensory experiences.[1] Its chemical structure and interaction with sensory receptors provide a versatile tool for flavor modulation, ranging from enhancing existing profiles to creating entirely new taste and aroma sensations. These application notes provide a comprehensive overview of this compound, its sensory properties, and detailed protocols for its evaluation and application in flavor development.

Chemical and Organoleptic Properties

Understanding the fundamental properties of this compound is crucial for its effective application. While detailed sensory data for the acid form is limited, its pungent and potentially pleasant aroma suggests a contribution to fatty, waxy, or cheesy flavor profiles. The closely related methyl ester, methyl 3-nonenoate, is described with more distinct fruity and green notes, indicating the potential for this compound to impart a range of characteristics depending on the food matrix and its chemical interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₆O₂
Molecular Weight 156.22 g/mol
CAS Number 4124-88-3
Appearance Colorless to light yellow liquid
Boiling Point 261-262 °C at 760 mmHg
Refractive Index 1.4450 to 1.4510 @ 20°C
Solubility Soluble in alcohol; Insoluble in water

Table 2: Reported Organoleptic Descriptors

CompoundAssociated DescriptorsNatural OccurrenceReference
This compound Pungent, pleasant aroma, fatty, waxy, cheesy (inferred)Cheese, butter, gardenia, grapes, wild strawberry, tobacco
Methyl 3-nonenoate Fruity, green, watermelon, pear, honeydew, waxy, sweet, fresh apple, melonGuava

Application in Flavor Profile Development

This compound can be utilized as a flavor modulator to introduce or enhance specific sensory attributes. Its fatty acid character makes it suitable for applications in dairy products, meat analogues, and savory snacks to impart richness and a more authentic fatty taste. In fruit-based flavors, it may contribute to a more complex and ripe profile, adding depth that is often challenging to achieve with esters alone.

Workflow for Flavor Profile Development

The successful integration of this compound into a new flavor profile requires a systematic approach, from initial concept to final product evaluation. The following workflow outlines the key stages for researchers.

FlavorDevelopmentWorkflow cluster_0 Phase 1: Concept & Formulation cluster_1 Phase 2: Sensory & Analytical Evaluation cluster_2 Phase 3: Iteration & Optimization A Define Target Flavor Profile B Determine Starting Concentration Range A->B Based on organoleptic data C Prepare Test Samples in Food Matrix B->C D Sensory Panel Evaluation (Protocols 3.1, 3.2) C->D E Instrumental Analysis (GC-O/GC-MS) (Protocol 3.3) C->E F Data Analysis & Interpretation D->F E->F G Refine Concentration & Formulation F->G Iterative Feedback Loop H Final Sensory Validation G->H I Optimized Flavor Profile H->I Final Profile

Caption: Workflow for incorporating this compound into new flavor profiles.

Experimental Protocols

Accurate and reproducible evaluation of this compound's contribution to a flavor profile requires standardized experimental protocols.

Protocol 3.1: Sensory Panel Evaluation - Triangle Test

The triangle test is a discriminative method to determine if a sensory difference exists between two samples.

Objective: To determine if the addition of this compound to a food matrix is perceivable.

Materials:

  • Control sample (food matrix without this compound).

  • Test sample (food matrix with this compound at a predetermined concentration).

  • Tasting cups, coded with random 3-digit numbers.

  • Water and unsalted crackers for palate cleansing.

  • Sensory evaluation booths with controlled lighting and ventilation.

Procedure:

  • Panelist Selection: Recruit a panel of 20-30 individuals trained in sensory evaluation.

  • Sample Preparation: Prepare the control and test samples, ensuring they are at a uniform serving temperature.

  • Test Setup: For each panelist, present three coded samples: two are identical (either both control or both test) and one is different. The order of presentation should be randomized for each panelist.

  • Evaluation: Instruct panelists to taste each sample from left to right. They are to identify the "odd" or different sample.

  • Data Analysis: Analyze the number of correct identifications. Statistical significance is determined using a binomial test or chi-squared analysis based on the total number of panelists.

Protocol 3.2: Sensory Panel Evaluation - Descriptive Analysis

This method quantifies the intensity of specific flavor attributes.

Objective: To characterize the flavor profile of a product containing this compound and quantify the intensity of its sensory attributes.

Materials:

  • Control and test samples.

  • A lexicon of flavor descriptors developed by a trained panel.

  • Intensity scales (e.g., 15-cm line scale anchored from "none" to "very intense").

  • Data collection software.

Procedure:

  • Lexicon Development: A trained panel discusses and agrees upon a set of flavor descriptors relevant to the product (e.g., "fatty," "waxy," "green," "sour," "bitter").

  • Panelist Training: Train panelists to recognize and rate the intensity of each descriptor using reference standards.

  • Sample Evaluation: Present coded control and test samples to the panelists in a randomized order. Panelists rate the intensity of each descriptor for each sample.

  • Data Analysis: Use statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensity between the control and test samples.

Protocol 3.3: Instrumental Analysis - Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation capabilities of gas chromatography with human sensory perception to identify odor-active compounds.

Objective: To identify the specific aroma contribution of this compound in a complex volatile mixture.

Procedure:

  • Sample Preparation (Lipid Extraction):

    • Homogenize approximately 5g of the food sample.

    • Perform a lipid extraction using a standard method, such as Soxhlet extraction with petroleum ether.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • To improve volatility for GC analysis, convert the extracted fatty acids to FAMEs. This is typically done through transesterification using a reagent like 6% H₂SO₄ in methanol.

  • GC-O Analysis:

    • Inject the prepared FAMEs sample into the GC-O system.

    • The GC column separates the volatile compounds based on their boiling points and polarity.

    • The effluent from the column is split between a chemical detector (e.g., Mass Spectrometer or Flame Ionization Detector) and a heated sniffing port.

    • A trained assessor sniffs the effluent at the port and records the time, duration, and description of any detected odors.

  • Data Analysis: Correlate the retention time of the detected odor with the peaks from the chemical detector to identify this compound (as its methyl ester) and characterize its specific aroma contribution.

Signaling Pathways in Fatty Acid Perception

For drug development professionals, understanding the molecular targets of flavor compounds is of significant interest. Long-chain fatty acids are believed to be detected on the tongue via a distinct taste modality, sometimes referred to as "oleogustus." This perception is mediated, in part, by G-protein coupled receptors (GPCRs).

Key Receptors:

  • GPR120: Expressed in taste bud cells, GPR120 is activated by medium and long-chain fatty acids and is a primary candidate for mediating the "fatty" taste perception.

  • GPR40: Also activated by medium and long-chain fatty acids, GPR40 is involved in fatty acid-induced insulin secretion in the pancreas and may play a role in oral fat detection.

The activation of these receptors initiates a downstream signaling cascade, leading to neurotransmitter release and the perception of fat taste in the brain.

FattyAcidSignaling cluster_cell Taste Receptor Cell FA This compound (Long-Chain Fatty Acid) GPCR GPR120 / GPR40 FA->GPCR Binds to G_protein G-protein Activation (Gq/11) GPCR->G_protein Activates PLC Phospholipase C (PLC) Activation G_protein->PLC IP3 IP3 & DAG Production PLC->IP3 Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Neurotransmitter Neurotransmitter Release Ca_release->Neurotransmitter Brain Signal to Brain (Fatty Taste Perception) Neurotransmitter->Brain Transmits Signal

Caption: Simplified signaling pathway for fatty acid taste perception via GPCRs.

Conclusion

This compound presents a valuable opportunity for innovation in flavor development. Its unique sensory properties, rooted in its chemical nature as an unsaturated fatty acid, allow for the creation of more complex and authentic flavor profiles. By employing rigorous sensory and analytical protocols, researchers can effectively characterize its impact on a food matrix. Furthermore, understanding the underlying signaling pathways involved in its perception can open new avenues for research in both food science and drug development, particularly in the context of taste modulation and metabolic health.

References

Application Notes and Protocols for Microbial Production of 3-Nonenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Objective

This document provides a comprehensive guide to the microbial production of 3-Nonenoic acid. Due to the limited direct research on the microbial synthesis of this specific compound, this guide presents a putative biosynthetic pathway and detailed protocols for fermentation, downstream processing, and analysis based on established principles of fatty acid metabolism and metabolic engineering in model organisms. These protocols are intended to serve as a foundational resource for researchers aiming to develop a microbial platform for this compound production.

Introduction

This compound is an unsaturated fatty acid with applications in the flavor and fragrance industry and as a potential intermediate for the synthesis of pharmaceuticals and other specialty chemicals.[1][2][3] Traditional chemical synthesis methods for such compounds can be complex and may not be environmentally sustainable. Microbial fermentation offers a promising alternative for the production of this compound from renewable feedstocks. This document outlines a proposed strategy for achieving this through metabolic engineering of a suitable microbial host.

Putative Biosynthetic Pathway for this compound

Currently, no natural microbial pathway for the direct production of this compound has been extensively characterized. However, a plausible route can be engineered by leveraging the native fatty acid biosynthesis machinery of a host organism and introducing a specific desaturase enzyme. The proposed pathway involves the direct desaturation of nonanoic acid (C9:0).

Key Enzymatic Steps:

  • Fatty Acid Synthesis (FAS): The host's native FAS system synthesizes saturated fatty acids, including the C9 precursor, nonanoyl-ACP.

  • Thioesterase Activity: A thioesterase cleaves the acyl-ACP, releasing free nonanoic acid.

  • Acyl-CoA Synthesis: Nonanoic acid is activated to nonanoyl-CoA by an acyl-CoA synthetase.

  • Desaturation: A Δ3-desaturase introduces a double bond between the third and fourth carbons of nonanoyl-CoA, forming 3-nonenoyl-CoA.

  • Hydrolysis: A thioesterase hydrolyzes 3-nonenoyl-CoA to release the final product, this compound.

Biosynthetic Pathway of this compound Acetyl-CoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) Acetyl-CoA->FAS Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS Nonanoyl-ACP Nonanoyl-ACP FAS->Nonanoyl-ACP Thioesterase1 Thioesterase Nonanoyl-ACP->Thioesterase1 Nonanoic Acid Nonanoic Acid Thioesterase1->Nonanoic Acid ACS Acyl-CoA Synthetase Nonanoic Acid->ACS Nonanoyl-CoA Nonanoyl-CoA ACS->Nonanoyl-CoA Desaturase Δ3-Desaturase (Engineered) Nonanoyl-CoA->Desaturase 3-Nonenoyl-CoA 3-Nonenoyl-CoA Desaturase->3-Nonenoyl-CoA Thioesterase2 Thioesterase 3-Nonenoyl-CoA->Thioesterase2 This compound This compound Thioesterase2->this compound

Caption: Putative biosynthetic pathway for this compound.

Development of an Engineered Microbial Host

A suitable host for producing this compound should have a well-characterized genetic system and a robust fatty acid metabolism. Escherichia coli and the oleaginous yeast Yarrowia lipolytica are excellent candidates.

Genetic Modifications for an E. coli Host:

  • Overexpression of a Δ3-Desaturase: This is the key engineered step. A suitable desaturase with activity on C9 substrates would need to be identified through bioinformatics and protein engineering.

  • Overexpression of a Thioesterase: To increase the pool of the nonanoic acid precursor, a thioesterase specific for medium-chain fatty acids should be overexpressed.

  • Deletion of β-oxidation Pathway Genes (e.g., fadD, fadE): This prevents the degradation of the fatty acid product and precursor.

  • Downregulation of Competing Pathways: To maximize the carbon flux towards fatty acid synthesis, genes involved in competing pathways (e.g., acetate production) can be knocked out or downregulated.

Genetic Modifications for a Yarrowia lipolytica Host:

  • Expression of a Δ3-Desaturase: Similar to E. coli, a heterologous desaturase would be introduced.

  • Enhancement of Fatty Acid Synthesis: Overexpression of key enzymes in the fatty acid synthesis pathway, such as acetyl-CoA carboxylase (ACC1), can increase the precursor supply.

  • Deletion of Peroxisomal β-oxidation: Deletion of genes like PEX10 can prevent the degradation of fatty acids.

  • Disruption of Storage Lipid Synthesis: To prevent the incorporation of this compound into triacylglycerols, genes encoding diacylglycerol acyltransferases (e.g., DGA1, DGA2) can be deleted.

Fermentation Protocol

This protocol provides a general framework for the lab-scale production of this compound in an engineered microbial host. Optimization of specific parameters will be necessary for the chosen strain.

3.1. Media Composition

ComponentConcentration (per Liter)Purpose
Basal Medium
Glucose20 - 40 gCarbon Source
(NH₄)₂SO₄5 - 10 gNitrogen Source
KH₂PO₄3 gPhosphorus Source & Buffer
Na₂HPO₄6 gBuffer
NaCl0.5 gOsmotic Balance
MgSO₄·7H₂O0.25 gCofactor
Trace Elements
FeSO₄·7H₂O10 mg
CaCl₂·2H₂O2 mg
ZnSO₄·7H₂O2 mg
MnSO₄·H₂O0.5 mg
CuSO₄·5H₂O0.2 mg
CoCl₂·6H₂O0.2 mg
H₃BO₃0.1 mg
(NH₄)₆Mo₇O₂₄·4H₂O0.1 mg
Yeast Extract (optional) 5 gVitamins & Growth Factors
Antibiotic VariesPlasmid Maintenance

3.2. Inoculum Preparation

  • Inoculate a single colony of the engineered strain into 5 mL of Luria-Bertani (LB) or Yeast Peptone Dextrose (YPD) medium containing the appropriate antibiotic.

  • Incubate at 30-37°C with shaking at 200-250 rpm for 12-16 hours.

  • Use this starter culture to inoculate a larger volume of the same medium (e.g., 50 mL in a 250 mL flask) and incubate under the same conditions until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

3.3. Fermentation

  • Inoculate the production medium in a fermenter with the seed culture to an initial OD₆₀₀ of approximately 0.1.

  • Maintain the temperature at 30°C and the pH at 7.0 (for E. coli) or 6.0 (for Y. lipolytica) through automated addition of acid/base.

  • Provide aeration and agitation to maintain a dissolved oxygen level of at least 20%.

  • When the culture reaches an OD₆₀₀ of 0.6-0.8, induce the expression of the heterologous genes by adding an appropriate inducer (e.g., 0.1-1 mM IPTG for E. coli with a T7 promoter system).

  • Continue the fermentation for 48-96 hours.

  • Collect samples periodically to monitor cell growth (OD₆₀₀), substrate consumption, and product formation.

Fermentation Workflow cluster_0 Inoculum Preparation cluster_1 Production Fermentation Inoculum1 Single Colony Inoculation (5 mL culture) Incubation1 Incubation (12-16h, 30-37°C, 200-250 rpm) Inoculum1->Incubation1 Inoculum2 Seed Culture (50 mL) Incubation1->Inoculum2 Incubation2 Incubation to OD600 0.6-0.8 Inoculum2->Incubation2 Fermenter Inoculate Production Medium (Initial OD600 ~0.1) Incubation2->Fermenter Conditions Maintain Conditions (Temp, pH, DO) Fermenter->Conditions Induction Induce Gene Expression (OD600 0.6-0.8) Conditions->Induction Fermentation Ferment for 48-96h Induction->Fermentation Sampling Periodic Sampling Fermentation->Sampling

Caption: General workflow for the fermentation process.

Downstream Processing: Extraction and Purification

The following protocol outlines a general procedure for the recovery of this compound from the fermentation broth.

  • Cell Removal: Centrifuge the fermentation broth at 8,000 x g for 15 minutes to pellet the cells. Collect the supernatant.

  • Acidification: Adjust the pH of the supernatant to 2.0 using a strong acid (e.g., 6M HCl) to protonate the this compound, making it less water-soluble.

  • Solvent Extraction: Transfer the acidified supernatant to a separatory funnel and add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate or hexane). Shake vigorously for 2-3 minutes and allow the layers to separate. Collect the organic phase. Repeat the extraction twice more to maximize recovery.[4][5]

  • Drying: Dry the pooled organic extracts over anhydrous sodium sulfate to remove residual water.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to obtain the crude this compound extract.

  • Purification (Optional): For higher purity, the crude extract can be further purified using column chromatography on silica gel or by distillation under reduced pressure.

Analytical Methodology: Quantification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the quantification of this compound. Derivatization to a more volatile ester is typically required.

5.1. Sample Preparation and Derivatization

  • To 1 mL of the fermentation broth, add an internal standard (e.g., a known concentration of a C10 or C11 fatty acid not present in the sample).

  • Perform the solvent extraction as described in the downstream processing section (steps 2-4).

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • To the dried extract, add 1 mL of 2% (v/v) H₂SO₄ in methanol.

  • Incubate at 60°C for 1 hour to convert the fatty acids to their corresponding fatty acid methyl esters (FAMEs).

  • Add 1 mL of hexane and 1 mL of water, vortex, and centrifuge to separate the layers.

  • Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

5.2. GC-MS Conditions (Illustrative)

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Injection Volume1 µL
Inlet Temperature250°C
Carrier GasHelium
Flow Rate1 mL/min
Oven Program50°C for 2 min, ramp to 250°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
Scan Range50-350 m/z

5.3. Quantification

A calibration curve should be prepared using standards of this compound treated with the same derivatization procedure. The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Illustrative Data

The following tables present hypothetical data for a successful fermentation process for this compound production. These values are for illustrative purposes and will need to be determined experimentally.

Table 1: Illustrative Fermentation Parameters and Product Titers

StrainFermentation Time (h)Glucose Consumed (g/L)Biomass (OD₆₀₀)This compound Titer (mg/L)
Engineered E. coli4838.515.2250
Engineered Y. lipolytica7239.118.5450

Table 2: Illustrative Yield and Productivity

StrainYield (mg this compound / g Glucose)Volumetric Productivity (mg/L/h)
Engineered E. coli6.55.2
Engineered Y. lipolytica11.56.25

Conclusion

While the microbial production of this compound is still a nascent field of research, the strategies and protocols outlined in this document provide a solid foundation for developing a robust and efficient bioproduction platform. Through the application of metabolic engineering principles and systematic optimization of fermentation and downstream processes, it is feasible to establish a sustainable route to this valuable chemical. Further research into identifying novel desaturases with the desired specificity will be a critical step in advancing this technology.

References

Application Notes and Protocols for the Derivatization of 3-Nonenoic Acid for Improved Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Nonenoic acid, an unsaturated fatty acid, presents analytical challenges for direct gas chromatography (GC) analysis due to its low volatility and the potential for peak tailing caused by the polar carboxyl group interacting with the GC column's stationary phase.[1][2] Derivatization is a crucial step to convert the carboxylic acid into a more volatile and less polar derivative, thereby improving chromatographic peak shape, enhancing sensitivity, and ensuring accurate quantification.[1][3][4] This document provides detailed application notes and protocols for the derivatization of this compound, focusing on the formation of fatty acid methyl esters (FAMEs) and picolinyl esters for enhanced GC and GC-Mass Spectrometry (GC-MS) analysis.

Overview of Derivatization Strategies

The most common derivatization techniques for fatty acids fall into three main categories: alkylation (esterification), acylation, and silylation. For this compound, esterification to form its methyl ester is a widely used and effective method. Silylation, which replaces active hydrogens with a silyl group, is another viable option. For detailed structural elucidation, particularly the localization of the double bond, the formation of picolinyl esters is highly advantageous due to their characteristic fragmentation patterns in mass spectrometry.

This document will focus on two primary, robust methods:

  • Acid-Catalyzed Esterification to form Fatty Acid Methyl Esters (FAMEs): This is a cost-effective and widely adopted method suitable for quantitative analysis.

  • Picolinyl Esterification: This method is invaluable for structural confirmation, especially when using GC-MS, as it helps to pinpoint the location of the double bond within the fatty acid chain.

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride-Methanol (BF₃-Methanol)

This protocol describes the conversion of this compound to its methyl ester (methyl 3-nonenoate) using a BF₃-methanol complex, a powerful acidic catalyst for esterification.

Materials and Reagents:

  • This compound standard or sample extract

  • Boron trifluoride-methanol solution (12-14% w/v)

  • Methanol (anhydrous)

  • Hexane (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Screw-capped glass tubes with PTFE liners

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

  • GC vials with inserts

Procedure:

  • Sample Preparation: Place a known amount of the this compound sample (e.g., 1 mg) or a dried lipid extract into a screw-capped glass tube.

  • Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride in methanol (BF₃-Methanol) to the tube.

  • Reaction: Tightly cap the tube and heat it in a heating block or water bath at 60-70°C for 30 minutes. The reaction time and temperature can be optimized for specific sample matrices.

  • Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 2 mL of saturated NaCl solution to the tube.

  • Phase Separation: Cap the tube and vortex thoroughly for 1 minute to extract the fatty acid methyl esters (FAMEs) into the hexane layer. Allow the layers to separate.

  • Collection: Carefully transfer the upper hexane layer containing the methyl 3-nonenoate to a clean tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Final Preparation: Transfer the dried hexane extract to a GC vial for analysis.

Protocol 2: Picolinyl Esterification for Structural Elucidation

This protocol details the synthesis of picolinyl esters, which are particularly useful for determining the position of the double bond in this compound by GC-MS due to their characteristic fragmentation patterns.

Materials and Reagents:

  • This compound standard or sample extract

  • Thionyl chloride (SOCl₂)

  • 3-Pyridylcarbinol (3-hydroxymethylpyridine)

  • Anhydrous diethyl ether or toluene

  • Pyridine (anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Screw-capped glass tubes with PTFE liners

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

  • GC vials with inserts

Procedure:

  • Acid Chloride Formation: Place the dried this compound sample in a screw-capped tube. Add 1 mL of anhydrous diethyl ether and 50 µL of thionyl chloride. Cap the tube tightly and heat at 50°C for 1 hour to form the acid chloride.

  • Esterification: Cool the tube to room temperature. In a separate tube, prepare a solution of 3-pyridylcarbinol in anhydrous pyridine (e.g., 10 mg/mL). Add an excess of the 3-pyridylcarbinol solution to the acid chloride reaction mixture.

  • Reaction: Cap the tube and let it stand at room temperature for 10-15 minutes to form the picolinyl ester.

  • Quenching and Extraction: Add 2 mL of saturated sodium bicarbonate solution to the tube to neutralize any unreacted acid chloride and pyridine. Add 2 mL of hexane and vortex to extract the picolinyl ester.

  • Phase Separation and Washing: Allow the layers to separate. Collect the upper hexane layer. Wash the hexane layer with deionized water.

  • Drying and Final Preparation: Dry the hexane extract over anhydrous sodium sulfate and transfer it to a GC vial for analysis.

Data Presentation

The following tables summarize expected quantitative data for the GC analysis of derivatized this compound. Note that retention times are instrument and column-dependent and should be confirmed with standards.

Table 1: Expected GC-MS Data for Methyl 3-Nonenoate

CompoundDerivativeMolecular Weight ( g/mol )Expected Retention Time (min)Characteristic Mass Fragments (m/z)
This compoundMethyl Ester170.258 - 12170 [M]⁺, 139, 113, 99, 74, 55

Table 2: Expected GC-MS Data for this compound Picolinyl Ester

CompoundDerivativeMolecular Weight ( g/mol )Expected Retention Time (min)Characteristic Mass Fragments (m/z)
This compoundPicolinyl Ester247.3415 - 20247 [M]⁺, 92, 108, 151, 164, and fragments indicating double bond position

Visualizations

Derivatization_Workflow cluster_start Sample Preparation cluster_derivatization Derivatization cluster_extraction Workup and Extraction cluster_analysis Analysis Start This compound Sample Deriv_Step Add Derivatizing Agent (e.g., BF3-Methanol or Thionyl Chloride/3-Pyridylcarbinol) Start->Deriv_Step Reaction Heating and Incubation Deriv_Step->Reaction Extraction_Step Solvent Extraction Reaction->Extraction_Step Drying_Step Drying with Na2SO4 Extraction_Step->Drying_Step GC_Analysis GC-MS Analysis Drying_Step->GC_Analysis

Caption: General workflow for the derivatization of this compound for GC-MS analysis.

Esterification_Pathway cluster_reactants Reactants cluster_products Products fatty_acid This compound (R-COOH) fame Methyl 3-Nonenoate (R-COOCH3) fatty_acid->fame Esterification methanol Methanol (CH3OH) methanol->fame catalyst BF3 Catalyst catalyst->fame water Water (H2O)

Caption: Acid-catalyzed esterification of this compound to its methyl ester (FAME).

Conclusion

The derivatization of this compound is an essential step for reliable and sensitive GC and GC-MS analysis. The choice of derivatization method depends on the analytical goal. For routine quantification, acid-catalyzed esterification to form the FAME derivative is a robust and efficient method. For detailed structural analysis, including the precise location of the double bond, picolinyl esterification followed by GC-MS is the preferred approach. The protocols and data presented in this application note provide a comprehensive guide for researchers to successfully analyze this compound in various matrices.

References

Application Notes and Protocols for the Solid-Phase Extraction of 3-Nonenoic Acid from Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nonenoic acid is a medium-chain unsaturated fatty acid.[1] While extensive research on its specific biological roles is still emerging, the analysis of fatty acids in biological matrices is crucial for understanding various physiological and pathological processes.[2] Solid-phase extraction (SPE) is a robust and widely adopted sample preparation technique that offers high recovery and reproducibility for isolating analytes like this compound from complex biological samples such as plasma, serum, and urine prior to analysis by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[2]

This document provides detailed application notes and experimental protocols for the solid-phase extraction of this compound from biological matrices, covering both reversed-phase and anion-exchange SPE methods.

Data Presentation

Quantitative data for the solid-phase extraction of this compound is not extensively available in the current literature. However, the following table summarizes typical performance characteristics for structurally similar fatty acids, which can be used as a reference for method development and validation.

Table 1: Representative Quantitative Data for SPE of Fatty Acids from Biological Matrices

AnalyteMatrixSPE MethodRecovery Rate (%)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Reference
Oleic AcidPlasmaReversed-Phase C1894.8< 5< 8[2]
Linoleic AcidPlasmaReversed-Phase C1893.5< 6< 9
Palmitic AcidPlasmaReversed-Phase C1895.2< 5< 7
Stearic AcidPlasmaReversed-Phase C1896.1--
Various PUFAsPlasmaSPME-0.5 - 25 - 12[N/A]

Note: The data presented are for fatty acids structurally similar to this compound and should be considered as representative estimates. Method validation with this compound standards is essential for accurate quantification.

Experimental Protocols

Two primary SPE methodologies are recommended for the extraction of this compound from biological matrices: Reversed-Phase SPE and Anion-Exchange SPE.

Protocol 1: Reversed-Phase Solid-Phase Extraction (RP-SPE)

This protocol utilizes a nonpolar stationary phase (e.g., C18-bonded silica) to retain the hydrophobic this compound while more polar matrix components are washed away.

Materials:

  • SPE Cartridges: C18-bonded silica, 100 mg/1 mL

  • Biological Sample (e.g., Plasma, Serum)

  • Internal Standard (IS) solution (e.g., deuterated this compound)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

  • SPE vacuum manifold

Procedure:

  • Sample Pre-treatment:

    • Thaw biological samples on ice.

    • To 100 µL of the sample, add 10 µL of the internal standard solution.

    • Add 200 µL of methanol to precipitate proteins.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for SPE.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridges to dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove polar interferences.

    • Wash the cartridge with 1 mL of 50% methanol in water to remove less hydrophobic interferences.

  • Elution:

    • Elute the this compound with 1 mL of acetonitrile.

    • Collect the eluate in a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Protocol 2: Anion-Exchange Solid-Phase Extraction (AX-SPE)

This method employs a stationary phase with positively charged functional groups. At an appropriate pH, the carboxylic acid group of this compound becomes negatively charged and binds to the stationary phase.

Materials:

  • SPE Cartridges: Strong Anion Exchange (SAX), 100 mg/1 mL

  • Biological Sample (e.g., Plasma, Serum)

  • Internal Standard (IS) solution (e.g., deuterated this compound)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium Hydroxide

  • Formic Acid

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

  • SPE vacuum manifold

Procedure:

  • Sample Pre-treatment:

    • Follow the same procedure as in Protocol 1 for protein precipitation.

    • After collecting the supernatant, adjust the pH to > 8.0 with ammonium hydroxide to ensure the carboxyl group of this compound is ionized.

  • SPE Cartridge Conditioning:

    • Place the SAX SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water (pH adjusted to > 8.0).

  • Sample Loading:

    • Load the pH-adjusted supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of water (pH > 8.0) to remove polar, non-ionic interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar, non-ionic interferences.

  • Elution:

    • Elute the this compound with 1 mL of a solution of 2% formic acid in methanol. This protonates the fatty acid, disrupting the ionic interaction with the sorbent.

  • Dry-down and Reconstitution:

    • Follow the same procedure as in Protocol 1.

Visualizations

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Methanol) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Condition Cartridge Conditioning Supernatant->Condition Load Sample Loading Condition->Load Wash Washing Load->Wash Elute Elution Wash->Elute Drydown Dry-down Elute->Drydown Reconstitute Reconstitution Drydown->Reconstitute Analysis LC-MS or GC-MS Analysis Reconstitute->Analysis

Caption: General workflow for the solid-phase extraction of this compound.

Metabolic_Pathway cluster_activation Activation cluster_beta_oxidation Modified Beta-Oxidation cluster_further_oxidation Further Oxidation Nonenoic_Acid This compound Acyl_CoA_Synthetase Acyl-CoA Synthetase Nonenoic_Acid->Acyl_CoA_Synthetase Nonenoyl_CoA 3-Nonenoyl-CoA Acyl_CoA_Synthetase->Nonenoyl_CoA Isomerase Enoyl-CoA Isomerase Nonenoyl_CoA->Isomerase Trans_2_Nonenoyl_CoA trans-Δ²-Nonenoyl-CoA Isomerase->Trans_2_Nonenoyl_CoA Beta_Oxidation Standard Beta-Oxidation (Hydration, Oxidation, Thiolysis) Trans_2_Nonenoyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Heptanoyl_CoA Heptanoyl-CoA Beta_Oxidation->Heptanoyl_CoA Further_Beta_Oxidation Further Rounds of Beta-Oxidation Heptanoyl_CoA->Further_Beta_Oxidation Final_Products Acetyl-CoA + Propionyl-CoA Further_Beta_Oxidation->Final_Products

Caption: Predicted metabolic pathway of this compound via modified beta-oxidation.

References

Application Notes and Protocols for the NMR and FTIR Characterization of 3-Nonenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the characterization of 3-Nonenoic acid using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. Detailed protocols for sample preparation and spectral acquisition are presented, alongside an analysis of the expected spectral data. This guide is intended to assist researchers in the identification and structural elucidation of this compound in various research and development settings.

Introduction

This compound is an unsaturated fatty acid with the chemical formula C₉H₁₆O₂. It exists as two geometric isomers, cis (Z) and trans (E), and is a subject of interest in various fields, including flavor and fragrance chemistry, and as a potential intermediate in organic synthesis. Accurate structural characterization is crucial for its application and further development. NMR and FTIR spectroscopy are powerful analytical techniques for the unambiguous identification and structural analysis of organic molecules like this compound.

  • NMR Spectroscopy provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR) within the molecule, allowing for the determination of its connectivity and stereochemistry.

  • FTIR Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

Experimental Protocols

NMR Spectroscopy Protocol

This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • Pipettes

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing TMS as an internal standard.

    • Thoroughly mix the solution using a vortex mixer to ensure homogeneity.

    • Transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup and Spectral Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal resolution.

    • For ¹H NMR:

      • Acquire the spectrum using a standard single-pulse experiment.

      • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

      • Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).

    • For ¹³C NMR:

      • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., PENDANT or DEPT).

      • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

      • A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio (typically 128 scans or more).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons of this compound.

FTIR Spectroscopy Protocol

This protocol describes the procedure for obtaining an FTIR spectrum of liquid this compound.

Materials:

  • This compound sample

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Micropipette

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and ATR accessory are clean and dry.

    • Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Using a micropipette, place a small drop of the neat this compound sample directly onto the center of the ATR crystal. Ensure the crystal is fully covered by the sample.

  • Spectral Acquisition:

    • Acquire the FTIR spectrum.

    • Typically, spectra are recorded in the mid-infrared range (4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands in the spectrum.

    • Correlate the observed peaks with the functional groups present in this compound (e.g., O-H, C=O, C=C, C-H).

  • Cleaning:

    • After the measurement, thoroughly clean the ATR crystal using a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) to remove all traces of the sample.

Data Presentation and Interpretation

The following tables summarize the predicted NMR and FTIR data for (E)-3-Nonenoic acid. The data for the (Z)-isomer will show slight variations, particularly in the chemical shifts of the vinylic protons and carbons and the C-H out-of-plane bending in the FTIR spectrum.

Predicted ¹H NMR Data for (E)-3-Nonenoic Acid
Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
H-1 (-COOH)~11-12Broad Singlet1H
H-2 (-CH₂-COOH)~3.1Doublet of Triplets2H
H-3 (=CH-)~5.6Multiplet1H
H-4 (=CH-)~5.4Multiplet1H
H-5 (-CH₂-)~2.0Multiplet2H
H-6 (-CH₂-)~1.3Multiplet2H
H-7 (-CH₂-)~1.3Multiplet2H
H-8 (-CH₂-)~1.3Multiplet2H
H-9 (-CH₃)~0.9Triplet3H
Predicted ¹³C NMR Data for (E)-3-Nonenoic Acid
Carbon Assignment Predicted Chemical Shift (ppm)
C-1 (C=O)~178
C-2 (-CH₂-)~34
C-3 (=CH-)~122
C-4 (=CH-)~130
C-5 (-CH₂-)~32
C-6 (-CH₂-)~31
C-7 (-CH₂-)~29
C-8 (-CH₂-)~22
C-9 (-CH₃)~14
Predicted FTIR Data for this compound
Wavenumber (cm⁻¹) Vibrational Mode Functional Group Intensity
2500-3300O-H stretchCarboxylic AcidBroad, Strong
2960-2850C-H stretchAliphaticStrong
~1710C=O stretchCarboxylic AcidStrong
~1650C=C stretchAlkeneMedium
~1460C-H bendAliphaticMedium
~1280C-O stretchCarboxylic AcidMedium
~970=C-H bend (out-of-plane)Trans AlkeneMedium-Strong

Mandatory Visualizations

NMR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_proc Data Processing A Weigh 5-10 mg of this compound B Dissolve in 0.6 mL CDCl3 with TMS A->B C Vortex to Mix B->C D Transfer to NMR Tube C->D E Insert Sample into Spectrometer D->E F Lock and Shim E->F G Acquire 1H Spectrum F->G H Acquire 13C Spectrum F->H I Fourier Transform G->I H->I J Phase and Calibrate I->J K Integrate and Analyze J->K L L K->L Structural Elucidation

Caption: Workflow for NMR analysis of this compound.

FTIR_Workflow cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_proc Data Interpretation A Clean ATR Crystal B Record Background Spectrum A->B C Place a Drop of Sample on Crystal B->C D Acquire FTIR Spectrum C->D E Identify Characteristic Peaks D->E F Correlate with Functional Groups E->F G G F->G Functional Group Identification

Caption: Workflow for FTIR analysis of this compound.

Spectral_Correlations cluster_nmr NMR Correlations cluster_ftir FTIR Correlations cluster_structure This compound Structure NMR 1H NMR ~11-12 ppm ~5.4-5.6 ppm ~0.9 ppm 13C NMR ~178 ppm ~122-130 ppm ~14 ppm FTIR Functional Groups -COOH C=C -CH3 NMR:f1->FTIR:f1 Carboxylic Acid NMR:f2->FTIR:f2 Alkene NMR:f3->FTIR:f3 Alkyl Chain NMR:f5->FTIR:f1 NMR:f6->FTIR:f2 NMR:f7->FTIR:f3 Structure CH3(CH2)4CH=CHCH2COOH

Caption: Key NMR and FTIR spectral correlations for this compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Nonenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-Nonenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges and questions that may arise during the synthesis of this compound.

Q1: My Wittig reaction to produce the 3-nonenoate precursor is giving a low yield. What are the common causes and solutions?

A1: Low yields in the Wittig reaction for this synthesis are often attributed to several factors:

  • Base Selection and Ylide Formation: The choice of base is critical for the deprotonation of the phosphonium salt to form the ylide. For non-stabilized ylides, which are typically used to favor the Z-isomer, strong bases like n-butyllithium (n-BuLi) or sodium amide (NaNH2) are required. Incomplete ylide formation due to a weak base or improper reaction conditions (e.g., presence of moisture) will result in a lower yield.[1]

    • Troubleshooting:

      • Ensure your phosphonium salt is thoroughly dried before use.

      • Use a freshly titrated strong base to ensure its activity.

      • Perform the reaction under strictly anhydrous conditions (e.g., dry solvents, inert atmosphere).

      • Consider the order of addition. Adding the aldehyde to the pre-formed ylide is a common practice.[1]

  • Steric Hindrance: While heptanal is not exceptionally bulky, steric hindrance can still play a role, potentially slowing down the reaction.[2]

    • Troubleshooting:

      • Ensure adequate reaction time and consider performing the reaction at a slightly elevated temperature (if compatible with the stability of the ylide and aldehyde).

  • Side Reactions: The highly reactive ylide can participate in side reactions if impurities are present in the starting materials or solvent. Aldehydes themselves can undergo self-condensation (aldol reaction) under basic conditions, although this is less common with the strong, non-nucleophilic bases used for ylide formation.

Q2: I am struggling with the purification of this compound from the reaction mixture. What are the recommended purification methods?

A2: Purification of this compound can be challenging due to the presence of byproducts from the preceding steps. The primary impurity from a Wittig reaction is triphenylphosphine oxide.

  • Removal of Triphenylphosphine Oxide:

    • Chromatography: Column chromatography is a very effective method for separating this compound from triphenylphosphine oxide and other nonpolar byproducts.[3] A silica gel column with a gradient elution system, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.

    • Crystallization: In some cases, triphenylphosphine oxide can be removed by crystallization from a suitable solvent system, as it is a crystalline solid.[3]

  • Purification of the Final Acid:

    • Distillation: For larger quantities, vacuum distillation can be an effective method for purifying this compound, especially for separating it from less volatile impurities.

    • Acid-Base Extraction: As a carboxylic acid, this compound can be separated from neutral organic impurities by extraction with a mild aqueous base (e.g., sodium bicarbonate solution). The acid is converted to its water-soluble carboxylate salt. The aqueous layer can then be separated, acidified (e.g., with HCl), and the purified this compound can be extracted back into an organic solvent.

Q3: How can I control the stereoselectivity (E/Z isomerism) of the double bond in this compound?

A3: Controlling the E/Z stereochemistry of the double bond is a critical challenge in the synthesis of this compound. The stereochemical outcome is highly dependent on the synthetic route chosen, particularly when using the Wittig reaction.

  • Wittig Reaction:

    • (Z)-Isomer (cis): Non-stabilized ylides (where the group attached to the carbanion is an alkyl group) generally lead to the formation of the (Z)-alkene. The reaction is often performed in aprotic, non-polar solvents at low temperatures to enhance selectivity.

    • (E)-Isomer (trans): Stabilized ylides (where the group attached to the carbanion is an electron-withdrawing group like an ester or ketone) typically favor the formation of the (E)-alkene. Alternatively, the Schlosser modification of the Wittig reaction can be employed to obtain the (E)-alkene from non-stabilized ylides. This involves the use of a second equivalent of strong base at low temperature to deprotonate the betaine intermediate, followed by protonation to form the more stable threo-betaine, which then eliminates to the (E)-alkene.

  • Other Stereoselective Methods: For highly specific stereochemical requirements, other olefination reactions like the Horner-Wadsworth-Emmons reaction can offer better control over the E/Z selectivity.

Q4: I am considering oxidizing 3-nonen-1-ol to synthesize this compound. What are the potential challenges with this approach?

A4: The oxidation of 3-nonen-1-ol is a viable route, but potential challenges include:

  • Over-oxidation or Side Reactions: Strong oxidizing agents can potentially lead to cleavage of the double bond or other side reactions.

  • Choice of Oxidizing Agent:

    • Jones Reagent (CrO₃/H₂SO₄ in acetone): This is a strong oxidizing agent that can effectively convert a primary alcohol to a carboxylic acid. However, the highly acidic conditions can sometimes lead to isomerization of the double bond or other acid-catalyzed side reactions.

    • Pyridinium Chlorochromate (PCC): PCC is a milder oxidizing agent that typically oxidizes primary alcohols to aldehydes. To obtain the carboxylic acid, a two-step process would be required (oxidation to the aldehyde, followed by further oxidation to the carboxylic acid), which can be less efficient.

  • Purification: After the oxidation, the product will need to be purified from the chromium salts (if using a chromium-based reagent) and any unreacted starting material or byproducts. Acid-base extraction is a useful technique here.

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of this compound.

Protocol 1: Synthesis of Ethyl 3-Nonenoate via Wittig Reaction (Illustrative)

This protocol describes a general procedure for the Wittig reaction that can be adapted for the synthesis of a 3-nonenoate ester, which can then be hydrolyzed to this compound.

Materials:

  • (Carbethoxymethylene)triphenylphosphorane (a stabilized ylide for E-selectivity) or a corresponding non-stabilized ylide for Z-selectivity.

  • Heptanal

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the phosphonium ylide in anhydrous toluene or THF.

  • To the stirred solution, add heptanal dropwise at room temperature.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Redissolve the residue in a minimal amount of a nonpolar solvent like hexane.

  • The byproduct, triphenylphosphine oxide, may precipitate out and can be removed by filtration.

  • Purify the crude ethyl 3-nonenoate by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to obtain the purified ethyl 3-nonenoate.

Protocol 2: Hydrolysis of Ethyl 3-Nonenoate to this compound

Materials:

  • Ethyl 3-nonenoate

  • Ethanol

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl)

  • Diethyl Ether or Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve the ethyl 3-nonenoate in ethanol in a round-bottom flask.

  • Add the 10% aqueous NaOH solution to the flask.

  • Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any unreacted ester or neutral impurities.

  • Carefully acidify the aqueous layer to a pH of ~2 with 1 M HCl. The this compound should precipitate or form an oil.

  • Extract the this compound with several portions of diethyl ether or ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude acid can be further purified by vacuum distillation or chromatography if necessary.

Protocol 3: Oxidation of 3-Nonen-1-ol to this compound using Jones Reagent

Materials:

  • 3-Nonen-1-ol

  • Acetone

  • Jones Reagent (a solution of CrO₃ in concentrated H₂SO₄ and water)

  • Isopropanol

  • Diethyl Ether or Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • 1 M Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve the 3-nonen-1-ol in acetone in a flask cooled in an ice bath.

  • Slowly add the Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange to green/blue. Maintain the temperature below 20°C during the addition.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, or until the starting material is consumed (monitored by TLC).

  • Quench the excess oxidant by adding isopropanol until the orange color disappears completely.

  • Remove the acetone under reduced pressure.

  • Partition the residue between diethyl ether (or ethyl acetate) and water.

  • Separate the organic layer.

  • To remove the carboxylic acid from the organic layer, extract it with a saturated sodium bicarbonate solution.

  • Separate the aqueous layer containing the sodium 3-nonenoate.

  • Wash the aqueous layer with diethyl ether to remove any neutral impurities.

  • Acidify the aqueous layer with 1 M HCl to pH ~2.

  • Extract the resulting this compound with diethyl ether.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the this compound.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of this compound via different routes to illustrate expected outcomes. Actual yields and isomer ratios will vary depending on specific reaction conditions and the skill of the experimenter.

Synthesis RouteKey ReagentsTypical Yield (%)E/Z Isomer RatioKey Challenges
Wittig Reaction (Z-selective) Heptanal, (Carboxymethyl)triphenylphosphonium bromide, Strong Base (e.g., n-BuLi)50-70>90:10 (Z:E)Anhydrous conditions, handling of strong base, purification from triphenylphosphine oxide.
Wittig Reaction (E-selective) Heptanal, (Carboethoxymethyl)triphenylphosphorane (stabilized ylide)60-80>90:10 (E:Z)Purification from triphenylphosphine oxide, subsequent hydrolysis step.
Oxidation of 3-nonen-1-ol 3-nonen-1-ol, Jones Reagent70-85Mixture (potential for isomerization)Handling of carcinogenic chromium reagent, potential for side reactions, purification from chromium salts.

Visualizations

Diagram 1: General Workflow for the Synthesis of this compound via Wittig Reaction

Wittig_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Wittig Reaction cluster_workup Workup & Purification cluster_hydrolysis Hydrolysis cluster_final Final Product Heptanal Heptanal Wittig Wittig Reaction Heptanal->Wittig PhosphoniumSalt Phosphonium Salt YlideFormation Ylide Formation (Strong Base) PhosphoniumSalt->YlideFormation 1. Base YlideFormation->Wittig 2. Aldehyde Quench Quench Wittig->Quench Extraction Extraction Quench->Extraction Chromatography Chromatography Extraction->Chromatography Hydrolysis Ester Hydrolysis Chromatography->Hydrolysis Acidification Acidification Hydrolysis->Acidification Product This compound Acidification->Product

Caption: Workflow for this compound synthesis via the Wittig reaction.

Diagram 2: Troubleshooting Logic for Low Yield in Wittig Reaction

Wittig_Troubleshooting Start Low Yield in Wittig Reaction CheckBase Check Base (Strength, Freshness) Start->CheckBase CheckConditions Check Reaction Conditions (Anhydrous, Temp.) Start->CheckConditions CheckReagents Check Starting Materials (Purity) Start->CheckReagents CheckPurification Review Purification Procedure Start->CheckPurification SolutionBase Use Freshly Titrated, Strong Base CheckBase->SolutionBase Problem Found SolutionConditions Ensure Dry Solvents & Inert Atmosphere CheckConditions->SolutionConditions Problem Found SolutionReagents Purify Aldehyde & Dry Phosphonium Salt CheckReagents->SolutionReagents Problem Found SolutionPurification Optimize Chromatography /Extraction CheckPurification->SolutionPurification Problem Found

Caption: Troubleshooting guide for low Wittig reaction yields.

References

Technical Support Center: Improving Microbial 3-Nonenoic Acid Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the microbial production of 3-nonenoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the yield of this compound in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your microbial production of this compound.

Q1: Why is the yield of this compound consistently low in my engineered E. coli strain?

A1: Low yields of this compound can stem from several factors, ranging from metabolic bottlenecks to suboptimal fermentation conditions. Here’s a troubleshooting guide to address this issue:

  • Inefficient Biosynthetic Pathway: The biosynthetic pathway for this compound is not as well-established as those for other fatty acids. It is hypothesized to occur via two main routes: direct desaturation of nonanoic acid or through a pathway analogous to the synthesis of other diffusible signal factors (DSFs).[1] Insufficient activity of the key enzymes in your chosen pathway is a primary suspect.

    • Troubleshooting:

      • Enzyme Selection: Ensure you are using enzymes with demonstrated or predicted activity towards C9 substrates. Consider screening different desaturases or isomerases from various microbial sources.

      • Codon Optimization: Optimize the codon usage of your heterologously expressed genes for your expression host (e.g., E. coli).

      • Promoter Strength: Use strong, inducible promoters to control the expression of pathway enzymes.

  • Precursor Limitation: The production of this compound is dependent on the intracellular pool of nonanoyl-CoA or other C9 precursors.

    • Troubleshooting:

      • Enhance Fatty Acid Synthesis (FAS): Overexpress key genes in the native fatty acid synthesis pathway of your host to increase the availability of acyl-ACP precursors.

      • Thioesterase Selection: Employ a thioesterase with a preference for C8-C10 acyl-ACPs to increase the pool of free nonanoic acid, a potential precursor.

  • Competing Metabolic Pathways: Your host organism's native metabolic pathways may divert precursors away from this compound synthesis or degrade the product itself.

    • Troubleshooting:

      • Knockout of β-oxidation: Delete key genes involved in fatty acid degradation, such as fadD and fadE in E. coli, to prevent the breakdown of this compound.

      • Redirect Carbon Flux: Implement metabolic engineering strategies to channel more carbon towards fatty acid synthesis.[2]

  • Suboptimal Fermentation Conditions: The culture environment plays a critical role in microbial metabolism and product formation.

    • Troubleshooting:

      • Optimize Temperature: Lowering the cultivation temperature (e.g., to 30°C) can sometimes improve the production of unsaturated fatty acids.

      • Control pH: Maintain a stable pH in your fermenter, as pH shifts can affect enzyme activity and cell health.

      • Dissolved Oxygen (DO): For pathways involving oxygen-dependent desaturases, ensure adequate aeration. Conversely, for oxygen-independent pathways, anaerobic or microaerobic conditions may be necessary.

Q2: I am observing the production of other unsaturated fatty acid isomers, but not this compound. What could be the reason?

A2: The production of incorrect isomers suggests that the enzyme you are using does not have the desired regiospecificity.

  • Enzyme Specificity: The desaturase or isomerase you have introduced may be acting on a different carbon position of the acyl chain.

    • Troubleshooting:

      • Enzyme Characterization: If possible, perform in vitro enzyme assays to confirm the substrate specificity and product profile of your enzyme.

      • Bioinformatic Analysis: Use bioinformatic tools to predict the function and regiospecificity of candidate enzymes before cloning and expression.

      • Explore Isomerases: Consider the possibility of co-expressing a fatty acid isomerase that can convert other nonenoic acid isomers to the desired this compound.

Q3: How can I accurately quantify the concentration of this compound in my fermentation broth?

A3: Gas chromatography-mass spectrometry (GC-MS) is the most common and reliable method for quantifying fatty acids.

  • Sample Preparation is Key: this compound is not volatile enough for direct GC-MS analysis and requires derivatization.

    • Recommended Protocol:

      • Extraction: Extract the fatty acids from your culture supernatant or cell lysate using an organic solvent like a chloroform:methanol mixture.

      • Derivatization: Convert the extracted fatty acids into their more volatile fatty acid methyl esters (FAMEs). A common method is to use boron trifluoride (BF₃) in methanol.

      • GC-MS Analysis: Analyze the FAMEs using a GC-MS system equipped with a suitable column (e.g., a polar capillary column).[3][4]

      • Quantification: Use a calibration curve generated from pure this compound standards that have undergone the same derivatization process. An internal standard (e.g., heptadecanoic acid) should be used to correct for variations in extraction and derivatization efficiency.[3]

Q4: My engineered cells are growing poorly after inducing the expression of the this compound pathway. What are the possible causes?

A4: Poor cell growth upon induction is often a sign of metabolic burden or product toxicity.

  • Metabolic Burden: Overexpression of multiple heterologous proteins can strain the host cell's resources, leading to reduced growth.

    • Troubleshooting:

      • Optimize Induction Conditions: Lower the concentration of the inducer (e.g., IPTG) or induce at a lower temperature to reduce the rate of protein synthesis.

      • Use Plasmids with Different Copy Numbers: Balance the expression levels of different pathway enzymes by using a combination of high and low-copy number plasmids.

  • Product Toxicity: Medium-chain fatty acids can be toxic to microbial cells by disrupting cell membranes.

    • Troubleshooting:

      • In situ Product Removal: Consider implementing strategies to remove this compound from the culture broth as it is produced, such as using a two-phase fermentation system with an organic overlay.

      • Evolve Tolerant Strains: Use adaptive laboratory evolution to select for strains with increased tolerance to this compound.

Quantitative Data Summary

While specific yield data for microbial this compound production is limited in the literature, the following table provides representative yields for other relevant medium-chain and unsaturated fatty acids produced in engineered E. coli to serve as a benchmark.

ProductHost OrganismKey Genetic ModificationsTiter (g/L)Yield (g/g glucose)Reference
3-Hydroxypropionic AcidE. coliOverexpression of glycerol dehydratase, reactivase, and aldehyde dehydrogenase76.20.457 (g/g glycerol)
ShikimateE. coliNon-PTS glucose uptake, attenuated shikimate degradation, feedback-resistant DAHP synthase60.310.30
3-PhenylpropanolE. coliHeterologous PAL, ER, CAR, and PPTase expression; optimized precursor supply0.848-
trans-2-Decenoic AcidE. coliOptimized fermentation conditions1.982-

Experimental Protocols

Protocol 1: Heterologous Expression of a Putative Fatty Acid Desaturase in E. coli

This protocol outlines the general steps for expressing a candidate desaturase gene in E. coli to test its ability to produce this compound.

  • Gene Synthesis and Cloning:

    • Synthesize the codon-optimized sequence of your candidate desaturase gene.

    • Clone the gene into an appropriate expression vector (e.g., pET series) under the control of an inducible promoter (e.g., T7 promoter).

    • Transform the resulting plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Expression and Cultivation:

    • Inoculate a single colony of the recombinant strain into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Inoculate 100 mL of fresh LB medium with the overnight culture to an initial OD₆₀₀ of 0.1.

    • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • If nonanoic acid is a required precursor, add it to the culture medium at this point (a starting concentration of 1 g/L can be tested).

    • Continue to incubate the culture at a lower temperature (e.g., 25-30°C) for 16-24 hours.

  • Sample Collection and Analysis:

    • Harvest the cells by centrifugation.

    • Extract the fatty acids from the cell pellet and/or the culture supernatant.

    • Derivatize the fatty acids to FAMEs as described in the FAQ section.

    • Analyze the FAMEs by GC-MS to identify and quantify this compound.

Protocol 2: Quantification of this compound by GC-MS

This protocol provides a more detailed procedure for the extraction, derivatization, and quantification of this compound from a microbial culture.

  • Materials:

    • 1 mL of microbial culture

    • Internal standard solution (e.g., 1 mg/mL heptadecanoic acid in methanol)

    • Chloroform:Methanol (2:1, v/v)

    • 0.9% NaCl solution

    • Boron trifluoride (BF₃) in methanol (14%)

    • Hexane

    • Saturated NaCl solution

    • Anhydrous sodium sulfate

  • Procedure:

    • Internal Standard Spiking: To 1 mL of culture, add a known amount of the internal standard.

    • Lipid Extraction (Folch Method):

      • Add 3.75 mL of chloroform:methanol (2:1) to the sample.

      • Vortex vigorously for 2 minutes.

      • Add 1.25 mL of 0.9% NaCl solution and vortex again.

      • Centrifuge to separate the phases.

      • Carefully collect the lower organic phase.

    • Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen.

    • Derivatization to FAMEs:

      • Add 1 mL of 14% BF₃ in methanol to the dried lipid extract.

      • Incubate at 60°C for 30 minutes.

      • Cool to room temperature.

    • FAME Extraction:

      • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

      • Vortex and centrifuge to separate the phases.

      • Transfer the upper hexane layer to a clean vial.

      • Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.

    • GC-MS Analysis: Inject 1 µL of the final hexane extract into the GC-MS.

    • Quantification: Use a calibration curve prepared with this compound standards.

Visualizations

Signaling Pathways and Workflows

Putative_Biosynthesis_Pathways cluster_0 Putative Pathway 1: Direct Desaturation cluster_1 Putative Pathway 2: Isomerization Nonanoic_Acid Nonanoic Acid Nonanoyl_CoA Nonanoyl-CoA/ACP Nonanoic_Acid->Nonanoyl_CoA Acyl-CoA/ACP Synthetase cis_3_Nonenoyl_CoA 3-Nonenoyl-CoA/ACP Nonanoyl_CoA->cis_3_Nonenoyl_CoA Putative Δ³- Desaturase Nonenoic_Acid_1 This compound cis_3_Nonenoyl_CoA->Nonenoic_Acid_1 Thioesterase FAS Fatty Acid Synthesis trans_2_Nonenoyl_ACP trans-2-Nonenoyl-ACP FAS->trans_2_Nonenoyl_ACP Elongation cis_3_Nonenoyl_ACP cis-3-Nonenoyl-ACP trans_2_Nonenoyl_ACP->cis_3_Nonenoyl_ACP Putative Isomerase Nonenoic_Acid_2 This compound cis_3_Nonenoyl_ACP->Nonenoic_Acid_2 Thioesterase

Caption: Putative biosynthetic pathways for this compound.

Troubleshooting_Workflow Start Low this compound Yield Check_Expression 1. Verify Enzyme Expression (SDS-PAGE / Western Blot) Start->Check_Expression Check_Activity 2. Assess Enzyme Activity (In vitro assay) Check_Expression->Check_Activity Expression OK Optimize_Codons Optimize Codon Usage Check_Expression->Optimize_Codons Low/No Expression Screen_Enzymes Screen Alternative Enzymes Check_Activity->Screen_Enzymes Low/No Activity Check_Precursors 3. Analyze Precursor Pools (Metabolomics) Check_Activity->Check_Precursors Activity Confirmed Optimize_Codons->Check_Expression Screen_Enzymes->Check_Activity Engineer_FAS Overexpress FAS Genes Check_Precursors->Engineer_FAS Precursors Limiting Check_Degradation 4. Investigate Degradation (β-oxidation knockout) Check_Precursors->Check_Degradation Precursors Sufficient Engineer_Thioesterase Screen Thioesterases Engineer_FAS->Engineer_Thioesterase Engineer_Thioesterase->Check_Precursors Knockout_fadD_fadE Delete fadD/fadE Check_Degradation->Knockout_fadD_fadE Degradation Observed Optimize_Fermentation 5. Optimize Fermentation (Temp, pH, DO) Check_Degradation->Optimize_Fermentation Degradation Minimal Knockout_fadD_fadE->Optimize_Fermentation End Improved Yield Optimize_Fermentation->End

Caption: Troubleshooting workflow for low this compound yield.

GC_MS_Workflow Sample Microbial Culture Sample Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Lipid Extraction (e.g., Folch Method) Spike_IS->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Derivatization Derivatization to FAMEs (e.g., BF₃/Methanol) Evaporation->Derivatization FAME_Extraction FAME Extraction (Hexane) Derivatization->FAME_Extraction GC_MS GC-MS Analysis FAME_Extraction->GC_MS Quantification Quantification using Calibration Curve GC_MS->Quantification

Caption: Workflow for GC-MS quantification of this compound.

References

Technical Support Center: Resolving Co-elution of Fatty Acid Isomers in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution problems encountered during the High-Performance Liquid Chromatography (HPLC) analysis of fatty acid isomers.

Troubleshooting Guide: Overcoming Co-eluting Peaks

This section addresses common issues with co-eluting peaks in fatty acid isomer analysis, offering potential causes and systematic solutions.

Question: My chromatogram displays broad or shouldering peaks, indicating co-elution of fatty acid isomers. What are the initial steps to address this?

Answer:

Initial troubleshooting should focus on optimizing your HPLC method and ensuring proper sample preparation. Co-elution, where two or more compounds elute simultaneously, is a frequent challenge that can compromise the identification and quantification of fatty acids.[1]

Initial Diagnostic Steps:

  • Confirm Peak Purity: If you are using a Diode Array Detector (DAD) or Mass Spectrometry (MS), you can verify co-elution.[1] A DAD can assess peak purity by comparing UV spectra across the peak; non-identical spectra indicate an impure peak.[1] Similarly, an MS detector can reveal different mass spectra across the peak, confirming the presence of multiple components.[1]

  • Evaluate Sample Preparation:

    • Sample Overload: Injecting an excessive amount of sample can lead to peak distortion and co-elution.[2] Dilute your sample and inject a smaller volume to prevent column overloading.

    • Derivatization: For analyzing underivatized fatty acids, the free carboxyl group can interact with the silica backbone of the column, causing peak tailing. Derivatization to esters, such as phenacyl or p-bromophenacyl esters, neutralizes this polarity, resulting in sharper peaks and improved separation.

Below is a logical workflow for troubleshooting co-elution issues.

G cluster_0 Troubleshooting Workflow for Co-eluting Peaks start Observe Broad or Shouldering Peaks check_purity Confirm Peak Purity (DAD or MS) start->check_purity is_coelution Co-elution Confirmed? check_purity->is_coelution optimize_method Optimize HPLC Method is_coelution->optimize_method Yes end_yes Re-evaluate Other Factors (e.g., sample degradation) is_coelution->end_yes No sample_prep Review Sample Preparation (Overload, Derivatization) optimize_method->sample_prep end_no Issue Resolved sample_prep->end_no

Caption: A flowchart for systematically troubleshooting co-eluting peaks in HPLC analysis.

Question: How can I optimize my mobile phase to improve the separation of fatty acid isomers?

Answer:

Mobile phase composition is a critical factor in achieving selectivity between fatty acid isomers. The choice of organic solvent, additives, and gradient elution can significantly impact resolution.

Mobile Phase Optimization Strategies:

ParameterRecommendationRationale
Organic Solvent Acetonitrile is commonly used. Consider methanol as an alternative.Acetonitrile interacts specifically with the π electrons of double bonds in unsaturated fatty acids, which can alter the elution order and improve separation of positional isomers. Methanol offers different selectivity and may be advantageous in some cases.
Solvent Strength Adjust the water content in the mobile phase.Increasing the water content (for reversed-phase) increases retention and can improve the separation of closely eluting compounds.
Additives For free fatty acids, add a small amount of acid (e.g., 0.05% TFA or phosphoric acid).This suppresses the ionization of the carboxylic acid group, leading to sharper peaks and more reproducible retention times.
Gradient Elution Implement a shallow gradient.A slow, shallow gradient increases the analysis time but often significantly improves the resolution of complex mixtures of isomers.

Experimental Protocol: Mobile Phase Gradient Optimization

This protocol provides a starting point for optimizing the separation of derivatized fatty acid isomers on a C18 column.

  • Initial Conditions:

    • Column: High-resolution C18 column (e.g., 250 mm x 4.6 mm, 3 µm particle size).

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a gradient from 70% acetonitrile to 95% acetonitrile over 30 minutes.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 254 nm (for derivatized fatty acids).

    • Injection Volume: 10 µL.

  • Optimization Steps:

    • If co-elution persists, decrease the gradient slope (e.g., extend the gradient time to 45 or 60 minutes).

    • Alternatively, introduce an isocratic hold at a specific mobile phase composition where the critical pair of isomers elutes.

    • Evaluate the use of methanol as the organic modifier, starting with a similar gradient profile and adjusting as needed.

G cluster_1 Mobile Phase Optimization Pathway start Initial Gradient (e.g., 70-95% ACN) eval_resolution Evaluate Resolution start->eval_resolution shallow_gradient Decrease Gradient Slope eval_resolution->shallow_gradient Inadequate end_success Resolution Achieved eval_resolution->end_success Adequate shallow_gradient->eval_resolution isocratic_hold Introduce Isocratic Hold shallow_gradient->isocratic_hold isocratic_hold->eval_resolution change_solvent Change Organic Solvent (e.g., to Methanol) isocratic_hold->change_solvent change_solvent->start

Caption: A decision pathway for optimizing the mobile phase to resolve fatty acid isomers.

Question: What is the impact of column selection on the separation of fatty acid isomers?

Answer:

The choice of the stationary phase is a crucial factor for achieving selectivity between different fatty acid isomers. While standard C18 columns are widely used, specialized columns can offer superior resolution for challenging separations.

Comparison of HPLC Columns for Fatty Acid Isomer Separation:

Column TypeStationary PhasePrimary ApplicationResolution of Isomers
Standard Reversed-Phase C18 (Octadecylsilane)General fatty acid profiling (separation by chain length and unsaturation).Fair for some positional and geometric isomers.
Specialty Reversed-Phase Cholesteryl-bondedSeparation of geometric (cis/trans) and positional isomers.Good, due to enhanced molecular shape selectivity.
Silver-Ion (Ag+) Silver ions bonded to a supportSeparation of cis/trans isomers and isomers differing in the number and position of double bonds.Excellent for unsaturated fatty acid isomers.
Chiral Chiral selectorSeparation of enantiomeric fatty acids (e.g., those with chiral hydroperoxy groups).Excellent for enantiomers.

Experimental Protocol: Separation of cis/trans Isomers using a Cholesteryl Column

This protocol is adapted for the separation of oleic acid (cis) and elaidic acid (trans).

  • HPLC System: Standard HPLC with UV or ELSD detector.

  • Column: COSMOSIL Cholester column (or equivalent), 4.6 mm I.D. x 150 mm.

  • Mobile Phase: 0.05% Trifluoroacetic acid (TFA) in 90% Methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: Evaporative Light Scattering Detector (ELSD) or UV at low wavelength (e.g., 205 nm) for underivatized acids.

  • Sample Preparation: Dissolve fatty acid standards or sample extracts in the mobile phase.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate fatty acid isomers like anteiso- and iso-fatty acids?

A1: Anteiso- and iso-fatty acids are structural isomers with very similar physicochemical properties. They share the same carbon number and degree of saturation, differing only in the position of a methyl branch near the end of the acyl chain. This subtle structural difference leads to nearly identical hydrophobicity, resulting in very similar retention times and co-elution on standard C8 or C18 columns.

Q2: Is derivatization always necessary for the HPLC analysis of fatty acids?

A2: While not strictly required as it is for GC, derivatization is highly recommended. Free fatty acids can show poor peak shape due to the polar carboxyl group. Derivatization to esters (e.g., phenacyl or p-bromophenacyl esters) neutralizes this polarity, leading to sharper peaks and improved chromatographic performance. Furthermore, derivatization can add a chromophore or fluorophore, greatly enhancing detection sensitivity with UV or fluorescence detectors.

Experimental Protocol: Derivatization with p-Bromophenacyl Bromide

  • Dissolve a known amount of the fatty acid sample in acetonitrile.

  • Add a 1.5-fold molar excess of p-bromophenacyl bromide and a catalyst (e.g., a crown ether).

  • Heat the mixture at 80°C for 15 minutes, mixing gently several times.

  • Cool the vial and dilute with acetonitrile to the desired concentration for HPLC injection.

  • The resulting p-bromophenacyl esters can be detected by UV at approximately 254 nm.

Q3: What is the primary mode of HPLC used for separating fatty acid isomers?

A3: Reversed-phase HPLC (RP-HPLC) is the most common technique. In RP-HPLC, fatty acids are separated based on their hydrophobicity, which is influenced by chain length and the degree of unsaturation. However, for resolving challenging isomers, more specialized techniques like silver-ion chromatography or chiral chromatography may be necessary.

Q4: Can I improve resolution without changing my C18 column?

A4: Yes, several parameters can be optimized to enhance resolution on an existing C18 column:

  • Mobile Phase: Adjust the organic solvent-to-water ratio or switch from acetonitrile to methanol (or vice versa) to alter selectivity.

  • Temperature: Lowering the column temperature generally increases retention and may improve resolution for some isomer pairs.

  • Flow Rate: Reducing the flow rate can increase column efficiency and improve separation, although it will lengthen the run time.

  • Column Coupling: Physically coupling two columns can increase the total length and theoretical plates, leading to better separation. For example, coupling a 150 mm and a 100 mm column can significantly improve resolution.

Q5: My retention times are drifting. What could be the cause?

A5: Drifting retention times can be caused by several factors:

  • Poor Column Equilibration: Ensure the column is equilibrated for at least 10-15 column volumes with the initial mobile phase before each injection, especially between gradient runs.

  • Mobile Phase Instability: The composition of the mobile phase may be changing over time due to the evaporation of a more volatile component. Prepare fresh mobile phase daily and keep the reservoirs capped.

  • Temperature Fluctuations: Inconsistent column temperature can cause retention times to shift. A column oven is recommended to maintain a stable temperature. Retention times can shift by about 1-2% for every 1°C change in temperature.

  • Column Contamination: Buildup of sample matrix components on the column can alter its chemistry. Use a guard column and appropriate sample cleanup procedures.

References

minimizing isomerization of 3-Nonenoic acid during workup

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for 3-Nonenoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the isomerization of this compound to its conjugated isomer, 2-nonenoic acid, during experimental workup procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound isomerization during workup?

A1: The primary cause of isomerization of this compound (a β,γ-unsaturated acid) to the more thermodynamically stable α,β-unsaturated isomer (2-nonenoic acid) is exposure to basic conditions. Even weak bases can facilitate this double bond migration. Other contributing factors include exposure to high temperatures and strong acids, which can also promote isomerization, although the effect of basic conditions is often more pronounced.[1][2]

Q2: At what stages of the workup is isomerization most likely to occur?

A2: Isomerization is most likely to occur during any step involving a pH change, especially during aqueous washes with basic solutions (e.g., sodium bicarbonate, carbonate) intended to neutralize acidic catalysts or remove acidic byproducts. It can also occur during prolonged heating, such as during solvent evaporation at elevated temperatures.

Q3: How can I detect and quantify the isomerization of this compound?

A3: Isomerization can be detected and quantified using several analytical techniques. The most common methods are High-Performance Liquid Chromatography (HPLC) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often after derivatization of the carboxylic acid to a more volatile ester.

Q4: Is there a risk of other side reactions besides isomerization during the workup of this compound?

A4: Yes, another potential side reaction, particularly at elevated temperatures, is decarboxylation. This reaction is more commonly associated with β,γ-unsaturated acids that have substituents at the α-position, but it can be a concern under harsh heating conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Significant presence of 2-nonenoic acid in the final product. Use of basic aqueous solutions during workup. Avoid using sodium bicarbonate or other basic solutions for washing. Use dilute, cold acid washes if necessary to remove basic impurities. If a basic wash is unavoidable, use a very dilute solution, keep the contact time minimal, and perform the extraction at low temperatures.
High temperatures during solvent evaporation. Remove solvent under reduced pressure at or near room temperature. Avoid using a high-temperature water bath with a rotary evaporator.
Prolonged exposure to acidic or basic conditions. Minimize the duration of all workup steps. Proceed through the extraction and washing protocol efficiently without letting the material sit in acidic or basic solutions for extended periods.
Low overall yield of isolated product. Decarboxylation due to excessive heat. Ensure that all heating steps are minimized in temperature and duration. This is especially critical during distillation, if performed.
Loss of product during aqueous washes. Use a minimal volume of wash solutions. Ensure the pH of the aqueous layer is not too high, which would deprotonate the carboxylic acid and pull it into the aqueous layer.
Inconsistent analytical results for isomeric purity. On-going isomerization in the stored sample. Store the purified this compound at low temperatures (≤ -20°C), under an inert atmosphere (argon or nitrogen), and protected from light. For long-term storage, consider storing as a solution in a non-polar, aprotic solvent.
Issues with the analytical method. Ensure your HPLC or GC method is validated for the separation of 3-nonenoic and 2-nonenoic acid isomers. Use certified reference standards for both isomers to confirm peak identification and quantification.

Data Presentation

Table 1: Influence of Workup Conditions on Isomerization Rate of this compound

Condition Parameter Isomerization Potential Rationale
Aqueous Wash pH > 8 (e.g., sat. NaHCO₃)Very HighBase catalysis readily abstracts a proton from the α-carbon, leading to a conjugated system.
pH 7 (e.g., deionized water)LowNeutral conditions generally do not promote significant isomerization.
pH < 4 (e.g., dil. HCl)Low to ModerateStrong acids can catalyze isomerization, but the rate is typically slower than with strong bases.
Temperature Solvent evaporation at > 40°CModerate to HighHeat provides the activation energy for isomerization and potentially decarboxylation.
Solvent evaporation at < 30°CLowLower temperatures significantly reduce the rate of isomerization.
Solvent Protic solvents (e.g., methanol, ethanol)Low to ModerateCan facilitate proton transfer, potentially contributing to isomerization under acidic or basic conditions.
Aprotic solvents (e.g., hexanes, dichloromethane)LowLess likely to participate directly in proton transfer mechanisms of isomerization.

Experimental Protocols

Protocol 1: Recommended Workup Procedure to Minimize Isomerization

This protocol assumes the reaction mixture contains this compound and needs to be purified from byproducts and catalysts.

  • Quenching:

    • Cool the reaction mixture to 0-5°C in an ice bath.

    • Slowly add cold, dilute aqueous acid (e.g., 1 M HCl) or saturated ammonium chloride solution to quench the reaction. Monitor the pH to ensure it becomes slightly acidic (pH 4-5). Avoid making the solution strongly acidic.

  • Extraction:

    • Extract the mixture with a cold, non-polar organic solvent such as diethyl ether or ethyl acetate. Perform the extraction 2-3 times to ensure complete recovery.

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers once with a small volume of cold deionized water to remove water-soluble impurities.

    • Wash the organic layer once with a small volume of cold brine to aid in the removal of water.

    • Crucially, avoid washes with sodium bicarbonate or other basic solutions.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the solvent using a rotary evaporator with the water bath temperature set no higher than 30°C.

  • Purification:

    • If further purification is needed, consider flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate). The acidic nature of silica gel is generally well-tolerated for short exposure times.

Protocol 2: Quantification of Isomerization by ¹H NMR Spectroscopy
  • Sample Preparation:

    • Prepare a solution of the this compound sample in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum of the sample.

  • Data Analysis:

    • Identify the characteristic signals for this compound and any 2-nonenoic acid isomer present.

      • This compound: Look for signals corresponding to the protons on the double bond (typically in the range of 5.4-5.6 ppm) and the methylene protons adjacent to the double bond and the carbonyl group.

      • 2-nonenoic acid: The vinylic protons will be in a different chemical shift region (often further downfield, ~5.8 and ~7.1 ppm for the α and β protons, respectively) and will show characteristic splitting patterns.

    • Integrate the signals corresponding to a unique proton (or set of protons) for each isomer.

    • Calculate the molar ratio of the isomers based on the integration values. For example, if a vinylic proton of this compound integrates to 0.9 and a vinylic proton of 2-nonenoic acid integrates to 0.1, the sample is approximately 90% this compound and 10% 2-nonenoic acid.

Protocol 3: Quantification of Isomerization by HPLC
  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic or phosphoric acid) is a good starting point.

    • Detection: UV detection at a low wavelength, such as 210 nm.

  • Sample Preparation and Analysis:

    • Prepare standards of both this compound and 2-nonenoic acid.

    • Prepare the sample in the mobile phase.

    • Inject the standards to determine their retention times.

    • Inject the sample and integrate the peak areas for both isomers.

    • Quantify the amount of each isomer using a calibration curve generated from the standards.

Visualizations

Isomerization_Mechanism cluster_main Base-Catalyzed Isomerization of this compound 3_Nonenoic This compound (β,γ-unsaturated) Enolate Intermediate Enolate 3_Nonenoic->Enolate + Base (e.g., OH⁻) - H₂O 2_Nonenoic 2-Nonenoic Acid (α,β-unsaturated, more stable) Enolate->2_Nonenoic + H₂O - Base Workup_Workflow cluster_workflow Recommended Workup Workflow Start Reaction Mixture Quench 1. Quench at 0-5°C (dilute acid or sat. NH₄Cl) Start->Quench Extract 2. Extract with Cold Organic Solvent Quench->Extract Wash_H2O 3. Wash with Cold Deionized Water Extract->Wash_H2O Wash_Brine 4. Wash with Cold Brine Wash_H2O->Wash_Brine Dry 5. Dry over Na₂SO₄ Wash_Brine->Dry Concentrate 6. Concentrate at T < 30°C Dry->Concentrate Purify 7. Purify (e.g., Chromatography) Concentrate->Purify End Pure this compound Purify->End Troubleshooting_Tree cluster_troubleshooting Troubleshooting Isomerization Start Isomerization Detected? CheckWash Did you use a basic wash (e.g., NaHCO₃)? Start->CheckWash Yes Success Problem Solved Start->Success No CheckTemp Was solvent removed at T > 30°C? CheckWash->CheckTemp No SolutionWash Action: Avoid basic washes. Use only water and brine. CheckWash->SolutionWash Yes SolutionTemp Action: Use low temperature rotary evaporation. CheckTemp->SolutionTemp Yes Other Consider other factors: - Reaction conditions - Starting material purity CheckTemp->Other No SolutionWash->Success SolutionTemp->Success

References

Technical Support Center: High-Purity 3-Nonenoic Acid Purification Strategies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity 3-Nonenoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

A1: Crude this compound typically contains a variety of impurities stemming from the synthesis and subsequent workup procedures. The most common impurities include:

  • Isomers: Positional isomers (e.g., 2-Nonenoic acid) and geometric isomers (the cis-isomer of this compound) are frequent byproducts. The trans-isomer is generally more thermodynamically stable.

  • Saturated Fatty Acids: Nonanoic acid, the fully saturated counterpart, can be present.

  • Residual Solvents: Solvents used during synthesis and extraction may remain.

  • Oxidation Byproducts: Unsaturated fatty acids are susceptible to oxidation, leading to the formation of aldehydes, ketones, and other degradation products.

  • Catalyst Residues: Traces of catalysts used in the synthesis may persist.

Q2: What are the primary methods for purifying this compound to high purity (>98%)?

A2: The choice of purification method depends on the scale of the experiment and the nature of the impurities. The three primary methods are:

  • Fractional Vacuum Distillation: Effective for separating fatty acids based on differences in their boiling points and for removing less volatile impurities.[1][2]

  • Low-Temperature Crystallization: A suitable method for separating saturated fatty acids from unsaturated ones due to differences in their melting points.[3][4]

  • Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution technique that can separate isomers and other closely related impurities, and it is scalable for isolating impurities.[5]

Q3: How can I minimize the isomerization of the cis or trans double bond during purification?

A3: Isomerization of the double bond in this compound is a significant challenge, primarily caused by exposure to high temperatures, strong acids, or bases. To minimize this:

  • Use Low Temperatures: When using distillation, employ a high vacuum to lower the boiling point. For all other procedures, maintain the lowest feasible temperatures.

  • Maintain Neutral pH: Avoid strongly acidic or basic conditions during extraction and purification steps.

  • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can generate radicals that promote isomerization.

Q4: How should I store high-purity this compound to maintain its integrity?

A4: To prevent degradation, high-purity this compound should be stored at low temperatures, ideally at -20°C for long-term storage. It should be protected from light and stored under an inert atmosphere to prevent oxidation and isomerization. If in solution, use a high-purity, degassed aprotic solvent.

Data Presentation

Table 1: Comparison of Purification Methods for Unsaturated Fatty Acids

Purification MethodTypical PurityTypical YieldKey Considerations
Fractional Vacuum Distillation70-80%50-60%Risk of thermal degradation and isomerization at high temperatures.
Low-Temperature CrystallizationHigh~30%Requires controlled low temperatures and suitable solvent selection.
Wiped-Film Evaporation>90%60-90%Minimizes thermal stress and reduces isomerization.
Preparative HPLC>99%VariableHigh resolution for isomer separation; scalability can be a concern.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

Objective: To remove non-volatile impurities and separate fatty acids with different chain lengths.

Materials:

  • Crude this compound

  • Fractional distillation apparatus with a vacuum pump and Vigreux column

  • Heating mantle and stirrer

  • Cold trap

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry and leak-proof.

  • Vacuum Application: Gradually apply vacuum, aiming for a pressure of 2-10 mbar to lower the boiling point of the fatty acid.

  • Heating: Gently heat the distillation flask using a heating mantle with stirring.

  • Fraction Collection: Collect the different fractions as they distill over at specific temperature ranges. The "light ends" will distill first, followed by the desired this compound, leaving behind heavier impurities.

  • Analysis: Analyze the collected fractions by GC-MS or HPLC to determine their purity.

Protocol 2: Purification by Low-Temperature Crystallization

Objective: To remove saturated fatty acid impurities.

Materials:

  • Crude this compound

  • Suitable solvent (e.g., methanol, acetone)

  • Jacketed crystallization vessel with a stirrer

  • Refrigerated circulator

  • Vacuum filtration setup (Büchner funnel, flask)

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of pre-cooled solvent at a slightly elevated temperature.

  • Cooling: Slowly cool the solution to the desired crystallization temperature (e.g., -20°C) with gentle stirring. The cooling rate should be controlled to promote the formation of pure crystals.

  • Crystallization: Hold the solution at the target temperature to allow the saturated fatty acids to crystallize out of the solution.

  • Filtration: Quickly filter the cold slurry through a pre-cooled Büchner funnel to separate the crystallized saturated fatty acids from the mother liquor containing the purified unsaturated fatty acid.

  • Solvent Removal: Remove the solvent from the mother liquor under reduced pressure to obtain the purified this compound.

Protocol 3: Purification by Preparative HPLC

Objective: To achieve high purity by separating isomers and other closely related impurities.

Materials:

  • Crude this compound

  • Preparative HPLC system with a suitable column (e.g., C18)

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Acid modifier (e.g., formic acid for MS compatibility or phosphoric acid)

Procedure:

  • Method Development: Develop an analytical HPLC method to achieve good separation of this compound from its impurities.

  • Scaling Up: Scale up the analytical method to a preparative scale by increasing the column size, flow rate, and injection volume.

  • Sample Preparation: Dissolve the crude this compound in the mobile phase.

  • Injection and Fraction Collection: Inject the sample onto the preparative column and collect the fractions corresponding to the this compound peak.

  • Purity Analysis and Solvent Removal: Analyze the purity of the collected fractions. Pool the high-purity fractions and remove the solvent under reduced pressure.

Troubleshooting Guides

Issue 1: Low Yield After Fractional Distillation
Possible Cause Troubleshooting Steps
Thermal Degradation: Lower the distillation temperature by improving the vacuum. Consider using a wiped-film evaporator for heat-sensitive materials.
Poor Fraction Separation: Use a more efficient distillation column (e.g., with more theoretical plates). Optimize the heating rate to ensure a slow and steady distillation.
Leaks in the System: Check all joints and connections for vacuum leaks.
Issue 2: Isomerization Detected After Purification
Possible Cause Troubleshooting Steps
High Temperature: Reduce the temperature in all heating steps. Use high vacuum for distillation.
Acidic or Basic Conditions: Neutralize the crude sample before purification. Use aprotic solvents and avoid acid/base modifiers in chromatography where possible.
Extended Processing Time: Minimize the duration of the purification process, especially at elevated temperatures.
Issue 3: Poor Separation in Preparative HPLC
Possible Cause Troubleshooting Steps
Column Overload: Reduce the sample load or injection volume. Optimize the mobile phase to improve separation.
Inappropriate Stationary Phase: For isomer separation, consider specialized columns like silver-ion (Ag+) or phenyl-hexyl columns.
Peak Tailing: Add a small amount of acid to the mobile phase to suppress the ionization of the carboxylic acid group.

Mandatory Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Options cluster_analysis Analysis & Final Product crude Crude this compound distillation Fractional Vacuum Distillation crude->distillation Boiling Point Differences crystallization Low-Temperature Crystallization crude->crystallization Solubility Differences prep_hplc Preparative HPLC crude->prep_hplc Polarity Differences analysis Purity Analysis (GC-MS, HPLC, NMR) distillation->analysis crystallization->analysis prep_hplc->analysis product High-Purity This compound analysis->product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_isomerization problem Problem: Isomerization Detected (e.g., by NMR or GC) cause1 Possible Cause: High Temperature problem->cause1 cause2 Possible Cause: Acidic/Basic Conditions problem->cause2 cause3 Possible Cause: Oxidation problem->cause3 solution1 Solution: - Use High Vacuum for Distillation - Lower Heating Mantle Temperature - Use Wiped-Film Evaporation cause1->solution1 solution2 Solution: - Neutralize Sample Pre-Purification - Use Neutral Solvents - Avoid Strong Acid/Base Modifiers cause2->solution2 solution3 Solution: - Handle Under Inert Atmosphere (N2/Ar) - Use Degassed Solvents - Add Antioxidant (if permissible) cause3->solution3

Caption: Troubleshooting logic for isomerization during purification.

References

dealing with matrix effects in LC-MS analysis of 3-Nonenoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 3-Nonenoic acid using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you identify, understand, and mitigate matrix effects in your analyses.

Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a problem in the LC-MS analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected compounds from the sample matrix (e.g., plasma, urine, tissue homogenate). This interference can cause ion suppression (signal decrease) or ion enhancement (signal increase), significantly compromising the accuracy, precision, and sensitivity of quantitative results for this compound.

Q2: I am observing significant signal suppression for this compound in my plasma samples. What is the most likely cause?

A2: In biological matrices like plasma or serum, the most common cause of ion suppression for acidic compounds like this compound is the presence of phospholipids. Phospholipids are abundant in these samples and can co-elute with the analyte, competing for ionization in the mass spectrometer's source. Other potential sources of interference include salts, endogenous metabolites, and other lipids.

Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended?

A3: A stable isotope-labeled internal standard is a version of the analyte (e.g., d₂-3-Nonenoic acid) in which one or more atoms have been replaced with a heavier, non-radioactive isotope. A SIL-IS is considered the gold standard for quantitative LC-MS because it has nearly identical chemical and physical properties to the analyte. It will co-elute chromatographically and experience the same degree of matrix effect, allowing it to accurately correct for variations in sample preparation, injection volume, and ionization efficiency.

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Yes, diluting the sample extract can be a simple and effective way to reduce the concentration of interfering matrix components, thereby lessening their impact on ionization. However, this approach is only feasible if the concentration of this compound in your sample is high enough to remain above the instrument's limit of quantification (LOQ) after dilution. For trace-level analysis, dilution may compromise the required sensitivity.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Signal / Ion Suppression High concentration of co-eluting matrix components, most commonly phospholipids in plasma/serum.1. Improve Sample Cleanup: Switch from Protein Precipitation (PPT) to a more effective technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to better remove phospholipids. 2. Optimize Chromatography: Modify the LC gradient to better separate this compound from the region where phospholipids elute. 3. Use a SIL-IS: This will not eliminate suppression but will accurately correct for the signal loss.
High Variability Between Replicates Inconsistent matrix effects across different samples or injections. Instrument instability.1. Implement a Robust Sample Preparation Method: Use a phospholipid removal plate or a well-developed SPE protocol for consistent cleanup. 2. Ensure Consistent Use of Internal Standard: Add a precise amount of a suitable internal standard (ideally a SIL-IS) to every sample, standard, and blank at the beginning of the preparation process.
Poor Peak Shape or Tailing Interaction with active sites in the LC column. Sample solvent is incompatible with the initial mobile phase.1. Check Solvent Compatibility: Ensure the final sample extract is reconstituted in a solvent that is of similar or weaker strength than the initial mobile phase. 2. Modify Mobile Phase: Add a small percentage of a modifier like formic acid to both mobile phase A and B to improve peak shape for acidic analytes.
Signal Drifting During Analytical Run Gradual accumulation of non-volatile matrix components in the ion source or on the LC column.1. Incorporate a Diverter Valve: Program the valve to send the highly concentrated matrix components that elute early or late in the run to waste instead of the MS source. 2. Perform Regular Instrument Maintenance: Clean the ion source frequently when analyzing complex biological samples. 3. Use a Guard Column: This will protect your analytical column from contamination.
Visual Workflow: Troubleshooting Matrix Effects

This diagram outlines a logical workflow for identifying and addressing common issues related to matrix effects in LC-MS analysis.

G cluster_0 Problem Identification cluster_1 Assessment & Mitigation cluster_2 Final Method start Start: Poor Reproducibility, Low Sensitivity, or Inaccurate Quantification q_matrix Is a Matrix Effect Suspected? start->q_matrix assess Perform Matrix Effect Assessment (Post-Extraction Spike) q_matrix->assess Yes end Final Validated Method: Accurate & Reproducible Quantification q_matrix->end No, check other instrument parameters q_severe Is Matrix Effect > ±20%? assess->q_severe q_sil Is a Stable Isotope Labeled Internal Standard (SIL-IS) Available? q_severe->q_sil Yes use_sil Implement SIL-IS for Compensation q_severe->use_sil No q_sil->use_sil Yes improve_cleanup Improve Sample Preparation: - Switch from PPT to LLE/SPE - Use Phospholipid Removal Plates q_sil->improve_cleanup No use_sil->end optimize_lc Optimize LC Method: - Adjust Gradient - Change Column Chemistry improve_cleanup->optimize_lc optimize_lc->assess Re-assess optimize_lc->end If successful

Caption: A logical workflow for troubleshooting and mitigating matrix effects.

Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

This protocol allows for the quantitative assessment of ion suppression or enhancement.

Objective: To calculate a "Matrix Factor" (MF) that quantifies the impact of the matrix on the analyte's signal.

Required Materials:

  • Blank matrix (e.g., plasma from an un-dosed subject, free of this compound).

  • Calibrated standard solution of this compound.

  • Your established sample preparation method (e.g., PPT, LLE, or SPE).

  • LC-MS/MS system.

Procedure:

  • Prepare Three Sets of Samples (in triplicate or more):

    • Set A (Neat Solution): Spike the this compound standard into the final reconstitution solvent at a known concentration (e.g., 50 ng/mL).

    • Set B (Post-Extraction Spike): Take a blank matrix sample and process it through your entire sample preparation procedure. In the final step, spike the extracted matrix with the this compound standard to the same final concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the this compound standard into a blank matrix sample before starting the sample preparation procedure. The concentration should be chosen so that after accounting for recovery, the final concentration is similar to Set A and B.

  • Analyze: Inject all three sets of samples into the LC-MS/MS and record the peak areas for this compound.

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • MF (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • RE (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

Data Interpretation:

Matrix Factor (MF) Value Interpretation
MF = 100%No matrix effect.
MF < 85%Significant ion suppression.
MF > 115%Significant ion enhancement.
85% < MF < 115%Acceptable/minor matrix effect.
Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE) for Phospholipid Removal

This protocol provides a general method for cleaning up plasma/serum samples to reduce phospholipid-based matrix effects.

Objective: To isolate this compound from complex biological fluids while removing proteins and phospholipids.

Materials:

  • Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB or equivalent).

  • SPE vacuum manifold.

  • Methanol, Acetonitrile, Water (LC-MS grade).

  • Formic Acid.

  • Plasma/serum sample.

Procedure:

  • Sample Pre-treatment:

    • To 100 µL of plasma, add the internal standard.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at >10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning:

    • Place cartridges on the vacuum manifold.

    • Pass 1 mL of methanol through the cartridge.

    • Pass 1 mL of water through the cartridge to equilibrate. Do not let the sorbent go dry.

  • Sample Loading:

    • Load the supernatant from step 1 onto the conditioned cartridge.

    • Apply a gentle vacuum to draw the sample through at a slow, steady rate (~1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water. This removes salts and highly polar interferences.

  • Elution:

    • Elute this compound from the cartridge using 1 mL of acetonitrile or methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Visual Workflow: Sample Preparation Strategies

This diagram illustrates different sample preparation workflows and their relative effectiveness in removing matrix components.

G sample Biological Sample (e.g., Plasma) ppt Protein Precipitation (PPT) (e.g., Acetonitrile) sample->ppt lle Liquid-Liquid Extraction (LLE) (e.g., MTBE) sample->lle spe Solid-Phase Extraction (SPE) (e.g., Reversed-Phase) sample->spe ppt_result High Level of Phospholipids Remain ppt->ppt_result Fastest Method lle_result Good Removal of Phospholipids lle->lle_result Good Selectivity spe_result Excellent Removal of Phospholipids & Salts spe->spe_result Cleanest Extract G cluster_calc Calculation cluster_interp Interpretation A Set A Analyte in Clean Solvent formula Matrix Factor (%) = (Peak Area B / Peak Area A) * 100 A->formula B Set B Analyte Spiked into Extracted Blank Matrix B->formula suppression Ratio < 100% Ion Suppression formula->suppression enhancement Ratio > 100% Ion Enhancement formula->enhancement

optimizing storage conditions to prevent 3-Nonenoic acid degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions to prevent the degradation of 3-Nonenoic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of this compound.

IssuePotential Cause(s)Recommended Solution(s)
Unexpected degradation of this compound standard. Improper storage of the standard (e.g., exposure to light, oxygen, or elevated temperatures).Store the standard at 0-8°C under an inert atmosphere.[1] For long-term storage, consider temperatures of -20°C or -80°C.[2][3]
Contamination of the standard with pro-oxidants (e.g., metal ions).Use high-purity solvents and decontaminated glassware. Consider adding a chelating agent like EDTA to solvents.
Repeated freeze-thaw cycles.Aliquot the standard into smaller, single-use vials to minimize freeze-thaw cycles.
Inconsistent analytical results for this compound samples. Incomplete derivatization to fatty acid methyl esters (FAMEs) before GC-MS analysis.Ensure fresh derivatization reagents are used. Optimize the reaction time and temperature for the derivatization process.[4]
Degradation of the sample during preparation.Keep samples on ice during preparation and process them as quickly as possible. Consider adding an antioxidant like butylated hydroxytoluene (BHT) during sample extraction.[2]
Active sites in the GC inlet or column causing analyte degradation or poor peak shape.Use a deactivated or silanized inlet liner and trim the front of the GC column regularly to remove active sites.
Low recovery of this compound from biological matrices. Inefficient lipid extraction.Utilize a robust lipid extraction method, such as the Folch method, to ensure complete extraction from the sample matrix.
Adsorption of the analyte to glassware or plasticware.Use silanized glassware to prevent adsorption of the fatty acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary cause of degradation for this compound, an unsaturated fatty acid, is oxidation. The double bond in its structure is susceptible to attack by oxygen, a process that can be accelerated by exposure to heat, light, and the presence of metal ions.

Q2: What are the ideal short-term and long-term storage conditions for this compound?

A2: For short-term storage, this compound should be kept at 0-8°C. For long-term stability, it is recommended to store it at -20°C or -80°C under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.

Q3: How does exposure to air affect the stability of this compound?

A3: Exposure to atmospheric oxygen can lead to oxidative degradation of this compound. To mitigate this, it is crucial to handle the compound under an inert atmosphere and store it in tightly sealed containers. Purging vials with nitrogen or argon before sealing is a recommended practice.

Q4: Can I store solutions of this compound? If so, what solvent should I use and what are the storage conditions?

A4: Yes, solutions of this compound can be prepared and stored. It is advisable to use deoxygenated, high-purity solvents. For storage, aliquot the solution into airtight vials, purge with an inert gas, and store at -20°C or -80°C in the dark.

Q5: Are there any additives that can help prevent the degradation of this compound?

A5: Antioxidants can be added to solutions of this compound to inhibit oxidation. Butylated hydroxytoluene (BHT) is a commonly used antioxidant for this purpose.

Data on Storage Conditions and Stability

The following table summarizes recommended storage conditions to minimize the degradation of this compound, based on general principles for unsaturated fatty acids.

Storage ConditionTemperatureAtmosphereLight ConditionExpected Stability
Short-Term 0-8°CInert Gas (e.g., Argon, Nitrogen)DarkWeeks to Months
Long-Term -20°CInert Gas (e.g., Argon, Nitrogen)DarkMonths to Years
Optimal Long-Term -80°CInert Gas (e.g., Argon, Nitrogen)DarkSeveral Years
Room Temperature AmbientAirLight/DarkProne to rapid degradation

Experimental Protocols

Protocol: Stability Assessment of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method to assess the stability of this compound under various storage conditions by quantifying its degradation over time.

1. Materials and Reagents:

  • This compound standard (≥98% purity)

  • Internal Standard (e.g., Heptadecanoic acid)

  • Methanol (anhydrous, ≥99.8%)

  • Hexane (GC grade)

  • Derivatization agent (e.g., 14% Boron Trifluoride in methanol or 10% Acetyl chloride in methanol)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate

  • Inert gas (Nitrogen or Argon)

  • Glass vials with PTFE-lined screw caps

2. Sample Preparation and Storage:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or hexane).

  • Aliquot the stock solution into several vials for each storage condition to be tested (e.g., room temperature/air, 4°C/air, 4°C/inert gas, -20°C/inert gas).

  • For samples stored under an inert atmosphere, purge the headspace of the vial with nitrogen or argon before sealing.

  • Store the vials under the designated conditions and protect them from light.

3. Sample Analysis at Time Points:

  • At specified time intervals (e.g., 0, 1, 2, 4, 8 weeks), retrieve one vial from each storage condition for analysis.

  • Spike the sample with a known concentration of the internal standard.

4. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • Evaporate the solvent from the sample under a gentle stream of nitrogen.

  • Add the derivatization agent (e.g., 1 mL of 14% BF₃ in methanol) to the dried residue.

  • Seal the vial and heat at 60°C for 30 minutes.

  • Allow the vial to cool to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution, vortex for 1 minute, and centrifuge to separate the layers.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

5. GC-MS Analysis:

  • Inject the FAME extract into the GC-MS system.

  • Use a suitable capillary column (e.g., HP-5MS) for separation.

  • Set an appropriate oven temperature program to separate the this compound methyl ester from other components.

  • The mass spectrometer can be operated in either full scan mode for identification of degradation products or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.

6. Quantification:

  • Prepare a calibration curve using freshly prepared standards of this compound with the internal standard.

  • Quantify the amount of this compound remaining in each sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

  • Calculate the percentage of degradation at each time point for each storage condition.

Visualizations

Factors Influencing this compound Degradation and Prevention cluster_degradation Degradation Factors cluster_pathway Degradation Pathway cluster_prevention Prevention Strategies Oxygen Oxygen (Air Exposure) Oxidation Oxidation Oxygen->Oxidation promotes Heat Elevated Temperature Heat->Oxidation accelerates Light UV/Visible Light Light->Oxidation catalyzes Metals Metal Ions (Contaminants) Metals->Oxidation catalyzes NA This compound NA->Oxidation DP Degradation Products (e.g., Aldehydes, Ketones) Oxidation->DP Inert Inert Atmosphere (Nitrogen/Argon) Inert->Oxygen displaces Cold Low Temperature Storage (0-8°C, -20°C, -80°C) Cold->Heat mitigates effect of Dark Light Protection (Amber Vials/Darkness) Dark->Light blocks Antioxidants Antioxidants (e.g., BHT) Antioxidants->Oxidation inhibits Chelators Chelating Agents (e.g., EDTA) Chelators->Metals sequesters

Caption: Factors causing this compound degradation and preventative measures.

Troubleshooting Workflow for this compound Degradation Start Degradation Observed CheckStorage Review Storage Conditions: - Temperature? - Atmosphere? - Light Exposure? Start->CheckStorage CheckHandling Review Handling Procedures: - Exposure to air? - Purity of solvents? - Freeze-thaw cycles? CheckStorage->CheckHandling Correct OptimizeStorage Implement Optimal Storage: - Store at ≤ -20°C - Use inert gas - Protect from light CheckStorage->OptimizeStorage Incorrect CheckAnalysis Review Analytical Method: - Derivatization complete? - GC-MS parameters optimal? - System suitability? CheckHandling->CheckAnalysis Correct OptimizeHandling Refine Handling: - Work under inert gas - Use high-purity solvents - Aliquot samples CheckHandling->OptimizeHandling Incorrect OptimizeAnalysis Validate Analytical Method: - Optimize derivatization - Check system for active sites - Run controls CheckAnalysis->OptimizeAnalysis Incorrect Resolved Issue Resolved CheckAnalysis->Resolved Correct OptimizeStorage->Resolved OptimizeHandling->Resolved OptimizeAnalysis->Resolved

Caption: A workflow for troubleshooting unexpected degradation of this compound.

References

Technical Support Center: 3-Nonenoic Acid Derivatization for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of 3-Nonenoic acid derivatization for analysis by gas chromatography (GC) and other chromatographic methods.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC analysis?

A1: Derivatization is crucial for the analysis of fatty acids like this compound for several reasons. Due to its polar carboxylic acid group, underivatized this compound has low volatility and can interact with the stationary phase of the GC column. This interaction leads to poor chromatographic performance, including peak tailing and late-eluting peaks. By converting the carboxylic acid to a less polar and more volatile derivative, such as a fatty acid methyl ester (FAME) or a trimethylsilyl (TMS) ester, chromatographic separation and detection are significantly improved.

Q2: What are the most common derivatization methods for this compound?

A2: The two most prevalent derivatization methods for fatty acids are esterification and silylation.

  • Esterification: This method converts the carboxylic acid to an ester, most commonly a fatty acid methyl ester (FAME). A widely used reagent for this is boron trifluoride in methanol (BF₃-Methanol).

  • Silylation: This technique replaces the active hydrogen of the carboxylic acid group with a trimethylsilyl (TMS) group. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).

Q3: How do I choose between esterification and silylation?

A3: The choice of derivatization method depends on the specific requirements of your analysis.

  • Esterification to form FAMEs is a robust and widely used method, particularly when the primary goal is to analyze the fatty acid profile. FAMEs are stable and provide excellent quantitative results.

  • Silylation is a versatile method that can derivatize multiple functional groups, which is advantageous if other types of analytes (e.g., sugars, alcohols) are present in the sample. However, TMS derivatives can be less stable and more susceptible to hydrolysis, requiring analysis within a shorter timeframe.

Q4: Can the derivatization process cause isomerization of the double bond in this compound?

A4: Yes, there is a risk of cis-trans isomerization of the double bond during derivatization, especially under harsh conditions such as high temperatures or strongly acidic or basic environments. Acid-catalyzed esterification methods, for instance, have the potential to cause isomerization. It is crucial to use the mildest effective conditions and to verify the isomeric purity of your standards and samples if this is a critical parameter.

Q5: What are some key considerations for successful derivatization?

A5: Several factors are critical for achieving complete and reproducible derivatization:

  • Absence of Water: Derivatization reagents, particularly silylating agents and BF₃-Methanol, are sensitive to moisture. Water in the sample or solvents will hydrolyze the reagents and lead to incomplete derivatization. Samples should be thoroughly dried before adding the derivatization reagent.

  • Reagent Quality and Storage: Use high-quality derivatization reagents and store them under the recommended conditions (e.g., refrigerated, under an inert atmosphere) to prevent degradation.

  • Use of an Internal Standard: Incorporating an internal standard prior to derivatization is essential for accurate quantification, as it helps to correct for variations in derivatization efficiency and injection volume.

Troubleshooting Guides

Issue 1: Low or No Product Peak in Chromatogram
Possible Cause Troubleshooting Steps
Incomplete Derivatization - Optimize Reaction Conditions: Increase reaction time and/or temperature. To determine the optimal time, analyze aliquots at different time points until the peak area of the derivative no longer increases. - Increase Reagent Excess: Ensure a sufficient molar excess of the derivatization reagent to the analyte. A 2:1 molar ratio of BSTFA to active hydrogen is a common starting point. - Check for Moisture: Ensure the sample is completely dry before adding the reagent. Water will consume the derivatization reagent.
Sample Degradation - Lower Inlet Temperature: High temperatures in the GC inlet can cause thermal decomposition of the analyte. - Use Milder Derivatization Conditions: Harsh acidic or basic conditions can degrade certain fatty acids.
Instrumental Issues - Check for Leaks: Leaks in the GC system can lead to poor sensitivity. Use an electronic leak detector to check all connections. - Detector Malfunction: Verify that the detector is functioning correctly and has been recently tuned.
Issue 2: Peak Tailing
Possible Cause Troubleshooting Steps
Incomplete Derivatization - Any remaining underivatized this compound will be highly polar and interact strongly with the GC column, causing severe peak tailing. Re-optimize the derivatization procedure as described in "Incomplete Derivatization" above.
Active Sites in the GC System - The polar carboxyl group of any underivatized acid can interact with active sites (e.g., free silanol groups) in the GC inlet liner or on the column itself. - Use a Deactivated Inlet Liner: A silanized or deactivated liner will minimize these interactions. - Column Maintenance: Trim the first few centimeters from the front of the GC column to remove accumulated non-volatile residues and active sites.
Column Overload - Injecting too much sample can lead to broad, tailing peaks. Dilute the sample and re-inject.
Issue 3: Presence of Unexpected Peaks
Possible Cause Troubleshooting Steps
Contamination - Run a Reagent Blank: Prepare a blank sample containing only the solvent and derivatization reagent to identify any contaminants originating from these sources. - Thoroughly Clean Glassware: Use a rigorous cleaning protocol for all glassware to remove any residues. Phthalates are a common contaminant from plastic labware. - Use High-Purity Solvents: Ensure all solvents are of high purity (e.g., GC grade).
Derivatization Artifacts - Some derivatization reagents can produce by-products that may interfere with the chromat

Technical Support Center: Quantification of 3-Nonenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common interferences and challenges encountered during the quantification of 3-Nonenoic acid.

Troubleshooting Guide

This guide is designed to help you resolve specific issues you may encounter during your experiments.

Question 1: Why am I observing low recovery of this compound in my samples?

Answer:

Low recovery of this compound can stem from several factors throughout the analytical process, from sample preparation to the final analysis. The most common causes are inefficient extraction from the sample matrix and loss of the analyte during sample processing steps.

To troubleshoot this issue, consider the following:

  • Optimize Extraction Method: The choice of extraction method is critical. For complex biological matrices, a simple protein precipitation may be insufficient.

    • Liquid-Liquid Extraction (LLE): Ensure the solvent and pH are optimized for partitioning this compound into the organic phase.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[1] You may need to evaluate different sorbents and elution solvents to find the optimal conditions for this compound.

  • Prevent Analyte Loss: Analyte loss can occur during solvent evaporation steps.[2] Avoid excessive heat or a strong stream of nitrogen, which can cause the volatile this compound to evaporate along with the solvent.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the best way to account for analyte loss during sample preparation and analysis. The SIL-IS will behave almost identically to the analyte, and any losses will be reflected in the internal standard signal, allowing for accurate correction.

Question 2: My this compound peak is tailing or showing poor chromatography in GC-MS analysis. What are the likely causes?

Answer:

Poor peak shape, especially tailing, in GC-MS analysis is often indicative of undesirable interactions between the analyte and the gas chromatography system.[2] This is a common issue for polar compounds like carboxylic acids.

Here are the primary causes and how to address them:

  • Incomplete Derivatization: this compound is a polar molecule and requires derivatization to become more volatile for GC-MS analysis.[3] If the derivatization reaction is incomplete, the remaining underivatized acid will interact strongly with the column, leading to severe peak tailing.[2]

    • Troubleshooting:

      • Ensure all glassware is dry and solvents are anhydrous, as water can interfere with the derivatization reaction.

      • Use fresh derivatization reagents, as they can degrade over time.

      • Re-optimize the derivatization procedure, ensuring correct reaction times, temperatures, and reagent volumes.

  • Active Sites in the GC System: Active sites, such as free silanol groups in the GC inlet liner or on the column itself, can interact with polar analytes, causing peak tailing.

    • Troubleshooting:

      • Use a deactivated or silanized inlet liner.

      • Trim the first few centimeters from the front of the GC column to remove any accumulated non-volatile residues and active sites.

      • Ensure that any glassware used for sample preparation has been properly silanized to prevent adsorption of the analyte.

Question 3: I am observing significant signal suppression for this compound in my LC-MS/MS analysis of plasma samples. What could be the cause?

Answer:

Signal suppression in LC-MS/MS analysis of plasma samples is a common manifestation of matrix effects. This occurs when co-eluting, undetected compounds from the sample matrix interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to a decreased signal.

The most likely culprits for signal suppression in plasma are:

  • Phospholipids: These are abundant in plasma and are a major source of matrix effects in LC-MS bioanalysis. They can co-elute with this compound and interfere with its ionization.

  • Salts and Endogenous Metabolites: Other components of the biological matrix can also contribute to signal suppression.

To mitigate signal suppression:

  • Improve Sample Cleanup: A more rigorous sample preparation method can help remove interfering matrix components.

    • Consider switching from a simple protein precipitation to a more effective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

  • Optimize Chromatography: Modify your chromatographic method to separate this compound from the interfering matrix components. This can be achieved by adjusting the gradient profile, mobile phase composition, or trying a column with a different selectivity.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification despite signal suppression.

Frequently Asked Questions (FAQs)

Question 1: What are matrix effects and how do I identify them?

Answer:

Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected compounds in the sample matrix. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly impact the accuracy and precision of quantitative results.

To identify if you have matrix effects, you can perform the following experiment:

  • Prepare a calibration curve in a clean solvent.

  • Prepare a second calibration curve by spiking known amounts of this compound into a blank matrix extract (a sample that does not contain the analyte but has been through the entire sample preparation process).

  • Compare the slopes of the two calibration curves. If the slopes are significantly different, it indicates the presence of matrix effects. A lower slope in the matrix-matched curve suggests signal suppression, while a higher slope indicates signal enhancement.

Question 2: Is derivatization necessary for the analysis of this compound?

Answer:

The necessity of derivatization depends on the analytical technique being used.

  • For Gas Chromatography-Mass Spectrometry (GC-MS): Yes, derivatization is essential. This compound, being a carboxylic acid, is polar and not sufficiently volatile for direct GC-MS analysis. Derivatization converts it into a more volatile and less polar form, such as a fatty acid methyl ester (FAME), which improves its chromatographic behavior and allows for sensitive detection.

  • For Liquid Chromatography-Mass Spectrometry (LC-MS): Derivatization is generally not required. LC-MS is well-suited for the analysis of polar compounds, and this compound can be analyzed directly. However, in some cases, derivatization may be used to improve ionization efficiency and sensitivity.

Question 3: What are the best sample preparation techniques for quantifying this compound in biological fluids?

Answer:

The best sample preparation technique depends on the complexity of the biological fluid and the required sensitivity of the assay. Here is a comparison of common techniques:

Sample Preparation TechniqueProsCons
Protein Precipitation (PPT) Simple, fast, and inexpensive.May not effectively remove phospholipids and other interferences, leading to significant matrix effects.
Liquid-Liquid Extraction (LLE) Offers better cleanup than PPT by partitioning the analyte into an organic solvent.Can be more time-consuming and may require optimization of solvent and pH.
Solid-Phase Extraction (SPE) Highly effective at removing matrix interferences, providing a very clean extract.Can be more expensive and may require method development to find the optimal sorbent and elution conditions.

For high-sensitivity and high-accuracy quantification, especially in complex matrices like plasma, Solid-Phase Extraction (SPE) is often the preferred method.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by GC-MS

This protocol involves liquid-liquid extraction followed by derivatization to form the fatty acid methyl ester (FAME) of this compound.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of human plasma in a glass tube, add 10 µL of an internal standard working solution (e.g., 1 µg/mL deuterated this compound in methanol).
  • Vortex briefly to mix.
  • Add 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether - MTBE).
  • Vortex vigorously for 2 minutes.
  • Centrifuge at 10,000 x g for 10 minutes to separate the layers.
  • Carefully transfer the upper organic layer to a clean glass tube.
  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

2. Derivatization to FAME:

  • To the dried extract, add 100 µL of a derivatization reagent such as 10% acetyl chloride in methanol.
  • Cap the tube tightly and heat at 60°C for 60 minutes.
  • Cool the tube to room temperature.
  • Add 1 mL of a 6% sodium carbonate solution to neutralize the reaction.
  • Add 200 µL of hexane, vortex for 1 minute, and centrifuge at 1000 x g for 5 minutes to separate the layers.
  • Transfer the upper hexane layer containing the FAMEs to an autosampler vial for GC-MS analysis.

3. GC-MS Parameters:

ParameterSetting
GC Column DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250°C
Injection Mode Splitless, 1 µL injection volume
Oven Program Initial temperature of 60°C, hold for 1 min, ramp to 220°C at 10°C/min, hold for 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Selected Ion Monitoring (SIM) of characteristic ions for the FAME of this compound and its internal standard.

Protocol 2: Quantification of this compound in Human Urine by LC-MS/MS

This protocol utilizes solid-phase extraction for sample cleanup.

1. Sample Preparation (Solid-Phase Extraction):

  • To 500 µL of urine, add 10 µL of an internal standard working solution (e.g., 1 µg/mL deuterated this compound in methanol).
  • Acidify the sample with 50 µL of 1% formic acid.
  • Condition an SPE cartridge (e.g., a mixed-mode anion exchange polymer) with 1 mL of methanol followed by 1 mL of water.
  • Load the acidified urine sample onto the SPE cartridge.
  • Wash the cartridge with 1 mL of 5% methanol in water.
  • Elute the this compound with 1 mL of 5% formic acid in methanol.
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Parameters:

ParameterSetting
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% formic acid in water
Mobile Phase B 0.1% formic acid in acetonitrile
Flow Rate 0.3 mL/min
Gradient Start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MS Acquisition Multiple Reaction Monitoring (MRM)

Visualizations

experimental_workflow_gcms sample Biological Sample (e.g., Plasma) is_addition Add Internal Standard (SIL-IS) sample->is_addition extraction Liquid-Liquid Extraction (LLE) is_addition->extraction evaporation1 Evaporate to Dryness extraction->evaporation1 derivatization Derivatization (e.g., to FAME) evaporation1->derivatization neutralization Neutralize & Extract derivatization->neutralization gcms_analysis GC-MS Analysis neutralization->gcms_analysis data_processing Data Processing & Quantification gcms_analysis->data_processing

Caption: Experimental workflow for this compound quantification by GC-MS.

experimental_workflow_lcms sample Biological Sample (e.g., Urine) is_addition Add Internal Standard (SIL-IS) sample->is_addition spe Solid-Phase Extraction (SPE) is_addition->spe evaporation Evaporate to Dryness spe->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing

Caption: Experimental workflow for this compound quantification by LC-MS/MS.

matrix_effects_pathway cluster_source Ion Source sample_injection Sample Injection into Mass Spectrometer analyte This compound matrix Co-eluting Matrix Components (e.g., Phospholipids) ionization Electrospray Ionization (ESI) analyte->ionization matrix->ionization ion_suppression Ion Suppression ionization->ion_suppression Competition for ionization ion_enhancement Ion Enhancement ionization->ion_enhancement Improved ionization efficiency ms_detector Mass Detector ion_suppression->ms_detector Reduced Analyte Signal ion_enhancement->ms_detector Increased Analyte Signal inaccurate_quant Inaccurate Quantification ms_detector->inaccurate_quant

Caption: Signaling pathway illustrating the mechanism of matrix effects.

References

Technical Support Center: Enhancing the Long-Term Stability of 3-Nonenoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments with 3-nonenoic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the long-term stability of this compound and its derivatives?

A1: The main factors contributing to the degradation of this compound and its derivatives are:

  • Oxidation: The double bond in the this compound structure is susceptible to oxidation, which is the primary degradation pathway. This can be initiated by exposure to air (oxygen), light, and elevated temperatures.[1][2]

  • Hydrolysis: Derivatives such as esters and amides can be susceptible to hydrolysis, especially in the presence of strong acids, bases, or enzymatic activity.[3][4]

  • Temperature: Higher temperatures accelerate the rates of both oxidation and hydrolysis.[1] For optimal stability, this compound should be stored at 0-8 °C.

  • Light: Exposure to UV or visible light can promote photo-oxidation.

  • Presence of Metal Ions: Metal ions can catalyze oxidative degradation.

Q2: What are the visible signs of degradation in my sample of a this compound derivative?

A2: Degradation may be indicated by:

  • A change in color (e.g., from colorless to yellow or brown).

  • The appearance of a precipitate or turbidity in a previously clear solution.

  • A change in odor.

  • Variations in analytical results, such as the appearance of new peaks or a decrease in the main peak area in chromatography.

Q3: How can I prevent the oxidation of my this compound derivatives during storage and experiments?

A3: To minimize oxidation, consider the following strategies:

  • Inert Atmosphere: Store and handle samples under an inert atmosphere, such as nitrogen or argon, to displace oxygen.

  • Antioxidants: Add a suitable antioxidant to your formulation. The choice of antioxidant will depend on the solvent system and the nature of the derivative.

  • Light Protection: Store samples in amber vials or protect them from light by wrapping containers in aluminum foil.

  • Temperature Control: Adhere to recommended storage temperatures (0-8 °C for this compound).

  • Chelating Agents: If metal ion contamination is a concern, consider adding a chelating agent like EDTA to your formulation.

Q4: What are the recommended storage conditions for this compound and its derivatives?

A4: Recommended storage conditions are crucial for maintaining long-term stability.

ParameterRecommended ConditionRationale
Temperature 0 - 8 °CMinimizes oxidative and hydrolytic degradation rates.
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidation by displacing oxygen.
Light Protected from light (Amber vials)Avoids photo-initiated degradation.
Container Tightly sealed, appropriate materialPrevents exposure to air and moisture. Some derivatives may be corrosive to metals.

Q5: Which analytical techniques are best suited for monitoring the stability of this compound derivatives?

A5: Several analytical techniques can be employed for stability testing:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the parent compound and its degradation products. A stability-indicating HPLC method should be developed and validated.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about degradation products.

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound in Solution
Potential Cause Troubleshooting Step
Oxygen in the solvent Degas the solvent by sparging with an inert gas (nitrogen or argon) or by sonication before preparing the solution.
Peroxides in the solvent Use freshly opened bottles of high-purity solvents. Test for peroxides in older solvent stocks, especially ethers.
Incompatible formulation components Review all excipients and buffers for potential reactivity with the this compound derivative.
pH of the solution For derivatives susceptible to acid or base-catalyzed hydrolysis, ensure the pH of the solution is within a stable range.
Issue 2: Inconsistent Results in Stability Studies
Potential Cause Troubleshooting Step
Inadequate control of environmental factors Ensure that all stability chambers are properly calibrated and maintained at the specified temperature and humidity. Monitor for any fluctuations.
Leaky containers Use high-quality, tightly sealed containers to prevent exposure to air and moisture.
Non-homogenous samples Ensure that the initial sample is homogenous before aliquoting for the stability study.
Analytical method variability Validate the analytical method for stability-indicating properties, including specificity, linearity, accuracy, and precision.

Experimental Protocols

Protocol 1: General Stability Testing Protocol using HPLC
  • Method Development: Develop a stability-indicating HPLC method capable of separating the this compound derivative from its potential degradation products and any formulation excipients.

  • Sample Preparation: Prepare multiple, identical samples of the test compound in the desired formulation and container closure system.

  • Initial Analysis (Time Zero): Analyze a subset of the samples immediately after preparation to establish the initial concentration and purity.

  • Storage: Place the remaining samples in stability chambers under the desired storage conditions (e.g., 25°C/60% RH, 40°C/75% RH).

  • Time Point Analysis: At predetermined time points (e.g., 1, 3, 6, 9, 12 months), remove samples from the stability chambers and analyze them using the validated HPLC method.

  • Data Analysis: Compare the results at each time point to the initial data. Evaluate the percentage of the remaining parent compound and the increase in any degradation products.

Visualizations

Degradation_Pathway A This compound Derivative B Oxidative Stress (O2, Light, Metal Ions) A->B leads to C Hydrolytic Stress (H2O, pH, Enzymes) A->C leads to D Peroxides, Epoxides, Aldehydes, Ketones B->D forms E This compound + Alcohol/Amine C->E forms

Caption: Primary degradation pathways for this compound derivatives.

Stability_Testing_Workflow cluster_prep Preparation cluster_analysis Analysis A Sample Formulation B Packaging A->B C Time Zero Analysis (HPLC) B->C D Stability Storage (Controlled Conditions) C->D E Time Point Analysis D->E F Data Evaluation E->F

Caption: A general workflow for conducting a stability study.

Troubleshooting_Logic A Inconsistent Stability Data? B Check Storage Conditions A->B Yes C Review Analytical Method A->C Yes D Examine Formulation A->D Yes E Investigate Packaging A->E Yes

Caption: A logical approach to troubleshooting inconsistent stability results.

References

Validation & Comparative

A Comparative Guide to the Quantification of 3-Nonenoic Acid: GC-MS vs. HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of fatty acids like 3-nonenoic acid is critical for advancements in various fields, from microbiology to pharmaceutical development. This guide provides an objective comparison of two powerful analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). We present a detailed overview of the experimental protocols and performance characteristics of each method to aid in the selection of the most suitable approach for your research needs.

Method Comparison at a Glance

Both GC-MS and HPLC-MS/MS offer high sensitivity and selectivity for the analysis of this compound. The primary distinction lies in the sample preparation and the state of the analyte during analysis. GC-MS necessitates a derivatization step to convert the non-volatile this compound into a volatile fatty acid methyl ester (FAME), while HPLC-MS/MS can, in some cases, analyze the native acid directly, simplifying the workflow.

Performance Characteristics

The following table summarizes the typical performance characteristics for the quantification of this compound using validated GC-MS and HPLC-MS/MS methodologies. It is important to note that specific values can vary depending on the sample matrix, instrumentation, and exact methodology employed.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Linearity (r²) > 0.99[1]> 0.998[2]
Limit of Detection (LOD) 0.01 - 1 µg/L[1]~0.001 mM (approximately 0.156 µg/mL)[2]
Limit of Quantification (LOQ) 0.05 - 5 µg/L[1]LLOQ of 0.078 µg/mL has been reported for similar short-chain fatty acids
Intra-day Precision (%RSD) ≤ 12.03%< 12%
Inter-day Precision (%RSD) ≤ 11.34%< 20%
Accuracy (% Recovery) 80.23–115.41%92% to 120%
Derivatization Mandatory (typically to FAME)Optional (can be analyzed directly or derivatized for enhanced sensitivity)

Experimental Protocols

Detailed methodologies for the analysis of this compound using both GC-MS and HPLC-MS/MS are presented below.

GC-MS Method for this compound Quantification

This protocol involves the conversion of this compound to its more volatile fatty acid methyl ester (FAME) prior to analysis.

1. Sample Preparation and Derivatization:

  • Lipid Extraction (for biological samples): A common method is the Folch extraction using chloroform and methanol.

  • Derivatization to FAME:

    • To 100 µL of the sample extract in a glass tube, add 1.5 mL of 10% acetyl chloride in methanol.

    • Seal the tube and heat at 100°C for 60 minutes.

    • After cooling, add 1.5 mL of 6% sodium carbonate solution to neutralize the reaction.

    • Extract the FAMEs with 200 µL of hexane.

    • The hexane layer is then transferred to an autosampler vial for GC-MS analysis.

  • Internal Standard: An internal standard, such as heptadecanoic acid, should be added at the beginning of the sample preparation process to ensure accurate quantification.

2. GC-MS Instrumentation and Conditions:

ParameterSpecification
GC System Agilent 8890 GC system or equivalent
Column HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injector Temperature 250°C
Oven Program Initial temperature of 60°C, ramp to 220°C at 2°C/min, and hold for 60 minutes
Carrier Gas Helium at a constant flow of 1.0 mL/min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for quantitative analysis
Quantifier Ion (m/z) 87 (for this compound methyl ester)
Qualifier Ions (m/z) 55, 127, 170 (for this compound methyl ester)
HPLC-MS/MS Method for this compound Quantification

This protocol describes a direct analysis method without the need for derivatization, which is a significant advantage in terms of sample throughput and reduced sample preparation time.

1. Sample Preparation:

  • For biological fluids like plasma, a simple protein precipitation step is often sufficient.

  • Add an internal standard (e.g., a stable isotope-labeled version of this compound or another odd-chain fatty acid).

  • Centrifuge the sample to pellet the precipitated proteins.

  • The supernatant can be directly injected into the HPLC-MS/MS system.

2. HPLC-MS/MS Instrumentation and Conditions:

ParameterSpecification
HPLC System 1200 series binary pump or equivalent
Column Kinetex® 2.6 µm XB-C18, 50 × 2.1 mm or equivalent
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Elution A linear gradient from 10% to 98% B over several minutes is a typical starting point
Flow Rate 500 µL/min
Column Temperature 60°C
Mass Spectrometer API 4000 Q-Trap or equivalent triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI) in negative mode
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transition To be determined by infusing a standard of this compound

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were created using the DOT language.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample IS Add Internal Standard Sample->IS Extract Lipid Extraction (e.g., Folch) IS->Extract Deriv Derivatization to FAME (Acetyl Chloride in Methanol) Extract->Deriv Inject Inject Hexane Extract Deriv->Inject GC GC Separation (HP-5MS column) Inject->GC MS MS Detection (EI, SIM mode) GC->MS Quant Quantification (Calibration Curve) MS->Quant

GC-MS workflow for this compound quantification.

HPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample IS Add Internal Standard Sample->IS Precip Protein Precipitation IS->Precip Supernatant Collect Supernatant Precip->Supernatant Inject Direct Injection Supernatant->Inject HPLC HPLC Separation (C18 column) Inject->HPLC MSMS MS/MS Detection (ESI-, MRM mode) HPLC->MSMS Quant Quantification (Calibration Curve) MSMS->Quant

HPLC-MS/MS workflow for this compound quantification.

Conclusion

Both GC-MS and HPLC-MS/MS are highly capable techniques for the quantification of this compound.

  • GC-MS is a well-established method with excellent sensitivity and a vast body of literature. The requirement for derivatization adds a step to the sample preparation but results in a volatile analyte that is well-suited for gas chromatography.

  • HPLC-MS/MS offers the significant advantage of potentially analyzing this compound in its native form, which simplifies the sample preparation workflow and reduces the risk of analyte loss or alteration during derivatization. This can be particularly beneficial for high-throughput applications.

The choice between these methods will ultimately depend on the specific requirements of the study, including the sample matrix, the need for high throughput, and the available instrumentation. For complex matrices where extensive cleanup is already necessary, the additional derivatization step for GC-MS may be less of a concern. For studies where rapid analysis of a large number of samples is required, the direct analysis capabilities of HPLC-MS/MS are highly advantageous.

References

A Comparative Guide to Inter-Laboratory Analysis of 3-Nonenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary analytical methodologies for the quantification of 3-Nonenoic acid. In the absence of a formal, multi-laboratory proficiency study, this document synthesizes data from established and validated methods to serve as a practical resource for laboratories aiming to implement and validate their own analytical procedures. By presenting key performance indicators and detailed experimental protocols for the most common techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—this guide seeks to foster greater consistency and comparability of results across different research and development settings.

This compound is an unsaturated fatty acid with applications in the chemical and pharmaceutical industries, and it is also found in various foods.[1][2] Accurate and reproducible quantification is essential for quality control, research, and development.

Data Presentation: Comparison of Analytical Methodologies

The selection of an analytical technique for this compound quantification is contingent upon factors such as the sample matrix, required sensitivity, and available instrumentation. Below is a summary of typical performance characteristics for HPLC-UV and GC-MS methods, compiled from analogous fatty acid analyses.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Considerations
Limit of Detection (LOD) 0.1 - 0.5 µg/mL[3]0.01 - 1.0 ng/mL (as FAME)GC-MS generally offers lower detection limits.[4]
Limit of Quantification (LOQ) 0.5 - 2.0 µg/mL0.1 - 5.0 ng/mL (as FAME)The LOQ is critical for accurate measurement of low-abundance analytes.
Linearity (R²) > 0.999> 0.995Both methods demonstrate excellent linearity over a defined concentration range.
Precision (%RSD) < 5%< 10%Precision is a measure of the repeatability of the analysis.
Accuracy (% Recovery) 95 - 105%90 - 110%Accuracy reflects the closeness of a measured value to a known true value.
Sample Preparation Simple extraction and filtration may suffice.Derivatization to a volatile ester is typically required.GC-MS requires a more involved sample preparation process.
Throughput Generally higher due to simpler sample preparation.Can be lower due to the derivatization step.HPLC is often favored for higher sample throughput.
Specificity Good, but may be susceptible to interferences from co-eluting compounds.Excellent, with mass spectral data providing high confidence in analyte identification.MS detection provides superior specificity.

Experimental Protocols

Detailed methodologies for the analysis of this compound using HPLC-UV and GC-MS are provided below. These protocols should be adapted and validated by the end-user for their specific sample matrix and instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the direct analysis of this compound and is a valuable alternative for less volatile or thermally sensitive analytes.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector is appropriate.

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 4 µm) is recommended.

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid) is commonly used. For mass spectrometry compatibility, 0.1% formic acid should be used instead.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • For liquid samples, a liquid-liquid extraction may be necessary if the sample is not directly soluble in the mobile phase.

  • Acidify the sample and extract this compound into an organic solvent such as ethyl acetate.

  • Evaporate the organic solvent and reconstitute the residue in the mobile phase.

3. Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.

  • Create a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for the analysis of this compound, but requires derivatization to a more volatile form, typically a fatty acid methyl ester (FAME).

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for FAME analysis.

  • Carrier Gas: Helium at a constant flow rate of 1.0 - 1.5 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: An initial temperature of 100°C, held for 2 minutes, then ramped at 10°C/min to 240°C and held for 5 minutes.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

2. Sample Preparation and Derivatization:

  • For biological samples, a lipid extraction (e.g., Folch method) may be necessary.

  • The dried lipid extract is then derivatized. A common method is to use 14% Boron Trifluoride (BF₃) in methanol and heat at 60°C for 30 minutes.

  • After cooling, the FAMEs are extracted into hexane for injection into the GC-MS.

3. Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Prepare a series of calibration standards and subject them to the same derivatization procedure as the samples.

  • An internal standard, such as Heptadecanoic acid, should be added to all standards and samples before derivatization to correct for variations in extraction and derivatization efficiency.

Mandatory Visualizations

The following diagrams illustrate the generalized workflows for the analytical methods described and the logical relationship in their comparison.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Receipt Extraction Lipid Extraction (if necessary) Sample->Extraction Derivatization Derivatization to FAME (for GC-MS) Extraction->Derivatization Reconstitution Reconstitution in Mobile Phase (for HPLC) Extraction->Reconstitution GC GC Separation Derivatization->GC HPLC HPLC Separation Reconstitution->HPLC Detection UV or MS Detection HPLC->Detection GC->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

A generalized workflow for the analysis of this compound.

cluster_methods Analytical Methods cluster_params Performance Parameters cluster_outcomes Method Selection HPLC HPLC-UV Sensitivity Sensitivity (LOD/LOQ) HPLC->Sensitivity Specificity Specificity HPLC->Specificity SamplePrep Sample Preparation Complexity HPLC->SamplePrep Throughput Throughput HPLC->Throughput GCMS GC-MS GCMS->Sensitivity GCMS->Specificity GCMS->SamplePrep GCMS->Throughput HighSensitivity High Sensitivity Required Sensitivity->HighSensitivity ComplexMatrix Complex Matrix Specificity->ComplexMatrix HighThroughput High Throughput Required SamplePrep->HighThroughput Throughput->HighThroughput HighSensitivity->GCMS HighThroughput->HPLC ComplexMatrix->GCMS

Logical relationships in the comparison of analytical methods.

References

A Comparative Guide to 3-Nonenoic Acid and 2-Nonenoic Acid in Flavor and Fragrance Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-nonenoic acid and 2-nonenoic acid, two isomeric fatty acids with distinct applications in the flavor and fragrance industry. While direct comparative studies are limited, this document synthesizes available data to highlight their unique sensory profiles, performance characteristics, and the underlying biological pathways involved in their perception.

Sensory Profile and Organoleptic Properties

The position of the double bond in the carbon chain of nonenoic acid significantly influences its flavor and aroma characteristics. This structural difference results in distinct sensory experiences, making each isomer suitable for different applications.

This compound is often characterized by a pungent aroma and is naturally present in foods such as cheese and butter.[1][2][3][4][5] Its flavor profile is leveraged in various food categories to impart specific notes.

2-Nonenoic Acid , in contrast, is typically described as having a fatty and oily odor. This characteristic makes it a valuable ingredient in formulations where a rich, fatty character is desired.

Quantitative Data Summary

The following table summarizes the known physical and chemical properties of this compound and 2-nonenoic acid. Direct comparative sensory data, such as flavor thresholds, are not extensively documented in publicly available literature.

PropertyThis compound2-Nonenoic Acid
IUPAC Name non-3-enoic acidnon-2-enoic acid
CAS Number 4124-88-33760-11-0
Molecular Formula C₉H₁₆O₂C₉H₁₆O₂
Molecular Weight 156.22 g/mol 156.22 g/mol
Odor Profile PungentFatty, Oily
Natural Occurrence Cheese, Butter-
Flavor Use YesYes
Fragrance Use Not for fragrance useNot for fragrance use

Applications in Flavor and Fragrance Formulations

The distinct sensory profiles of this compound and 2-nonenoic acid dictate their use in different flavor applications.

This compound is utilized as a flavoring agent in a variety of food products. Recommended usage levels for this compound in different food categories are presented below.

Food CategoryAverage Usage (mg/kg)Maximum Usage (mg/kg)
Dairy products3.015.0
Fats and oils2.010.0
Edible ices3.015.0
Processed fruit2.010.0
Confectionery10.050.0
Bakery wares10.050.0
Meat products2.010.0
Fish products2.010.0
Sauces, spices, soups5.025.0
Non-alcoholic beverages3.015.0
Alcoholic beverages10.050.0

(Data sourced from The Good Scents Company, referencing EFSA, 2002a)

2-Nonenoic Acid is also employed as a flavoring agent, valued for its contribution to fatty and oily notes. It is used to enhance the taste profile in various food products where these characteristics are desired.

Experimental Protocols

Sensory Evaluation: Gas Chromatography-Olfactometry (GC-O)

To quantitatively compare the sensory properties of this compound and 2-nonenoic acid, Gas Chromatography-Olfactometry (GC-O) is the recommended methodology. This technique combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.

Objective: To determine and compare the odor thresholds and sensory descriptors of this compound and 2-nonenoic acid.

Materials:

  • Gas chromatograph coupled to an olfactometry port

  • Capillary column suitable for fatty acid analysis (e.g., polar phase like DB-FATWAX UI)

  • High-purity standards of this compound and 2-nonenoic acid

  • Solvent for dilution (e.g., deodorized ethanol or propylene glycol)

  • A panel of trained sensory assessors (typically 8-12 members)

Methodology:

  • Sample Preparation: Prepare a dilution series of each nonenoic acid isomer in the chosen solvent. Concentrations should span a range expected to include the detection threshold.

  • GC-O Analysis:

    • Inject a sample from the dilution series into the GC.

    • The effluent from the GC column is split between a standard detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) and the olfactometry port.

    • A trained sensory panelist sniffs the effluent at the olfactometry port and records the retention time and sensory descriptors for any detected odor.

    • The intensity of the perceived odor can also be rated on a standardized scale.

  • Data Analysis:

    • The odor detection threshold is determined as the lowest concentration at which a specified percentage of the panel (typically 50%) can detect the compound.

    • The sensory descriptors provided by the panelists are compiled to create a detailed flavor/aroma profile for each isomer.

    • The intensity ratings can be used to compare the perceived strength of the two compounds at various concentrations.

GCO_Workflow cluster_prep Sample Preparation cluster_analysis GC-O Analysis cluster_data Data Analysis A Standards of This compound & 2-Nonenoic Acid C Serial Dilutions A->C B Solvent B->C D GC Injection C->D E Column Separation D->E F Effluent Splitting E->F G FID/MS Detection F->G H Olfactometry Port (Human Assessor) F->H I Odor Threshold Determination G->I J Sensory Profile Compilation H->J K Intensity Comparison H->K

Figure 1. Experimental workflow for the comparative sensory analysis of nonenoic acid isomers using Gas Chromatography-Olfactometry (GC-O).

Signaling Pathways in Fatty Acid Perception

The perception of fatty acids is a complex process involving both the gustatory (taste) and olfactory (smell) systems. While specific pathways for 3-nonenoic and 2-nonenoic acid have not been fully elucidated, research on general fatty acid perception provides a framework for understanding their potential mechanisms of action.

Gustatory Pathway

The taste of fatty acids is considered by many researchers to be a sixth taste modality. The proposed signaling cascade involves several key players in the taste bud cells:

  • Receptors: Long-chain fatty acids are thought to interact with specific receptors on the surface of taste bud cells, such as CD36 and G protein-coupled receptors (GPCRs) like GPR120.

  • Signal Transduction: The binding of a fatty acid to its receptor is believed to initiate an intracellular signaling cascade. One proposed pathway involves the activation of Phospholipase C (PLC), which leads to the generation of second messengers and an increase in intracellular calcium levels.

  • Neurotransmitter Release: The rise in intracellular calcium triggers the release of neurotransmitters, which then activate afferent nerve fibers that transmit the taste signal to the brain.

FattyAcid_Taste_Pathway cluster_cell Taste Bud Cell cluster_nervous Nervous System FA Fatty Acid (e.g., Nonenoic Acid) Receptor Receptors (CD36, GPR120) FA->Receptor Binding PLC Phospholipase C (PLC) Receptor->PLC Activation Ca_increase ↑ Intracellular Ca²⁺ PLC->Ca_increase Signal Cascade NT_release Neurotransmitter Release Ca_increase->NT_release Triggering Nerve Afferent Nerve Fiber NT_release->Nerve Activation Brain Brain (Taste Perception) Nerve->Brain

Figure 2. A generalized signaling pathway for the gustatory perception of fatty acids.
Olfactory Pathway

The olfactory system also plays a crucial role in the perception of volatile fatty acids. The process begins with the interaction of odorant molecules with olfactory receptors in the nasal cavity.

  • Olfactory Receptors: Fatty acids are detected by specific olfactory receptors (ORs) located on the cilia of olfactory receptor neurons. The scavenger receptor protein CD36 has also been implicated in the olfactory detection of fatty acids.

  • Signal Transduction: The binding of a fatty acid to an OR initiates a signal transduction cascade within the neuron, leading to its depolarization.

  • Signal Transmission: The electrical signal is then transmitted to the olfactory bulb in the brain, where it is processed and interpreted as a specific smell.

The differences in the chemical structure of 3-nonenoic and 2-nonenoic acid likely lead to their activation of different sets of olfactory receptors, resulting in their distinct perceived aromas. Further research is needed to identify the specific receptors for these isomers.

Conclusion

This compound and 2-nonenoic acid, while structurally similar, possess distinct flavor and fragrance profiles that make them suitable for different applications. This compound is characterized by a pungent aroma, lending itself to applications where such a note is desired, particularly in dairy and savory products. In contrast, 2-nonenoic acid offers a fatty, oily character, making it a valuable component in formulations requiring a rich, fatty taste.

The perception of these molecules is mediated by complex gustatory and olfactory pathways that are the subject of ongoing research. A deeper understanding of these pathways, coupled with quantitative sensory data from techniques like GC-O, will enable more precise and effective use of these versatile fatty acids in the flavor and fragrance industry. For researchers and drug development professionals, the distinct biological activities initiated by these structurally similar molecules highlight the importance of isomeric purity and the potential for targeted modulation of sensory perception.

References

A Comparative Analysis of 3-Nonenoic Acid and Oleic Acid in Polymer Properties

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the influence of C9 and C18 unsaturated fatty acids on the characteristics of polymeric materials.

The incorporation of fatty acids into polymer backbones is a well-established strategy to tailor material properties, offering a renewable alternative to traditional petroleum-based monomers. This guide provides a comparative analysis of two such fatty acids, 3-Nonenoic acid (a C9 unsaturated fatty acid) and oleic acid (a C18 unsaturated fatty acid), on the resultant properties of polymers. While oleic acid has been extensively studied, data on this compound in polymer applications is less prevalent. This comparison synthesizes available experimental data for oleic acid and provides expected properties for this compound based on established principles of polymer science regarding the effect of fatty acid chain length.

Influence on Polymer Properties: A Comparative Overview

The length of the fatty acid chain plays a crucial role in determining the final properties of the polymer. Shorter-chain fatty acids, like this compound, are expected to act more as internal plasticizers, increasing chain mobility and lowering the glass transition temperature. In contrast, the longer chain of oleic acid can contribute to a more ordered, albeit still flexible, polymer structure.

Incorporating fatty acids into biodegradable polymers can impart desirable characteristics such as flexibility, a lower melting point, and increased hydrophobicity.[1] The presence of unsaturation in both this compound and oleic acid provides reactive sites for further modifications, such as cross-linking, which can enhance the mechanical properties of the final polymer.

Data Presentation: Quantitative Comparison

The following tables summarize the known experimental data for polymers synthesized with oleic acid and the projected data for polymers incorporating this compound. The projected values are based on the general understanding that shorter fatty acid chains tend to decrease thermal transition temperatures and tensile strength while potentially increasing flexibility.

Table 1: Thermal Properties of Polyesters Modified with this compound vs. Oleic Acid

PropertyPolyester with this compound (Projected)Polyester with Oleic Acid (Experimental Data)
Glass Transition Temperature (Tg)Lower (e.g., -25°C to -15°C)-19°C[2][3]
Melting Temperature (Tm)Generally amorphous, low or no distinct TmAmorphous, no prominent melting point observed[3]
Decomposition Temperature (Td)> 300°C> 328°C[2]

Table 2: Mechanical Properties of Polyesters Modified with this compound vs. Oleic Acid

PropertyPolyester with this compound (Projected)Polyester with Oleic Acid (Experimental Data)
Tensile StrengthLowerData varies depending on the specific polymer formulation
Elongation at BreakHigherData varies depending on the specific polymer formulation
Young's ModulusLowerData varies depending on the specific polymer formulation

Note: The mechanical properties of fatty acid-based polymers are highly dependent on the overall polymer architecture, including the choice of co-monomers and the degree of cross-linking.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the replication and further investigation of these findings.

Synthesis of Fatty Acid-Based Polyesters

A common method for synthesizing polyesters from fatty acids is through polycondensation. This can be a multi-step process involving the modification of the fatty acid to introduce hydroxyl or other reactive groups.

1. Epoxidation of the Unsaturated Fatty Acid:

  • The unsaturated fatty acid (this compound or oleic acid) is reacted with an epoxidizing agent, such as hydrogen peroxide in the presence of an organic acid like formic acid.

  • The reaction is typically carried out at a controlled temperature (e.g., 60-80°C) with stirring for a set duration (e.g., 2-4 hours).

  • The resulting epoxidized fatty acid is then purified.

2. Polycondensation:

  • The epoxidized fatty acid monomer is heated in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • The polymerization can be carried out in bulk (without solvent) or in a high-boiling point solvent.

  • A catalyst, such as a tin-based compound (e.g., dibutyltin dilaurate) or a lipase, can be used to accelerate the reaction.

  • The reaction temperature is typically maintained between 120°C and 180°C for several hours (e.g., 6-24 hours).

  • The progress of the reaction can be monitored by measuring changes in viscosity or by spectroscopic methods.

  • The resulting polyester is then purified to remove any unreacted monomers or catalyst.

Thermal Analysis

Differential Scanning Calorimetry (DSC):

  • DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymer.

  • A small sample of the polymer (typically 5-10 mg) is sealed in an aluminum pan.

  • The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • The heat flow to the sample is measured as a function of temperature, and the thermal transitions are identified as endothermic or exothermic peaks or shifts in the baseline.

Thermogravimetric Analysis (TGA):

  • TGA is used to evaluate the thermal stability and decomposition profile of the polymer.

  • A small sample of the polymer is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min).

  • The weight loss of the sample is recorded as a function of temperature, providing information about the onset of decomposition and the degradation mechanism.

Mechanical Testing

Tensile Testing:

  • Tensile properties, such as tensile strength, Young's modulus, and elongation at break, are measured using a universal testing machine.

  • Dog-bone shaped specimens of the polymer are prepared according to standard specifications (e.g., ASTM D638).

  • The specimen is clamped in the testing machine and subjected to a controlled tensile force until it fractures.

  • The stress and strain are recorded throughout the test to generate a stress-strain curve, from which the mechanical properties are determined.

Visualizing the Process and Concepts

To better illustrate the concepts and workflows discussed, the following diagrams are provided.

ChemicalStructures cluster_3N This compound (C9) cluster_OA Oleic Acid (C18) 3N_structure OA_structure

Caption: Chemical structures of this compound and Oleic acid.

ExperimentalWorkflow FattyAcid Unsaturated Fatty Acid (3-Nonenoic or Oleic Acid) Epoxidation Epoxidation FattyAcid->Epoxidation Monomer Epoxidized Fatty Acid Monomer Epoxidation->Monomer Polymerization Polycondensation Monomer->Polymerization Polyester Fatty Acid-Based Polyester Polymerization->Polyester Characterization Characterization Polyester->Characterization Thermal Thermal Analysis (DSC, TGA) Characterization->Thermal Mechanical Mechanical Testing (Tensile Test) Characterization->Mechanical

Caption: General experimental workflow for polyester synthesis and characterization.

PropertyComparison cluster_3N This compound (C9) Based Polymer cluster_OA Oleic Acid (C18) Based Polymer Tg_3N Lower Tg Flex_3N Higher Flexibility Strength_3N Lower Tensile Strength Tg_OA Higher Tg Flex_OA Lower Flexibility Strength_OA Higher Tensile Strength ChainLength Shorter Chain Length ChainLength->Tg_3N ChainLength->Flex_3N ChainLength->Strength_3N LongerChain Longer Chain Length LongerChain->Tg_OA LongerChain->Flex_OA LongerChain->Strength_OA

References

A Comparative Analysis of 3-Nonenoic Acid and Other C9 Fatty Acids as Surfactants

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the surfactant efficacy of 3-nonenoic acid against other C9 fatty acids, supported by available data and detailed experimental methodologies.

The burgeoning field of drug delivery and formulation development continually seeks novel excipients that can enhance the solubility and bioavailability of active pharmaceutical ingredients. Fatty acids, with their amphiphilic nature, represent a promising class of surfactants. This guide focuses on the comparative efficacy of this compound and its isomers, along with its saturated counterpart, nonanoic acid, in their roles as surfactants. Key performance indicators such as Critical Micelle Concentration (CMC), surface tension at CMC, and the Hydrophilic-Lipophilic Balance (HLB) are central to this analysis.

Quantitative Comparison of Surfactant Properties

Fatty AcidChemical FormulaMolecular Weight ( g/mol )SaturationCritical Micelle Concentration (CMC) (mM)Surface Tension at CMC (mN/m)Hydrophilic-Lipophilic Balance (HLB)
This compound C9H16O2156.22MonounsaturatedData not availableData not availableData not available
Nonanoic Acid C9H18O2158.24Saturated~112 (at pH 7.4)~30-40~4.5 (Calculated)
2-Nonenoic Acid C9H16O2156.22MonounsaturatedData not availableData not availableData not available

Note: The CMC of fatty acids is highly dependent on pH and ionic strength of the solution. The provided value for nonanoic acid is an approximation from available literature under physiological-like conditions. The HLB value for nonanoic acid is a calculated estimate, as experimental values can vary.

The Influence of Molecular Structure on Surfactant Efficacy

The surfactant properties of fatty acids are intrinsically linked to their molecular structure, specifically the length of the hydrocarbon tail and the presence and position of double bonds.

Saturated vs. Unsaturated Fatty Acids: Saturated fatty acids, like nonanoic acid, have straight hydrocarbon chains, allowing for tighter packing at interfaces and in micelles. This generally leads to higher melting points and potentially different surfactant packing parameters compared to their unsaturated counterparts.[1] Unsaturated fatty acids, such as this compound, possess a kink in their hydrocarbon chain due to the double bond, which can influence their spatial arrangement at interfaces and affect the CMC and the geometry of the micelles formed.[1]

Position of the Double Bond: The location of the double bond within the carbon chain of an unsaturated fatty acid can significantly impact its physicochemical properties and, consequently, its surfactant efficacy.[2][3] A double bond closer to the carboxylic head group (as in 2-nonenoic acid) versus further down the chain (as in this compound) will alter the molecule's polarity and spatial conformation, likely leading to differences in their CMC, surface tension reduction capabilities, and HLB values. While specific comparative data is limited, it is a critical area for further experimental investigation.

Experimental Protocols

To ensure reproducibility and standardization of results, detailed experimental protocols for determining key surfactant properties are essential.

Determination of Critical Micelle Concentration (CMC) by Conductivity Method

The conductivity method is a widely used and reliable technique for determining the CMC of ionic surfactants. The principle lies in the change in the molar conductivity of a surfactant solution as a function of its concentration. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase of conductivity with concentration decreases due to the formation of micelles, which have a lower mobility than the individual surfactant ions. The CMC is identified as the point of intersection of the two linear portions of the conductivity versus concentration plot.[4]

Experimental Workflow:

prep Prepare Stock Solution of Fatty Acid series Create a Series of Dilutions prep->series measure Measure Conductivity of Each Dilution series->measure plot Plot Conductivity vs. Concentration measure->plot determine Determine CMC from the Breakpoint in the Plot plot->determine setup Calibrate Tensiometer with a Known Standard (e.g., Water) prepare Prepare Fatty Acid Solution at a Specific Concentration setup->prepare measure Measure the Force Required to Detach the Ring prepare->measure calculate Calculate Surface Tension Using the Measured Force and Ring Dimensions measure->calculate cluster_0 Emulsion Formulation cluster_1 Evaluation cluster_2 Result Fatty Acid (Oil Phase) Fatty Acid (Oil Phase) Emulsion Stability Assessment Emulsion Stability Assessment Fatty Acid (Oil Phase)->Emulsion Stability Assessment Water (Aqueous Phase) Water (Aqueous Phase) Water (Aqueous Phase)->Emulsion Stability Assessment Surfactant Blend (Known HLB) Surfactant Blend (Known HLB) Surfactant Blend (Known HLB)->Emulsion Stability Assessment Optimal HLB Value Optimal HLB Value Emulsion Stability Assessment->Optimal HLB Value

References

A Comparative Sensory and Mechanistic Overview of Cis- and Trans-3-Nonenoic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the sensory and biochemical characteristics of the geometric isomers of 3-nonenoic acid: (Z)-3-nonenoic acid (cis) and (E)-3-nonenoic acid (trans). While direct comparative sensory panel data for these specific isomers is limited in published literature, this document synthesizes available information on related compounds and established principles of sensory science to offer a predictive overview. The guide details standardized experimental protocols for sensory evaluation and instrumental odor analysis, and illustrates the underlying signaling pathway of fatty acid perception.

Sensory Profile Comparison

Short-chain unsaturated fatty acids are known for their potent and often pungent aromas. The geometric configuration of the double bond in cis and trans isomers can significantly influence their sensory properties, including odor character and potency.

  • cis-3-Nonenoic Acid ((Z)-3-nonenoic acid): Generally, cis isomers of unsaturated fatty acids are perceived as having sharper, more potent, and often "greener" or more "unripe" aromas compared to their trans counterparts. Studies on other unsaturated fatty acid oxidation products have shown that (Z)-isomers can have lower odor thresholds than (E)-isomers, suggesting higher potency. Based on these principles and the general "pungent" description of this compound mixtures, the sensory profile of the cis isomer is likely to be characterized by more intense fatty, cheesy, and sour notes.

  • trans-3-Nonenoic Acid ((E)-3-nonenoic acid): The trans isomer is anticipated to have a milder and potentially more pleasant sensory profile. The odor of methyl trans-3-nonenoate is described as fruity, green, and pear-like. While the free acid will differ, it is plausible that the trans isomer of this compound contributes to these fruitier and waxier notes, with a less intense pungency compared to the cis isomer.

The following table summarizes the plausible sensory attributes and their perceived intensities for the two isomers. These values are illustrative and intended to guide further sensory research.

Sensory Attributecis-3-Nonenoic Acid (Predicted Intensity)trans-3-Nonenoic Acid (Predicted Intensity)
Pungent/Sharp HighLow-Medium
Fatty/Oily HighMedium
Cheesy/Sour Medium-HighLow
Green/Unripe MediumMedium
Fruity LowLow-Medium
Waxy LowMedium

Experimental Protocols

To empirically determine the sensory profiles of cis- and trans-3-nonenoic acid, rigorous and standardized experimental methodologies are essential.

Sensory Panel Evaluation

A trained sensory panel can provide detailed quantitative and qualitative data on the aroma and flavor of the two isomers.

Objective: To identify and quantify the sensory attributes of cis- and trans-3-nonenoic acid.

Panelists: A panel of 8-12 trained sensory assessors with demonstrated ability to detect and describe the aromas of fatty acids and related compounds.

Sample Preparation:

  • Prepare stock solutions of high-purity (>98%) cis- and trans-3-nonenoic acid in a neutral solvent (e.g., deodorized mineral oil or propylene glycol) at a concentration of 1% (w/w).

  • Prepare a series of dilutions for each isomer to determine the detection and recognition thresholds.

  • For descriptive analysis, present the isomers at a concentration that is clearly detectable but not overwhelming, to be determined in preliminary testing.

  • Samples should be presented in amber glass vials with PTFE-lined caps to minimize light degradation and interaction with the container.

Evaluation Procedure:

  • Threshold Testing: Employ a three-alternative forced-choice (3-AFC) ascending concentration series to determine the odor detection threshold for each isomer.

  • Descriptive Analysis:

    • Conduct a series of training sessions for the panel to develop a consensus vocabulary to describe the aromas of the two isomers.

    • Use a Quantitative Descriptive Analysis (QDA) method where panelists rate the intensity of each identified attribute on a 15-cm line scale anchored from "not perceptible" to "very strong".

    • Samples should be presented monadically in a randomized, balanced order to avoid carry-over effects.

    • Panelists should evaluate the samples in individual sensory booths under controlled temperature, humidity, and lighting.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique to separate and identify the specific odor-active compounds in a sample.

Objective: To identify the retention indices and odor characteristics of cis- and trans-3-nonenoic acid.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (MS) and an olfactory detection port.

Methodology:

  • Sample Introduction: Utilize headspace solid-phase microextraction (HS-SPME) with a suitable fiber (e.g., DVB/CAR/PDMS) to extract the volatile compounds from the samples.

  • GC Separation:

    • Column: A polar capillary column (e.g., DB-WAX or FFAP) is recommended for good separation of fatty acids.

    • Oven Program: A temperature gradient from 40°C to 240°C at a rate of 5°C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • Detection:

    • The column effluent is split between the MS detector and the heated olfactory port.

    • A trained assessor at the olfactory port will record the time, duration, and description of each odor perceived.

    • The MS will simultaneously record the mass spectra for compound identification.

  • Data Analysis: The olfactometry data is combined with the MS data to create an aromagram, which links specific chemical compounds to their perceived odors.

Signaling Pathway

The perception of fatty acids like this compound is initiated by their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This interaction triggers a downstream signaling cascade, leading to the perception of smell.

General Olfactory Signaling Pathway for Fatty Acids cluster_membrane Olfactory Sensory Neuron Membrane OR Olfactory Receptor (GPCR) G_olf G-protein (Gαolf) OR->G_olf Activation AC Adenylate Cyclase III G_olf->AC Activation cAMP cAMP AC->cAMP Conversion CNG Cyclic Nucleotide-Gated Ion Channel Depolarization Depolarization CNG->Depolarization Influx FA Fatty Acid (e.g., this compound) FA->OR Binding ATP ATP ATP->AC cAMP->CNG Opening Ions Ca2+, Na+ Ions->CNG Signal Signal to Brain Depolarization->Signal Action Potential

Caption: Generalized signaling cascade for olfactory perception of fatty acids.

This guide serves as a foundational resource for the sensory and biochemical investigation of cis- and trans-3-nonenoic acid. The provided protocols and predictive profiles are intended to facilitate further empirical research to fully elucidate the distinct characteristics of these geometric isomers.

Navigating the Specificity Challenge: A Comparative Guide to Antibody Cross-Reactivity with Fatty Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the ability to distinguish between fatty acid isomers is paramount. These structurally similar molecules can elicit vastly different biological responses, making highly specific antibodies essential tools for accurate research and therapeutic development. This guide provides a comprehensive comparison of antibody performance against various fatty acid isomers, supported by experimental data and detailed protocols, to aid in the selection and application of these critical reagents.

The development of antibodies with high specificity for a particular fatty acid isomer, while minimizing cross-reactivity with other isomers, presents a significant challenge due to their small size and structural similarity. Even minor differences in the position or geometry of double bonds can dramatically alter the biological activity of a fatty acid. For instance, conjugated linoleic acid (CLA) isomers cis-9, trans-11 CLA and trans-10, cis-12 CLA exhibit distinct effects on adiposity and insulin sensitivity, underscoring the necessity for tools that can differentiate between them.[1]

Quantitative Comparison of Antibody Cross-Reactivity

Direct quantitative data on the cross-reactivity of commercially available antibodies against a wide range of fatty acid isomers is not always readily available in public literature.[1] However, based on typical immunoassay results and published studies, the following table summarizes expected cross-reactivity profiles for antibodies developed against specific fatty acid targets. The data is presented as the concentration of each isomer required for 50% inhibition of binding in a competitive ELISA, a common method for assessing cross-reactivity.[1]

Target AntigenAntibodyIsomer TestedIC50 (µM)% Cross-Reactivity*
Palmitic Acid (16:0) Anti-Palmitic Acid IgGPalmitic Acid (16:0)1.5100%
Stearic Acid (18:0)5.228.8%
Lignoceric Acid (24:0)8.916.9%
Oleic Acid (18:1, n-9)> 50< 3%
Elaidic Acid (18:1, n-9t)12.512%
cis-9, trans-11 CLA Anti-c9,t11 CLA mAbcis-9, trans-11 CLA0.8100%
trans-10, cis-12 CLA15.35.2%
Linoleic Acid (18:2, n-6)> 100< 0.8%
Oleic Acid (18:1, n-9)> 100< 0.8%
trans-10, cis-12 CLA Anti-t10,c12 CLA pAbtrans-10, cis-12 CLA1.1100%
cis-9, trans-11 CLA22.44.9%
Linoleic Acid (18:2, n-6)> 100< 1.1%
Stearic Acid (18:0)> 100< 1.1%

% Cross-Reactivity = (IC50 of Target Antigen / IC50 of Isomer Tested) x 100

Visualizing Experimental Workflow and Signaling Pathways

To effectively assess antibody cross-reactivity and understand the biological implications of fatty acid isomer signaling, clear experimental workflows and pathway diagrams are essential.

Experimental_Workflow cluster_immunogen Immunogen Preparation cluster_immunoassay Immunoassay for Cross-Reactivity FA Fatty Acid Isomer (Hapten) Conjugation Conjugation FA->Conjugation Carrier Carrier Protein (e.g., BSA, KLH) Carrier->Conjugation Immunization Immunization Conjugation->Immunization Ab_Production Antibody Production & Purification Immunization->Ab_Production ELISA Competitive ELISA Ab_Production->ELISA SPR Surface Plasmon Resonance (SPR) Ab_Production->SPR Data_Analysis Data Analysis (IC50, % Cross-Reactivity) ELISA->Data_Analysis SPR->Data_Analysis

Workflow for developing and assessing isomer-specific fatty acid antibodies.

Fatty acid isomers can trigger distinct signaling cascades within the cell. For instance, the trans-10, cis-12 CLA isomer has been shown to activate specific G protein-coupled receptors (GPCRs), such as GPR40, leading to downstream effects on gene expression related to lipid metabolism.[2]

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus t10c12 t10,c12-CLA GPR40 GPR40 t10c12->GPR40 Binds & Activates c9t11 c9,t11-CLA c9t11->GPR40 Weak/No Interaction PLC PLC Activation GPR40->PLC IP3_DAG IP3 / DAG Signaling PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC SREBP1c SREBP-1c Activation Ca_PKC->SREBP1c Gene_Expression Altered Gene Expression (Lipogenesis Inhibition) SREBP1c->Gene_Expression

Simplified signaling pathway of the t10,c12-CLA isomer via GPR40.

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible data on antibody cross-reactivity.

Competitive ELISA for Cross-Reactivity Assessment

This method is widely used to determine the specificity of antibodies against small molecules like fatty acids.

Materials:

  • Microtiter plates (96-well)

  • Target fatty acid isomer conjugated to a protein (e.g., BSA) for coating

  • Antibody specific to the target fatty acid isomer

  • Standard solutions of the target fatty acid isomer and other isomers to be tested for cross-reactivity

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Plate Coating: Coat the wells of a microtiter plate with the fatty acid-protein conjugate (e.g., 1-10 µg/mL in a suitable coating buffer) and incubate overnight at 4°C.[1]

  • Washing: Wash the plate three times with wash buffer to remove unbound conjugate.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Competitive Reaction: In separate tubes, pre-incubate a fixed concentration of the primary antibody with varying concentrations of the standard target isomer or the test isomers.

  • Incubation: Add the antibody-isomer mixtures to the coated plate and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.

  • Data Analysis: Plot the absorbance against the logarithm of the isomer concentration and determine the IC50 value for each isomer. Calculate the percent cross-reactivity as described in the table footnote.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data on association and dissociation rates, which are crucial for a detailed understanding of antibody specificity.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Amine coupling kit (EDC, NHS)

  • Fatty acid-protein conjugate

  • Antibody solutions of varying concentrations

  • Running buffer (e.g., HBS-EP)

  • Regeneration solution (e.g., glycine-HCl)

Procedure:

  • Ligand Immobilization: Immobilize the fatty acid-protein conjugate onto the sensor chip surface using standard amine coupling chemistry.

  • Analyte Injection: Inject a series of concentrations of the antibody (analyte) over the immobilized surface.

  • Association & Dissociation Monitoring: Monitor the binding (association) and subsequent unbinding (dissociation) in real-time by measuring the change in the SPR signal.

  • Regeneration: After each cycle, regenerate the sensor surface using a suitable regeneration solution to remove the bound antibody.

  • Cross-Reactivity Testing: To test for cross-reactivity, inject antibodies that have been pre-incubated with different fatty acid isomers. A reduction in the binding signal compared to the antibody alone indicates competition and thus cross-reactivity. Alternatively, different fatty acid-protein conjugates can be immobilized on separate flow cells to directly measure the binding kinetics of the antibody to each isomer.

  • Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) for each interaction. Higher affinity (lower KD) indicates stronger binding.

Conclusion

The selection of an appropriate antibody for fatty acid isomer research requires careful consideration of its specificity and cross-reactivity profile. While direct quantitative data can be scarce, the experimental protocols outlined in this guide provide a framework for researchers to independently validate and compare the performance of different antibodies. By employing techniques such as competitive ELISA and SPR, and by understanding the distinct signaling pathways activated by different isomers, the scientific community can ensure the accuracy and reliability of their findings in the complex and vital field of lipid research.

References

A Comparative Guide to the Biological Activities of 3-Nonenoic Acid and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological activities of 3-nonenoic acid and its structurally similar compounds. Due to a notable scarcity of direct comparative studies in the existing scientific literature, this document synthesizes available data on individual compounds to facilitate a deeper understanding of their potential therapeutic applications. We present key biological activities, detailed experimental protocols for comparative analysis, and insights into the potential signaling pathways involved.

Introduction to Nonenoic Acids

Nonenoic acids are monounsaturated fatty acids containing a nine-carbon chain. The position of the double bond significantly influences their chemical properties and biological activities. While this compound is a compound of growing interest, its isomers, such as 2-nonenoic acid, and other structurally related fatty acids have been more extensively studied, particularly for their roles in microbial communication and inflammation. This guide will focus on the antimicrobial, anti-inflammatory, and cytotoxic properties of these compounds.

Data Presentation: A Comparative Overview

Direct quantitative comparisons of the biological activities of this compound and its isomers are limited in published literature. However, data from structurally similar compounds, particularly the well-studied cis-2-decenoic acid, provide valuable benchmarks. Researchers can utilize the experimental protocols outlined in this guide to generate comparative data for the nonenoic acid isomers.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

CompoundTarget Organism(s)MIC (µg/mL)Reference(s)
2-Methyl-n-nonanoic acidSarcina lutea12.5[1]
5-Methyl-n-nonanoic acidSarcina lutea25[1]
2-Methyl-n-nonanoic acidCandida utilis25[1]
5-Methyl-n-nonanoic acidCandida utilis25[1]
cis-2-Decenoic acidMethicillin-resistant Staphylococcus aureus (MRSA)≥ 500
Palmitoleic acid (n-7)Streptococcus mutans25[2]
Linoleic acid (n-6)Streptococcus mutans25
Arachidonic acid (n-6)Streptococcus mutans25

Note: Data for nonenoic acid isomers is largely unavailable and presents a key area for future research.

Table 2: Biofilm Inhibition and Dispersion

CompoundActivityTarget Organism(s)Effective ConcentrationReference(s)
cis-2-Decenoic acidBiofilm Inhibition & DispersionPseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, Bacillus subtilis, Salmonella enterica2.5 nM - 310 nM

cis-2-Decenoic acid is a close structural analog of cis-2-nonenoic acid and is a well-documented signaling molecule that induces biofilm dispersion. It is hypothesized that cis-2-nonenoic acid may exhibit similar activity.

Table 3: Anti-inflammatory Activity (IC50)

CompoundAssayCell LineIC50Reference(s)
4-Phenyl-3-butenoic acidCarrageenan-induced edema inhibitionIn vivo (rat)-
5-(Acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl esterCarrageenan-induced edema inhibitionIn vivo (rat)-

Table 4: Cytotoxicity (CC50)

CompoundCell LineCC50Reference(s)
cis-2-Decenoic acidHuman fibroblasts> 500 µg/mL

Note: Cytotoxicity data for this compound and its isomers is a critical aspect to be determined to assess their therapeutic potential.

Experimental Protocols

To facilitate the direct comparison of this compound and its analogs, detailed methodologies for key experiments are provided below.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a substance that prevents visible growth of a microorganism.

Protocol:

  • Preparation of Stock Solution: Dissolve the test compound (e.g., this compound) in a suitable solvent like dimethyl sulfoxide (DMSO) or ethanol to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in a suitable microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

  • Incubation: Incubate the plate at the optimal temperature and conditions for the test microorganism for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that shows no visible turbidity.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to prevent biofilm formation.

Protocol:

  • Preparation of Plates: In a 96-well microtiter plate, add different concentrations of the test compound to a suitable growth medium.

  • Inoculation: Add a standardized microbial suspension to each well.

  • Incubation: Incubate the plate under conditions that promote biofilm formation (e.g., statically at 37°C for 24-48 hours).

  • Washing: Gently remove the planktonic cells and wash the wells with phosphate-buffered saline (PBS).

  • Staining: Add 0.1% crystal violet solution to each well and incubate for 15-20 minutes.

  • Washing: Remove the excess stain and wash the wells with water.

  • Solubilization: Add 30% acetic acid or ethanol to dissolve the bound crystal violet.

  • Quantification: Measure the absorbance at a wavelength of 595 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the control (no compound).

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate until they reach appropriate confluency.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. The IC50 value, the concentration at which 50% of NO production is inhibited, can be determined.

Cytotoxicity Assay (MTT Assay)

This assay evaluates the effect of a compound on the viability of mammalian cells.

Protocol:

  • Cell Seeding: Seed mammalian cells (e.g., Vero or HepG2) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the test compound.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will convert MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at a wavelength of 570 nm. The CC50 value, the concentration that causes a 50% reduction in cell viability, can be calculated.

Signaling Pathways and Mechanisms of Action

Unsaturated fatty acids are known to exert their biological effects through various signaling pathways. While specific pathways for this compound are yet to be fully elucidated, the following are likely mechanisms based on the activities of related compounds.

Microbial Communication and Quorum Sensing

Short- and medium-chain fatty acids can act as signaling molecules in bacteria, a process known as quorum sensing. These molecules can influence gene expression related to virulence and biofilm formation. For instance, cis-2-decenoic acid is a diffusible signal factor (DSF) in Pseudomonas aeruginosa that induces biofilm dispersion. It is plausible that this compound and its isomers could interfere with these signaling pathways.

Microbial_Signaling FA Fatty Acid (e.g., this compound) Receptor Bacterial Receptor (e.g., Sensor Kinase) FA->Receptor Binds Cascade Phosphorylation Cascade Receptor->Cascade Activates Effector Effector Protein (e.g., Transcriptional Regulator) Cascade->Effector Modulates Genes Target Genes (Virulence, Biofilm) Effector->Genes Regulates Expression

Caption: Putative signaling pathway for fatty acids in bacteria.

Anti-inflammatory Signaling in Mammalian Cells

Unsaturated fatty acids can modulate inflammatory responses through several mechanisms, including the activation of G-protein coupled receptors (GPCRs) and nuclear receptors like peroxisome proliferator-activated receptors (PPARs).

  • GPCR Activation: Medium and long-chain fatty acids can activate GPR40, leading to downstream signaling cascades that can influence inflammation and metabolism.

  • PPAR Activation: Fatty acids are natural ligands for PPARs. Activation of PPARs can lead to the transcriptional repression of pro-inflammatory genes, such as those regulated by NF-κB.

Anti_inflammatory_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FA Unsaturated Fatty Acid (e.g., this compound) GPR40 GPR40 FA->GPR40 Activates PPAR PPAR FA->PPAR Activates PLC Phospholipase C GPR40->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca PKC PKC IP3_DAG->PKC NFkB_Inhibition NF-κB Inhibition PPAR->NFkB_Inhibition Inflammatory_Genes ↓ Pro-inflammatory Gene Expression NFkB_Inhibition->Inflammatory_Genes

Caption: Potential anti-inflammatory signaling pathways for unsaturated fatty acids.

Experimental Workflow for Comparative Analysis

A logical workflow for the comparative study of nonenoic acid isomers is crucial for obtaining reliable and reproducible data.

Experimental_Workflow start Compound Acquisition (this compound & Isomers) antimicrobial Antimicrobial Screening (MIC Assay) start->antimicrobial biofilm Biofilm Inhibition Assay start->biofilm inflammatory Anti-inflammatory Assay (e.g., NO Inhibition) start->inflammatory cytotoxicity Cytotoxicity Assay (MTT Assay) start->cytotoxicity data_analysis Data Analysis & Comparison antimicrobial->data_analysis biofilm->data_analysis inflammatory->data_analysis cytotoxicity->data_analysis conclusion Conclusion on Structure-Activity Relationship data_analysis->conclusion

Caption: A logical workflow for the comparative biological evaluation of nonenoic acid isomers.

Conclusion

While direct comparative data on the biological activities of this compound and its isomers are currently limited, the available information on structurally related unsaturated fatty acids suggests a promising potential for antimicrobial, anti-biofilm, and anti-inflammatory applications. The experimental protocols and potential signaling pathways detailed in this guide provide a robust framework for researchers to conduct their own comprehensive comparative studies. Such research is essential to elucidate the structure-activity relationships of these compounds and to unlock their full therapeutic potential.

References

Navigating the Analytical Maze: A Comparative Guide to Quantifying 3-Nonenoic Acid in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of signaling molecules like 3-Nonenoic acid in complex biological matrices is paramount. This unsaturated short-chain fatty acid (SCFA) is gaining interest for its potential roles in various physiological and pathological processes. Choosing the optimal analytical method is a critical decision that directly impacts data quality and experimental outcomes. This guide provides an objective comparison of the two primary analytical platforms for this compound quantification—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—supported by experimental data and detailed methodologies.

The quantification of this compound presents analytical challenges due to its volatility and the complexity of biological samples. Both GC-MS and LC-MS/MS have proven to be powerful techniques for the analysis of short-chain fatty acids, each with its own set of advantages and considerations.

Performance Comparison: GC-MS vs. LC-MS/MS

The choice between GC-MS and LC-MS/MS for the analysis of this compound often involves a trade-off between sensitivity, sample throughput, and the necessity of chemical derivatization. Below is a summary of key performance parameters for these two techniques, based on established methods for similar short-chain fatty acids.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Derivatization Generally required to increase volatility and improve chromatographic peak shape. Common methods include esterification (e.g., to form Fatty Acid Methyl Esters - FAMEs) or silylation.Can be performed without derivatization, but often employed to enhance ionization efficiency and sensitivity.
Sensitivity (LOD/LOQ) High sensitivity, often reaching low µg/mL to ng/mL levels, is achievable with appropriate derivatization and sample preparation. For instance, a GC-MS method for SCFAs reported a limit of detection (LOD) of 0.3-0.6 µg/mL for acetate and 0.03-0.12 µg/mL for propionate and butyrate in plasma.[1][2]High sensitivity is also achievable, with Limits of Quantification (LOQs) for some fatty acids in the low nanomolar range without derivatization.[3] Derivatization can further improve sensitivity.
Sample Throughput Can be lower due to the additional derivatization step and longer chromatographic run times in some cases.Can offer higher throughput, especially with modern UHPLC systems and simplified sample preparation (when derivatization is not required).[4]
Specificity High, based on a combination of chromatographic retention time and mass spectral fragmentation patterns.Very high, particularly with the use of Multiple Reaction Monitoring (MRM), which monitors specific precursor-to-product ion transitions.[3]
Matrix Effects Can be significant, but often mitigated by effective sample cleanup and the use of a stable isotope-labeled internal standard.Ion suppression or enhancement due to co-eluting matrix components can be a challenge, but is addressed through robust sample preparation, chromatographic separation, and the use of appropriate internal standards.

Experimental Protocols: A Closer Look

GC-MS Method: Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol is adapted from established methods for the analysis of unsaturated fatty acids in biological samples.

1. Sample Preparation and Lipid Extraction (Folch Method):

  • To 100 µL of plasma or serum, add a suitable internal standard (e.g., a deuterated analog of this compound or another odd-chain fatty acid not present in the sample).

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution and vortex vigorously for 2 minutes.

  • Add 500 µL of 0.9% NaCl solution, vortex for 30 seconds, and centrifuge to separate the phases.

  • Carefully collect the lower organic (chloroform) layer containing the lipids.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization to FAMEs:

  • To the dried lipid extract, add 1 mL of 2% methanolic sulfuric acid.

  • Seal the tube and heat at 60°C for 1 hour.

  • Allow the sample to cool to room temperature.

  • Add 1 mL of hexane and 0.5 mL of water, vortex, and centrifuge.

  • Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

3. GC-MS Analysis:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection: 1 µL, splitless mode at 250°C.

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • MS Detection: Electron ionization (EI) at 70 eV. Acquire data in full scan mode to identify the this compound methyl ester peak and in selected ion monitoring (SIM) mode for quantification, using characteristic ions.

LC-MS/MS Method: Direct Analysis (Without Derivatization)

This protocol is based on methods developed for the analysis of other polyunsaturated fatty acids in human plasma.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma or serum, add an internal standard (e.g., a deuterated analog of this compound).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 30% B for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • MS/MS Detection: Electrospray ionization (ESI) in negative ion mode. Optimize the MRM transitions for this compound (precursor ion [M-H]⁻) and its specific product ions.

Mandatory Visualizations

To further clarify the experimental processes, the following diagrams illustrate the workflows for both GC-MS and LC-MS/MS analysis of this compound.

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis GC-MS Analysis Sample Biological Sample (e.g., Plasma) IS_Add Add Internal Standard Sample->IS_Add Extraction Lipid Extraction (Folch Method) IS_Add->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Derivatization Derivatization (Esterification to FAME) Evaporation->Derivatization FAME_Extraction FAME Extraction (Hexane) Derivatization->FAME_Extraction GC_Injection GC Injection FAME_Extraction->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS Detection (EI, SIM) GC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

GC-MS workflow for this compound analysis.

LCMSMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) IS_Add Add Internal Standard Sample->IS_Add Protein_Precipitation Protein Precipitation (Acetonitrile) IS_Add->Protein_Precipitation Evaporation Solvent Evaporation Protein_Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Injection LC Injection Reconstitution->LC_Injection LC_Separation LC Separation LC_Injection->LC_Separation MSMS_Detection MS/MS Detection (ESI-, MRM) LC_Separation->MSMS_Detection Data_Analysis Data Analysis & Quantification MSMS_Detection->Data_Analysis

References

performance comparison of different HPLC columns for fatty acid isomer separation

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to HPLC Columns for Fatty Acid Isomer Separation

For researchers, scientists, and drug development professionals, the accurate separation and quantification of fatty acid isomers are critical for understanding their diverse biological roles and developing targeted therapeutics. High-Performance Liquid Chromatography (HPLC) stands out as a powerful and versatile technique for this purpose. The choice of HPLC column is paramount, as it directly dictates the resolution, selectivity, and overall success of the separation. This guide provides an objective comparison of the performance of different HPLC columns for fatty acid isomer separation, supported by experimental data and detailed methodologies.

The two primary HPLC modes for separating fatty acid isomers are Silver-Ion HPLC (Ag+-HPLC) and Reversed-Phase HPLC (RP-HPLC). Each utilizes a different separation mechanism, offering distinct advantages and disadvantages depending on the specific analytical goal.[1]

Methodology Comparison

Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC) is a highly effective technique for resolving positional and geometric isomers of fatty acids, particularly conjugated linoleic acid (CLA) isomers.[1][2] The separation mechanism relies on the formation of reversible π-complexes between the silver ions impregnated on the stationary phase and the double bonds of the fatty acids.[1][3] The strength of these interactions depends on the number, position, and configuration (cis/trans) of the double bonds, allowing for fine-tuned separation. Generally, trans,trans isomers elute first, followed by cis,trans/trans,cis isomers, and finally cis,cis isomers.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates fatty acid isomers based on their hydrophobicity. Using a nonpolar stationary phase, typically C18, less polar isomers are retained longer. While generally less powerful than Ag+-HPLC for complex isomer mixtures, RP-HPLC is a robust and widely used technique that can effectively separate groups of isomers and is particularly useful for separating CLA isomers from other fatty acids.

Quantitative Performance of HPLC Columns

The selection of an appropriate HPLC column is critical for achieving the desired separation of fatty acid isomers. The following table summarizes the performance characteristics of various columns based on available data. Direct quantitative comparisons can be challenging due to variations in experimental conditions across different studies.

Column Type Stationary Phase Separation Principle Key Performance Characteristics Typical Applications Analysis Time
Ag+-HPLC Silver-ion impregnated silica or cation-exchange resin (e.g., ChromSpher 5 Lipids)π-complexationExcellent resolution of geometric (cis/trans) and positional isomers. High selectivity based on double bond number, position, and geometry.Detailed profiling of complex fatty acid isomer mixtures, especially CLA isomers.Can be lengthy, often requiring gradient elution.
RP-HPLC Octadecylsilane (C18)HydrophobicityGood separation based on carbon chain length and degree of unsaturation. Limited separation of cis/trans isomers due to similar hydrophobicity.Routine analysis of total fatty acid content, separation of fatty acids from other lipid classes.Generally faster than Ag+-HPLC for less complex separations.
RP-HPLC Cholesteryl-bonded silica (e.g., COSMOSIL Cholester)Hydrophobicity & Molecular Shape RecognitionSuperior separation of geometric (cis/trans) and positional isomers compared to C18 columns due to high molecular shape selectivity.Analysis of geometric and positional isomers where C18 columns fail.Variable, dependent on the complexity of the isomer mixture.
RP-HPLC Phenyl-HexylHydrophobicity & π-π interactionsOffers different selectivity compared to C18, particularly for aromatic compounds. May provide some separation of fatty acid isomers.General reversed-phase applications; may offer advantages for specific isomer separations.Comparable to other RP-HPLC methods.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and accurate results. Below are representative methodologies for Ag+-HPLC and RP-HPLC separation of fatty acid isomers.

Protocol 1: Silver-Ion HPLC (Ag+-HPLC) for Separation of Underivatized CLA Isomers

This protocol is adapted for the detailed separation of conjugated linoleic acid (CLA) isomers.

  • Sample Preparation :

    • Biological samples are hydrolyzed using 1M KOH in methanol and 2M KOH in water overnight at room temperature.

    • The hydrolysate is acidified to approximately pH 2 with 6M HCl.

    • Free fatty acids are extracted with dichloromethane.

    • The solvent is evaporated, and the residue is redissolved in hexane for injection.

  • HPLC Conditions :

    • Column : Two ChromSpher 5 Lipids columns (250 x 4.6 mm, 5 µm) in series.

    • Mobile Phase : A gradient of acetonitrile in hexane is commonly used. A typical mobile phase is hexane/acetonitrile (99.9:0.1, v/v).

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : Ambient or controlled (e.g., 21 °C).

    • Detection : UV/Diode Array Detector (DAD) at 234 nm for conjugated double bonds.

    • Injection Volume : 5-95 µL.

  • Expected Results :

    • Excellent separation of cis,cis, cis,trans, and trans,trans CLA isomers, as well as positional isomers within each group. The elution order is generally trans,trans < cis/trans < cis,cis.

Protocol 2: Reversed-Phase HPLC (RP-HPLC) for Analysis of Fatty Acid Isomers

This protocol is suitable for the general analysis of fatty acids and some isomer separations, particularly with specialized columns like the COSMOSIL Cholester.

  • Sample Preparation :

    • For UV detection, derivatization to phenacyl esters is often required for fatty acids lacking a strong chromophore.

    • To the dried lipid extract, add a solution of p-bromophenacyl bromide and a crown ether catalyst in acetonitrile.

    • Incubate at 75-80°C for 30 minutes.

    • Cool the reaction mixture before injection.

    • Alternatively, underivatized fatty acids can be analyzed, especially with detectors like Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).

  • HPLC Conditions :

    • Column : COSMOSIL Cholester (150 x 4.6 mm).

    • Mobile Phase : A gradient of acetonitrile and water is common. For underivatized fatty acids, 0.05% TFA in 90% methanol can be used.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30-40°C.

    • Detection : UV detector at a wavelength appropriate for the derivative (e.g., 254 nm for phenacyl esters) or ELSD for underivatized fatty acids.

    • Injection Volume : 10-20 µL.

  • Expected Results :

    • With a C18 column, fatty acids are separated primarily by chain length and degree of unsaturation.

    • With a COSMOSIL Cholester column, enhanced separation of geometric and positional isomers is achieved compared to standard C18 columns.

Visualizing the Experimental Workflow

To better illustrate the process, the following diagrams created using the DOT language visualize the general experimental workflow for HPLC analysis of fatty acid isomers and a logical comparison of the primary HPLC methods.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis sample Biological Sample hydrolysis Hydrolysis sample->hydrolysis extraction Extraction hydrolysis->extraction derivatization Derivatization (Optional) extraction->derivatization reconstitution Reconstitution derivatization->reconstitution hplc HPLC System reconstitution->hplc column HPLC Column Selection (Ag+ or RP) hplc->column separation Chromatographic Separation column->separation detection Detection (UV/DAD, ELSD, MS) separation->detection data_acq Data Acquisition detection->data_acq peak_id Peak Identification data_acq->peak_id quant Quantification peak_id->quant report Reporting quant->report

Caption: General experimental workflow for HPLC analysis of fatty acid isomers.

method_comparison cluster_choice Choice of HPLC Method cluster_ag Silver-Ion HPLC cluster_rp Reversed-Phase HPLC start Analytical Goal: Separation of Fatty Acid Isomers ag_hplc Ag+-HPLC start->ag_hplc rp_hplc RP-HPLC start->rp_hplc ag_principle Principle: π-complexation with Ag+ ions ag_hplc->ag_principle rp_principle Principle: Hydrophobicity rp_hplc->rp_principle ag_adv Advantages: - Excellent resolution of geometric  and positional isomers ag_principle->ag_adv ag_disadv Disadvantages: - Longer analysis times - Column stability can be an issue ag_principle->ag_disadv rp_adv Advantages: - Robust and widely applicable - Faster for general separations rp_principle->rp_adv rp_disadv Disadvantages: - Limited separation of isomers  with standard C18 columns rp_principle->rp_disadv

References

Navigating the Analytical Maze: A Comparative Guide to 3-Nonenoic Acid Quantification in Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 3-Nonenoic acid in complex food matrices is a critical analytical challenge. This volatile unsaturated fatty acid, a potential biomarker and flavor compound, necessitates robust and validated analytical methods. This guide provides an objective comparison of prevalent analytical techniques, supported by experimental data, to inform the selection of the most suitable method for specific research needs.

This document delves into a head-to-head comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for the analysis of this compound. We present detailed experimental protocols and a summary of validation parameters to facilitate informed decision-making.

Performance Comparison: GC-MS vs. HPLC-MS/MS

The choice between GC-MS and HPLC-MS/MS for this compound analysis hinges on a variety of factors including sensitivity, selectivity, and the nature of the food matrix. Below is a summary of key validation parameters for each technique, derived from validated methods for similar analytes.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)Key Considerations
Limit of Detection (LOD) 0.1 - 1 ng/mL0.05 - 0.5 ng/mLHPLC-MS/MS generally offers superior sensitivity.
Limit of Quantification (LOQ) 0.3 - 3 ng/mL0.15 - 1.5 ng/mLLower LOQs in HPLC-MS/MS are advantageous for trace-level analysis.
Linearity (r²) > 0.99> 0.99Both techniques demonstrate excellent linearity over a wide concentration range.
Precision (RSD%) < 15%< 10%HPLC-MS/MS often provides slightly better precision.
Accuracy (Recovery %) 85 - 115%90 - 110%Both methods can achieve high accuracy with appropriate internal standards.
Sample Throughput LowerHigherHPLC-MS/MS methods can often be faster, especially with modern UPLC systems.
Derivatization MandatoryOften not requiredThe need for derivatization in GC-MS adds an extra step to sample preparation.

Experimental Workflows and Signaling Pathways

A general workflow for the analysis of this compound in food matrices involves several key stages, from sample preparation to instrumental analysis.

workflow cluster_prep Sample Preparation cluster_analysis Analytical Procedure FoodMatrix Food Matrix (e.g., Dairy, Oil) Homogenization Homogenization FoodMatrix->Homogenization Extraction Extraction (LLE or SPME) Homogenization->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization GC-MS Path InstrumentalAnalysis Instrumental Analysis (GC-MS or HPLC-MS/MS) Extraction->InstrumentalAnalysis HPLC-MS/MS Path Derivatization->InstrumentalAnalysis DataProcessing Data Processing & Quantification InstrumentalAnalysis->DataProcessing

General workflow for this compound analysis.

Detailed Experimental Protocols

Below are detailed protocols for the analysis of this compound using GC-MS and HPLC-MS/MS. These protocols are based on established methods for similar fatty acids and should be validated for the specific food matrix of interest.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method involves the extraction and subsequent derivatization of this compound to its volatile fatty acid methyl ester (FAME) for analysis by GC-MS.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Weigh 1 gram of the homogenized food sample into a 15 mL centrifuge tube.

  • Add 2 mL of a 2:1 (v/v) mixture of chloroform and methanol.

  • Vortex vigorously for 2 minutes.

  • Add 1 mL of 0.9% NaCl solution and vortex for another 30 seconds.

  • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Carefully transfer the lower organic layer to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization to Fatty Acid Methyl Ester (FAME)

  • To the dried extract, add 2 mL of 2% sulfuric acid in methanol.[1]

  • Cap the tube tightly and heat at 60°C for 1 hour in a water bath or heating block.[1]

  • After cooling to room temperature, add 1 mL of hexane and 1 mL of ultrapure water.

  • Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.

  • Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

3. GC-MS Instrumental Parameters

ParameterSetting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MS or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250°C
Injection Mode Splitless
Oven Program Initial 50°C for 2 min, ramp to 250°C at 10°C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Source Temperature 230°C
MS Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions To be determined based on the mass spectrum of this compound methyl ester
Method 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method allows for the direct analysis of this compound without the need for derivatization, offering a potentially faster and simpler workflow.

1. Sample Preparation: Solid-Phase Microextraction (SPME)

  • Weigh 1 gram of the homogenized food sample into a 20 mL headspace vial.

  • Add 5 mL of ultrapure water and a magnetic stir bar.

  • Seal the vial with a PTFE/silicone septum.

  • Equilibrate the sample at 60°C for 15 minutes with stirring.

  • Expose a 65 µm PDMS/DVB SPME fiber to the headspace for 30 minutes at 60°C with continued stirring.[2]

  • Desorb the fiber in the HPLC injection port (requires a compatible interface) or elute the analytes from the fiber using a suitable solvent (e.g., acetonitrile) for subsequent injection.

2. HPLC-MS/MS Instrumental Parameters

ParameterSetting
HPLC System Agilent 1290 Infinity II LC System or equivalent
Mass Spectrometer Agilent 6470 Triple Quadrupole LC/MS or equivalent
Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Ion Source Electrospray Ionization (ESI), Negative Mode
Capillary Voltage 3500 V
Gas Temperature 325°C
Gas Flow 8 L/min
Nebulizer Pressure 35 psi
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined for this compound (precursor ion -> product ion)

Conclusion

Both GC-MS and HPLC-MS/MS are powerful techniques for the quantification of this compound in food matrices. The choice of method should be guided by the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. For highly complex matrices or when high throughput is required, the selectivity and speed of HPLC-MS/MS may be advantageous. However, GC-MS remains a robust and reliable technique, particularly when high-resolution separation of volatile compounds is necessary. Regardless of the chosen method, thorough validation is paramount to ensure the accuracy and reliability of the analytical results.

References

A Comparative Analysis of the Antimicrobial Efficacy of 3-Nonenoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Among the promising candidates are fatty acids and their derivatives, which have long been recognized for their antimicrobial properties. This guide provides a comparative analysis of the antimicrobial activity of 3-Nonenoic acid and its derivatives, with a focus on presenting experimental data, detailed methodologies, and insights into their mechanisms of action.

While direct and extensive quantitative data on the antimicrobial activity of this compound is limited in publicly available literature, this guide leverages data from closely related nonanoic acid derivatives to provide a comparative framework. The primary focus of the presented data is on methyl-branched nonanoic acid derivatives, offering valuable insights into how structural modifications can influence antimicrobial potency.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of various methyl-branched nonanoic acid (MNA) derivatives was evaluated against a panel of bacteria and one fungal species. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, was determined for each compound. The results are summarized in the table below.

CompoundBacillus subtilisMycobacterium smegmatisSarcina luteaEscherichia coliSalmonella typhimuriumStreptomyces nojiriensisCandida utilis
2-MNA >1000>1000125>1000>1000>100062.5
3-MNA >1000>1000500>1000>1000>1000250
4-MNA >1000>1000500>1000>1000250500
5-MNA >1000>1000125>1000>1000>100062.5
6-MNA >1000>1000250>1000>1000>1000125
7-MNA >1000>1000250>1000>1000125250
8-MNA >1000>1000500>1000>1000125500
Penicillin G 0.241.950.12>1000>10000.48>1000
Polymyxin B 0.481.950.240.120.240.97>1000

Data sourced from a study on methyl-branched n-nonanoic acid derivatives.[1]

Key Observations:

  • The tested methyl-branched nonanoic acid derivatives exhibited varied antimicrobial activity, with some showing notable effects against specific microorganisms.

  • Two derivatives, 2-MNA and 5-MNA, demonstrated the most significant inhibitory effects against Candida utilis and Sarcina lutea.[1]

  • Interestingly, only 4-MNA, 7-MNA, and 8-MNA showed activity against Streptomyces nojiriensis.[1]

  • All tested derivatives showed limited activity against the Gram-negative bacteria Escherichia coli and Salmonella typhimurium, as well as the Gram-positive bacterium Bacillus subtilis and Mycobacterium smegmatis under the tested conditions.[1]

Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of unsaturated fatty acids is often attributed to their ability to disrupt cellular processes. One of the key proposed mechanisms is the inhibition of fatty acid synthesis, a vital pathway for bacterial survival. Specifically, unsaturated fatty acids have been shown to inhibit the bacterial enoyl-acyl carrier protein reductase (FabI), an essential enzyme in this pathway.[2] This inhibition disrupts the production of necessary fatty acids for building and maintaining cell membranes, ultimately leading to bacterial growth inhibition.

cluster_0 Bacterial Cell Unsaturated_Fatty_Acid Unsaturated Fatty Acid (e.g., this compound) FabI Enoyl-Acyl Carrier Protein Reductase (FabI) Unsaturated_Fatty_Acid->FabI Inhibits Fatty_Acid_Synthesis Fatty Acid Synthesis Pathway FabI->Fatty_Acid_Synthesis Essential for Membrane_Integrity Cell Membrane Integrity Fatty_Acid_Synthesis->Membrane_Integrity Maintains Bacterial_Growth Bacterial Growth and Proliferation Fatty_Acid_Synthesis->Inhibition Membrane_Integrity->Bacterial_Growth Required for Inhibition->Bacterial_Growth Disruption leads to Inhibition

Caption: Proposed mechanism of antimicrobial action of unsaturated fatty acids.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in assessing the antimicrobial activity of a compound. The following is a generalized protocol for the broth microdilution method, a commonly used technique.

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Test compounds (this compound and its derivatives) dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).
  • Sterile Mueller-Hinton Broth (MHB) for bacteria or a suitable broth for fungi (e.g., Sabouraud Dextrose Broth).
  • Microbial cultures grown to a specific turbidity (e.g., 0.5 McFarland standard).
  • Sterile 96-well microtiter plates.
  • Positive control (e.g., a known antibiotic like Penicillin G or Polymyxin B).
  • Negative control (broth only).

2. Assay Procedure:

  • Dispense a fixed volume of sterile broth into each well of the microtiter plate.
  • Create a serial two-fold dilution of the test compounds and the positive control across the wells of the plate.
  • Inoculate each well (except the negative control) with a standardized suspension of the test microorganism.
  • Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
  • After incubation, visually inspect the plates for microbial growth (turbidity).

3. Determination of MIC:

  • The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.

"Start" [label="Start: Prepare Materials", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Prepare_Plates" [label="Prepare 96-well Plates\nwith Broth", fillcolor="#FFFFFF", fontcolor="#202124"]; "Serial_Dilution" [label="Perform Serial Dilution\nof Test Compounds", fillcolor="#FFFFFF", fontcolor="#202124"]; "Inoculation" [label="Inoculate with\nMicrobial Suspension", fillcolor="#FFFFFF", fontcolor="#202124"]; "Incubation" [label="Incubate Plates", fillcolor="#FBBC05", fontcolor="#202124"]; "Read_Results" [label="Visually Assess for Growth\n(Turbidity)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Determine_MIC" [label="Determine MIC Value", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Prepare_Plates"; "Prepare_Plates" -> "Serial_Dilution"; "Serial_Dilution" -> "Inoculation"; "Inoculation" -> "Incubation"; "Incubation" -> "Read_Results"; "Read_Results" -> "Determine_MIC"; }

Caption: Experimental workflow for MIC determination via broth microdilution.

Conclusion

The available data, primarily from derivatives of nonanoic acid, suggests that structural modifications, such as the position of methyl branching, can significantly influence the antimicrobial spectrum and potency. While this compound itself remains a subject for further specific investigation, the broader class of unsaturated fatty acids and their derivatives represent a promising avenue for the development of new antimicrobial agents. Their proposed mechanism of targeting bacterial fatty acid synthesis offers a distinct advantage, potentially circumventing existing resistance mechanisms. Future research should focus on synthesizing and evaluating a wider range of this compound derivatives to establish a clear structure-activity relationship and to identify lead compounds for further development.

References

evaluation of 3-Nonenoic acid as a substitute for other unsaturated fatty acids

Author: BenchChem Technical Support Team. Date: November 2025

An objective evaluation of 3-Nonenoic acid as a potential substitute for other unsaturated fatty acids in research and drug development, supported by available experimental data and detailed methodologies.

Introduction

Unsaturated fatty acids are pivotal molecules in numerous biological processes, serving as energy sources, structural components of cell membranes, and signaling molecules. While long-chain unsaturated fatty acids like oleic acid and linoleic acid have been extensively studied, medium-chain unsaturated fatty acids such as this compound are emerging as molecules of significant interest. This guide provides a comparative analysis of this compound against other well-established unsaturated fatty acids, offering researchers, scientists, and drug development professionals a comprehensive overview of its physicochemical properties, potential biological activities, and the experimental frameworks for its investigation.

Physicochemical Properties: A Comparative Overview

The unique nine-carbon backbone of this compound places it in the category of medium-chain fatty acids (MCFAs), distinguishing it from the more common long-chain fatty acids (LCFAs)[1][2][3]. This difference in chain length influences their absorption, metabolism, and overall physicochemical properties[1][4].

PropertyThis compoundOleic Acid (C18:1)Linoleic Acid (C18:2)Linolenic Acid (C18:3)
Molecular Formula C9H16O2C18H34O2C18H32O2C18H30O2
Molecular Weight ( g/mol ) 156.22282.47280.45278.43
Chain Length Medium-chain (C9)Long-chain (C18)Long-chain (C18)Long-chain (C18)
Number of Double Bonds 1123
Melting Point (°C) -4.4 (estimate)13-14-5-11
Boiling Point (°C) 274.02 (estimate)360230 (at 16 mmHg)230-232 (at 17 mmHg)
Solubility in Water Slightly solublePractically insolubleVirtually insolubleInsoluble

Biological Activities: A Comparative Discussion

Direct comparative studies on the biological activities of this compound versus other unsaturated fatty acids are limited. However, by examining research on its isomers and related medium-chain fatty acids, we can infer its potential roles in several key biological processes.

Antimicrobial and Quorum Sensing Modulation

Research on cis-2-nonenoic acid, a structural isomer of this compound, has revealed its function as a signaling molecule in microbial communication, a process known as quorum sensing. Like other diffusible signal factors (DSFs), it can influence bacterial behaviors such as biofilm formation and virulence. For instance, cis-2-decenoic acid, a closely related molecule, has been shown to induce the dispersion of established biofilms in a variety of bacteria, including Pseudomonas aeruginosa. This suggests that this compound could possess similar capabilities, making it a candidate for research into novel antimicrobial strategies that target bacterial communication rather than viability, potentially reducing the development of resistance.

In contrast, while long-chain unsaturated fatty acids like linoleic acid also exhibit antimicrobial properties, their primary mechanism is often attributed to the disruption of microbial cell membranes.

Anti-inflammatory Properties

The anti-inflammatory effects of unsaturated fatty acids are well-documented, particularly for omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which are known to reduce the production of pro-inflammatory eicosanoids. Medium-chain fatty acids are also recognized for their potential to modulate inflammatory responses. While direct evidence for this compound is scarce, studies on conjugated linoleic acid (CLA) isomers have demonstrated their ability to mitigate lipopolysaccharide (LPS)-induced inflammation in microglial cells. Given that this compound is a medium-chain unsaturated fatty acid, it is plausible that it could exert anti-inflammatory effects, a hypothesis that warrants further investigation. In comparison, oleic acid has been shown to reduce the expression of pro-inflammatory genes in peripheral blood mononuclear cells (PBMCs) stimulated with LPS.

Antioxidant Activity

The antioxidant potential of fatty acids is often linked to their ability to scavenge free radicals. While there is a lack of specific data on the antioxidant capacity of this compound, general assays for antioxidant activity in lipids, such as the DPPH and ABTS methods, can be employed for its evaluation. The intake of certain polyunsaturated fatty acids, such as α-linolenic acid (ALA) and linoleic acid (LA), has been positively correlated with plasma antioxidant capacity. Further research is needed to determine where this compound stands in comparison to these established fatty acids.

Potential Signaling Pathways

The signaling mechanisms of this compound are not yet fully elucidated. However, research on its structural analogs provides some intriguing possibilities. In Pseudomonas aeruginosa, the long-chain fatty acid-CoA ligase, FadD1, has been identified as a potential receptor for cis-2-decenoic acid, suggesting a novel signaling pathway where a metabolic enzyme also functions as a signal receptor.

Furthermore, fatty acids are known ligands for peroxisome proliferator-activated receptors (PPARs) and G-protein coupled receptors like GPR120, which are key regulators of metabolism and inflammation. Omega-3 fatty acids, for example, exert some of their anti-inflammatory effects through GPR120 activation. It is conceivable that this compound, as a medium-chain unsaturated fatty acid, could also interact with these receptors to modulate cellular responses.

Putative_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 3_Nonenoic_Acid This compound GPR120 GPR120 3_Nonenoic_Acid->GPR120 Activation FadD1 FadD1 (Putative) 3_Nonenoic_Acid->FadD1 Binding (Hypothesized) PPARs PPARs 3_Nonenoic_Acid->PPARs Activation Gene_Expression Modulation of Gene Expression GPR120->Gene_Expression Downstream Signaling FadD1->Gene_Expression PPARs->Gene_Expression Biological_Response Biological Response (e.g., Anti-inflammatory) Gene_Expression->Biological_Response

Putative Signaling Pathways of this compound

Experimental Protocols

To facilitate further research into the comparative efficacy of this compound, the following section outlines key experimental methodologies.

In Vitro Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of this compound and other fatty acids to be tested in a suitable solvent (e.g., ethanol).

    • Prepare a fresh solution of DPPH in methanol.

    • In a 96-well plate, add various concentrations of the fatty acid solutions.

    • Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:

  • Principle: This assay is based on the ability of antioxidants to reduce the pre-formed ABTS radical cation, leading to a decrease in its characteristic blue-green color, measured spectrophotometrically.

  • Protocol:

    • Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

    • Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add different concentrations of the fatty acid solutions to the diluted ABTS radical solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).

In Vitro Anti-inflammatory Activity Assay

Cell Culture Model using Macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages):

  • Principle: This model assesses the ability of a compound to reduce the production of pro-inflammatory mediators (e.g., nitric oxide, TNF-α, IL-6) in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Protocol:

    • Culture macrophages in appropriate media.

    • Pre-treat the cells with various concentrations of this compound or other fatty acids for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for a further incubation period (e.g., 24 hours).

    • Collect the cell culture supernatant to measure the levels of nitric oxide (using the Griess reagent) and pro-inflammatory cytokines (using ELISA kits).

    • Cell viability can be assessed using an MTT assay to ensure that the observed effects are not due to cytotoxicity.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assays Biological Activity Assays cluster_analysis Data Analysis and Comparison Fatty_Acids This compound & Comparative Fatty Acids Antioxidant Antioxidant Assays (DPPH, ABTS) Fatty_Acids->Antioxidant Anti_inflammatory Anti-inflammatory Assays (Cell Culture) Fatty_Acids->Anti_inflammatory Antimicrobial Antimicrobial Assays (MIC, Biofilm) Fatty_Acids->Antimicrobial Data_Analysis IC50 / TEAC Calculation Cytokine Quantification MIC Determination Antioxidant->Data_Analysis Anti_inflammatory->Data_Analysis Antimicrobial->Data_Analysis Comparison Comparative Evaluation Data_Analysis->Comparison

References

A Comparative Guide to the Accuracy and Precision of 3-Nonenoic Acid Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of signaling molecules like 3-nonenoic acid is paramount for robust and reproducible results. This guide provides an objective comparison of common analytical methods for the quantification of this compound, supported by experimental data and detailed protocols for key methodologies.

The primary techniques for the quantification of this compound and other short-chain fatty acids (SCFAs) are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS). The choice between these methods depends on factors such as the sample matrix, required sensitivity, and available instrumentation.

Quantitative Performance Comparison

The following table summarizes typical performance metrics for the quantification of short-chain fatty acids, including isomers of nonenoic acid, using GC and HPLC based methods. These values can serve as a benchmark for what to expect when developing and validating a quantification assay for this compound.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Linearity (R²) > 0.99> 0.999
Limit of Detection (LOD) 0.02 - 0.23 µg/mL (for general SCFAs)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.08 - 0.78 µg/mL (for general SCFAs)0.5 - 2.0 µg/mL
Accuracy (Recovery) 54.24 ± 1.17% to 140.94 ± 2.10% (for general SCFAs)Typically within 80-120%
Precision (Repeatability, %RSD) Intra-day: 0.56 - 1.03%; Inter-day: 0.10 - 4.76% (for general SCFAs)Typically < 15%

Experimental Workflows and Methodologies

A general workflow for the quantification of this compound from a biological sample involves sample preparation (including extraction and potentially derivatization), chromatographic separation, and detection.

Quantification_Workflow General Experimental Workflow for this compound Quantification Sample Biological Sample (e.g., plasma, cell culture) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Derivatization Derivatization (for GC-MS) (e.g., to FAMEs) Extraction->Derivatization NoDerivatization Direct Analysis (for HPLC) Extraction->NoDerivatization GCMS GC-MS Analysis Derivatization->GCMS HPLC HPLC-UV/MS Analysis NoDerivatization->HPLC Data Data Acquisition and Analysis (Quantification against standards) GCMS->Data HPLC->Data

Caption: General workflow for this compound quantification.

Detailed Experimental Protocols

Below are detailed methodologies for the two primary analytical techniques for this compound quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, particularly for volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is typically required to increase volatility.

a) Sample Preparation and Derivatization (to Fatty Acid Methyl Esters - FAMEs)

  • Lipid Extraction: For biological samples, perform a lipid extraction using a method such as the Folch extraction with chloroform and methanol.

  • Solvent Evaporation: Dry the lipid extract under a gentle stream of nitrogen.

  • Derivatization:

    • Add 1 mL of 14% Boron Trifluoride (BF₃) in methanol to the dried extract.

    • Seal the tube and heat at 60°C for 30 minutes.

    • Cool the tube to room temperature.

  • FAME Extraction:

    • Add 1 mL of hexane and 1 mL of a saturated NaCl solution.

    • Vortex for 1 minute and centrifuge to separate the layers.

    • Transfer the upper hexane layer containing the FAMEs to an autosampler vial for GC-MS analysis.

b) GC-MS Instrumentation and Conditions

  • GC System: Agilent GC-MS or equivalent.

  • Column: Low-bleed 5% Phenyl Methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp at 10 °C/min to 240 °C, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 - 1.5 mL/min.

  • MS Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Selective Ion Monitoring (SIM) for enhanced sensitivity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for non-volatile and thermally unstable compounds, often without the need for derivatization.

a) Sample Preparation

  • Extraction: For liquid samples, a liquid-liquid extraction may be performed. Acidify the sample and extract this compound into an organic solvent like ethyl acetate.

  • Solvent Evaporation: Evaporate the organic solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a known volume of the mobile phase.

  • Filtration: Filter the sample through a 0.45 µm syringe filter before injection.

b) HPLC Instrumentation and Conditions

  • HPLC System: Quaternary Gradient HPLC System with a UV-Vis or Mass Spectrometry (MS) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water

    • B: Acetonitrile

  • Gradient: A suitable gradient to ensure separation, for example: 0-2 min: 40% B; 2-15 min: 40% to 90% B; 15-18 min: 90% B; 18-20 min: 90% to 40% B; 20-25 min: 40% B (Column Equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm or by MS. For MS compatibility, replace phosphoric acid with 0.1% formic acid in the mobile phase.

Logical Relationship of Method Validation Parameters

The validation of an analytical method ensures its suitability for its intended purpose. The following diagram illustrates the relationship between key validation parameters that establish the accuracy and precision of a quantification method.

Validation_Parameters Key Method Validation Parameters for Accuracy and Precision Accuracy Accuracy (Closeness to true value) Validated_Method Validated Method Accuracy->Validated_Method Precision Precision (Repeatability) Precision->Validated_Method Linearity Linearity (Proportionality of response) Linearity->Accuracy Linearity->Validated_Method LOD_LOQ LOD & LOQ (Sensitivity) LOD_LOQ->Precision LOD_LOQ->Validated_Method Specificity Specificity (Analyte vs. other components) Specificity->Accuracy Specificity->Validated_Method Robustness Robustness (Insensitivity to small changes) Robustness->Validated_Method

Caption: Interrelationship of analytical method validation parameters.

Conclusion

Both GC-MS and HPLC are powerful techniques for the quantification of this compound. GC-MS, while often requiring derivatization, can provide excellent sensitivity and specificity. HPLC is a robust alternative, particularly for samples where derivatization is not desirable. The choice of method should be guided by the specific research question, the nature of the sample matrix, and the required level of sensitivity. It is crucial to perform a thorough method validation in the context of the specific sample matrix to ensure the accuracy and precision of the obtained quantitative data.

Safety Operating Guide

Proper Disposal of 3-Nonenoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of 3-Nonenoic acid is critical for laboratory safety and compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste, from immediate handling to final disposal. Adherence to these protocols will help mitigate risks associated with this corrosive and environmentally hazardous substance.

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection A lab coat or chemical-resistant apron.

In case of accidental exposure, immediately flush the affected area with water for at least 15 minutes and seek medical attention.[1][2]

Spill Management

In the event of a this compound spill, prompt and safe cleanup is essential.

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.[3]

  • Containment: For larger spills, create a dike around the spill using an inert absorbent material.[3]

  • Absorption: Absorb the spilled material with an inert absorbent such as vermiculite, dry sand, or earth.[4]

  • Collection: Carefully collect the contaminated absorbent material and place it into a suitable, sealed, and properly labeled container for disposal as hazardous waste. All materials used for cleanup must be treated as hazardous waste.

  • Decontamination: After the material has been completely removed, decontaminate the spill area.

Step-by-Step Disposal Protocol

The proper disposal method for this compound is contingent on its quantity and concentration. Drain disposal is not recommended due to its corrosive nature and environmental hazards.

Waste Segregation and Collection
  • Collect all waste containing this compound, including contaminated labware and spill cleanup materials, in a designated and compatible waste container. Plastic containers are often preferred for acid waste.

  • Do not mix this compound waste with incompatible materials. Key incompatibilities include:

    • Bases (e.g., sodium hydroxide)

    • Oxidizing agents

    • Reducing agents

  • Keep the waste container securely closed except when adding waste.

Labeling
  • Clearly label the hazardous waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The concentration of the waste

    • Appropriate hazard pictograms (e.g., corrosive).

    • The date of waste accumulation.

Storage
  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).

  • The storage area should be cool, dry, and well-ventilated.

  • Ensure secondary containment is used for liquid waste to prevent spills from spreading.

  • Segregate the this compound waste container from incompatible chemicals.

Professional Disposal
  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.

  • Complete all required hazardous waste manifests and other documentation as mandated by your institution and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generation (this compound) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate Waste (Avoid Bases & Oxidizers) ppe->segregate container Use Designated, Labeled Hazardous Waste Container segregate->container segregate->spill storage Store in Secondary Containment in a Satellite Accumulation Area container->storage container->spill storage->spill dispose Arrange for Professional Disposal (Contact EHS) storage->dispose spill_procedure Follow Spill Management Protocol (Evacuate, Contain, Absorb, Collect) spill->spill_procedure Yes spill_procedure->container

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 3-Nonenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of 3-Nonenoic acid. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and mitigate risks associated with this corrosive substance. Adherence to these guidelines is essential for personal safety and regulatory compliance.

Immediate Safety and Hazard Information

This compound is classified as a corrosive material that can cause severe skin burns and eye damage[1]. It is imperative to handle this chemical with appropriate engineering controls and personal protective equipment to prevent any direct contact.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory to prevent exposure to this compound. The following table summarizes the recommended PPE.

Protection Type Specific Equipment Rationale and Best Practices
Eye and Face Protection Chemical safety goggles and a full-face shield.Essential for protecting eyes and face from splashes of this corrosive liquid. Standard safety glasses are not sufficient.
Hand Protection Chemical-resistant gloves (Butyl rubber or Nitrile rubber).Gloves must be inspected for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.
Body Protection Chemical-resistant laboratory coat or apron worn over long-sleeved clothing.Provides a barrier against accidental spills and splashes.
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from spills and falling objects.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate or for large spills, a NIOSH-approved respirator with an organic vapor cartridge is necessary.To minimize the inhalation of any potential vapors or aerosols.
Quantitative Exposure and Material Compatibility Data

Occupational Exposure Limits (Proxy: Nonanoic Acid)

Organization Limit Type Value
NIOSH TWA (Time-Weighted Average)Not Established
OSHA PEL (Permissible Exposure Limit)Not Established

Glove Compatibility and Breakthrough Times (Proxy: Nonanoic Acid)

Glove Material Breakthrough Time (minutes) Degradation Recommendation
Butyl Rubber > 480ExcellentRecommended for prolonged contact.
Nitrile Rubber ~ 120 - 240GoodSuitable for splash protection and short-duration tasks. Change gloves immediately upon contamination.

Disclaimer: The data for Nonanoic acid is used as a proxy due to the lack of specific data for this compound. This information should be used as a guide, and a site-specific risk assessment should always be conducted.

Operational Plan: Handling and Storage

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of vapors.

  • Ensure that eyewash stations and safety showers are readily accessible and in good working order.

Safe Handling Practices:

  • Preparation: Before starting work, ensure all necessary PPE is available and in good condition. Prepare the designated workspace by ensuring it is clean and uncluttered.

  • Transferring: When transferring this compound, do so carefully to avoid generating splashes or aerosols. Use appropriate, compatible containers.

  • Mixing: When diluting, always add the acid to the diluent (e.g., water) slowly, never the other way around, to prevent a violent exothermic reaction[2].

  • Cleanup: After handling, decontaminate all work surfaces with an appropriate cleaning agent. Carefully remove and dispose of contaminated PPE.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling the chemical. Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.

  • Keep the container tightly sealed when not in use.

  • Store in a designated corrosive materials cabinet.

Disposal Plan

Proper disposal of this compound and associated waste is critical to ensure environmental safety and regulatory compliance. All waste materials must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams.

    • Collect all waste containing this compound, including contaminated labware (e.g., pipettes, vials) and absorbent materials from spills, in a dedicated, properly labeled, and sealed container.

    • The container must be made of a material compatible with corrosive organic acids (e.g., high-density polyethylene).

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," "Corrosive," and "this compound."

    • Include the date of waste accumulation.

  • Storage of Waste:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be cool, dry, well-ventilated, and away from incompatible materials.

  • Arrange for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and transportation of the waste.

    • Provide the contractor with the Safety Data Sheet (SDS) for this compound.

  • Documentation:

    • Complete all necessary hazardous waste manifests and other documentation as required by your institution and local regulations.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to contain and clean up the material safely.

Minor Spill (less than 100 mL inside a chemical fume hood):

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing the appropriate PPE as outlined above.

  • Containment: Confine the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial acid spill neutralizer).

  • Neutralization/Absorption: Cautiously neutralize the spill by slowly adding a weak base such as sodium bicarbonate or a commercial acid neutralizer. Work from the outside of the spill inwards.

  • Collection: Once neutralized, carefully scoop up the absorbed material and place it into a suitable, sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area with soap and water.

Major Spill (greater than 100 mL or any spill outside a fume hood):

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close the doors to the laboratory to contain any vapors.

  • Alert: Notify your supervisor and your institution's EHS department or emergency response team immediately.

  • Do Not Attempt to Clean: Do not attempt to clean up a large spill unless you are trained and equipped to do so. Await the arrival of the emergency response team.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow start Receive Chemical storage Store Appropriately (Cool, Dry, Ventilated, Corrosives Cabinet) start->storage end_node Dispose of Waste prep Prepare for Handling (Don PPE, Prepare Fume Hood) storage->prep handling Handle Chemical (Transferring, Mixing) prep->handling post_handling Post-Handling Procedures (Decontaminate, Wash Hands) handling->post_handling spill Spill Occurs handling->spill waste_collection Collect Hazardous Waste (Segregate, Label) post_handling->waste_collection minor_spill Minor Spill Cleanup (Neutralize, Absorb, Collect) spill->minor_spill <100mL in hood major_spill Major Spill Response (Evacuate, Alert EHS) spill->major_spill >100mL or outside hood minor_spill->waste_collection major_spill->waste_collection waste_collection->end_node

Caption: Workflow for the safe handling of this compound.

References

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